2,3,5-Trifluorobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3,5-trifluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPKVFQMDMBXSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380325 | |
| Record name | 2,3,5-Trifluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241154-09-6 | |
| Record name | 2,3,5-Trifluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-Trifluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,5-Trifluorobenzonitrile: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is imperative to approach the characterization of any chemical entity with a blend of rigorous scientific data and practical, field-proven insights. This guide is dedicated to 2,3,5-trifluorobenzonitrile, a fluorinated aromatic building block of increasing interest in medicinal chemistry and materials science. It is important to note that while this compound is commercially available, dedicated peer-reviewed literature on its specific chemical properties is sparse. Consequently, this guide will present the available data for this compound and, where necessary, draw upon established principles and data from closely related isomers to provide a comprehensive and practical overview for the research scientist.
Molecular and Physicochemical Profile
This compound, with the CAS number 241154-09-6, is a trifluorinated derivative of benzonitrile. The strategic placement of fluorine atoms on the aromatic ring, coupled with the electron-withdrawing nature of the nitrile group, imparts a unique set of properties that make it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₂F₃N | --INVALID-LINK-- |
| Molecular Weight | 157.09 g/mol | [1] |
| Appearance | Light orange to yellow to green clear liquid | [1] |
| Boiling Point | 170.7 °C (Predicted) | [1] |
| Density | 1.36 g/cm³ | [1] |
| Refractive Index | 1.470 | [1] |
The introduction of fluorine atoms into organic molecules can significantly influence their lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated compounds like this compound highly sought after in drug discovery programs.[2]
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of this compound is expected to be complex due to proton-fluorine coupling. The two aromatic protons will appear as multiplets, with their chemical shifts influenced by the deshielding effect of the fluorine atoms and the nitrile group.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms. The chemical shifts of the fluorinated carbons will be significantly affected by the carbon-fluorine coupling, resulting in characteristic splitting patterns. The nitrile carbon is expected to appear in the typical downfield region for nitriles.
IR Spectroscopy (Predicted)
The infrared spectrum will be characterized by several key absorption bands:
-
C≡N stretch: A sharp, medium-intensity band is expected in the region of 2220-2240 cm⁻¹.
-
C-F stretch: Strong absorption bands are anticipated in the 1100-1400 cm⁻¹ region.
-
Aromatic C=C stretch: Multiple bands of varying intensity will be present in the 1400-1600 cm⁻¹ region.
-
Aromatic C-H stretch: Peaks are expected above 3000 cm⁻¹.
Mass Spectrometry (Predicted)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) at m/z = 157 would be expected. Fragmentation may involve the loss of HCN (m/z = 130) or fluorine atoms.
Synthesis of Trifluorobenzonitriles: A General Protocol
Illustrative Synthesis of 2,4,5-Trifluorobenzonitrile
The synthesis of 2,4,5-trifluorobenzonitrile can be achieved by the fluorination of 2,4-dichloro-5-fluorobenzonitrile using an alkali metal fluoride in a high-boiling polar aprotic solvent, often in the presence of a phase-transfer catalyst.[4]
Reaction:
Experimental Protocol (Adapted from Patent Literature for 2,4,5-Trifluorobenzonitrile): [4]
-
A mixture of potassium fluoride and cesium fluoride (e.g., 9:1 ratio) and a phase-transfer catalyst (e.g., n-butyltriphenylphosphonium bromide) are suspended in a high-boiling polar aprotic solvent (e.g., sulfolane).
-
The mixture is heated to remove any residual water by azeotropic distillation.
-
2,4-dichloro-5-fluorobenzonitrile is added to the mixture.
-
The reaction mixture is heated to a high temperature (e.g., 200 °C) for several hours.
-
The reaction progress is monitored by gas chromatography (GC).
-
Upon completion, the inorganic salts are removed by filtration.
-
The filtrate is subjected to fractional distillation under reduced pressure to afford the pure 2,4,5-trifluorobenzonitrile.
This protocol highlights the key considerations for such a synthesis: the need for anhydrous conditions, high reaction temperatures, and the use of a phase-transfer catalyst to facilitate the fluorination reaction.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the interplay between the electron-withdrawing nitrile group and the three fluorine atoms on the aromatic ring. This electronic arrangement makes the molecule susceptible to nucleophilic aromatic substitution (SₙAr).
Nucleophilic Aromatic Substitution (SₙAr)
The fluorine atoms on the benzene ring are activated towards displacement by nucleophiles. The regioselectivity of the substitution will depend on the position of the fluorine atoms relative to the strongly electron-withdrawing nitrile group and the nature of the attacking nucleophile.
General SₙAr Mechanism:
References
An In-depth Technical Guide to the Synthesis and Characterization of 2,3,5-Trifluorobenzonitrile
This guide provides a comprehensive technical overview of 2,3,5-trifluorobenzonitrile, a key fluorinated building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, with a focus on the underlying principles of established methods, its detailed characterization through modern spectroscopic techniques, and its applications as a valuable intermediate in the creation of complex molecules.
Introduction: The Significance of Fluorinated Benzonitriles in Modern Chemistry
Fluorinated benzonitriles are a class of compounds that have garnered significant attention in contemporary organic synthesis. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[1] Fluorine's high electronegativity and relatively small size can alter a molecule's electronics, lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] This makes fluorinated compounds particularly attractive in the design of novel pharmaceuticals and agrochemicals.[4][5]
The nitrile group, a versatile functional handle, can be readily converted into a variety of other functionalities such as amines, carboxylic acids, and tetrazoles, further expanding the synthetic utility of these molecules.[1] this compound, with its specific substitution pattern, offers a unique combination of electronic and steric properties, making it a valuable precursor for the synthesis of complex, biologically active molecules.[1]
Synthesis of this compound: A Focus on the Sandmeyer Reaction
The synthesis of aryl nitriles from aryl amines via the Sandmeyer reaction is a cornerstone of aromatic chemistry.[4][6] This classical yet powerful transformation provides a reliable method for the introduction of a cyano group onto an aromatic ring. The overall process involves the diazotization of a primary aromatic amine followed by reaction with a cyanide salt, typically in the presence of a copper(I) catalyst.
References
- 1. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. jelsciences.com [jelsciences.com]
- 4. chemimpex.com [chemimpex.com]
- 5. sparrow-chemical.com [sparrow-chemical.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3,5-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for 2,3,5-trifluorobenzonitrile (CAS No. 241154-09-6), a key fluorinated building block in medicinal chemistry and materials science. Understanding its distinct spectroscopic signature is paramount for synthesis confirmation, purity assessment, and mechanistic studies. This document, authored from the perspective of a Senior Application Scientist, offers not just the data, but also the underlying principles and practical considerations for its interpretation.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique substitution pattern on the benzene ring that gives rise to a complex and informative set of spectroscopic data. The interplay of the electron-withdrawing nitrile group and the highly electronegative fluorine atoms at the C2, C3, and C5 positions dictates the electronic environment of each atom, which is directly probed by various spectroscopic techniques.
An In-depth Technical Guide to the Physical Properties of 2,3,5-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Trifluorobenzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1] The strategic placement of three fluorine atoms on the benzonitrile scaffold imparts unique electronic properties, influencing its reactivity, metabolic stability, and potential for intermolecular interactions. This makes it a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] An understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the known physical characteristics of this compound and outlines standardized protocols for their experimental determination.
Chemical Identity and Molecular Structure
-
IUPAC Name: this compound
-
InChI: 1S/C7H2F3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H
-
SMILES: N#Cc1cc(F)cc(F)c1F[2]
The molecule consists of a benzene ring substituted with a nitrile group (-C≡N) and three fluorine atoms at positions 2, 3, and 5. The strong electron-withdrawing nature of the fluorine atoms and the nitrile group significantly influences the electron density distribution of the aromatic ring.
Tabulated Physical Properties
The following table summarizes the key physical properties of this compound based on available data. It is important to note that while some properties are well-documented, others, such as the melting point, have not been widely reported in the literature.
| Property | Value | Source(s) |
| Appearance | Light orange to yellow to green clear liquid | [1] |
| Boiling Point | 170.7 ± 35.0 °C (Predicted) | [3] |
| Melting Point | Not available | |
| Density | 1.36 g/cm³ | [1][3] |
| Refractive Index (n20/D) | 1.470 | [1][3] |
| Solubility | Insoluble in water; likely soluble in common organic solvents. | [7] |
Experimental Determination of Physical Properties
Accurate determination of physical properties is crucial for confirming the identity and purity of a compound. The following sections detail standardized, self-validating protocols for measuring the key physical parameters of this compound.
Boiling Point Determination (Micro Method)
The boiling point is a fundamental property for characterizing liquid compounds. The micro-scale determination is a common and efficient laboratory practice.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this micro method, this is observed as the point where a rapid and continuous stream of bubbles emerges from a capillary tube inverted in the liquid.
Experimental Protocol:
-
Sample Preparation: Place a few drops of this compound into a small fusion tube.
-
Capillary Insertion: Insert a sealed-end capillary tube (sealed end up) into the fusion tube containing the liquid.
-
Apparatus Setup: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block heater).
-
Heating Rate: Heat the apparatus slowly and steadily.
-
Observation: Observe the capillary tube. As the temperature rises, air will escape from the capillary. At the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary.
-
Recording: Record the temperature at which this rapid bubbling begins. This is the boiling point.
-
Validation: Allow the apparatus to cool. The temperature at which the liquid re-enters the capillary tube should be close to the recorded boiling point. Consistent readings validate the measurement.
Solubility Assessment
Understanding the solubility of a compound is critical for reaction setup, purification, and formulation. A systematic approach is employed to classify solubility.
Principle: The solubility of a compound is determined by its polarity and the polarity of the solvent, often summarized by the principle "like dissolves like". The presence of polar functional groups and the overall molecular size and shape dictate solubility.
Experimental Protocol:
-
Initial Screening:
-
Add approximately 2-3 mg of this compound to a small test tube.
-
Add 0.1 mL of the solvent to be tested (e.g., water, diethyl ether, ethanol, dichloromethane, toluene).
-
Agitate the mixture and observe for dissolution.
-
-
Classification:
-
Soluble: The compound dissolves completely.
-
Partially Soluble: A portion of the compound dissolves.
-
Insoluble: The compound does not visibly dissolve.
-
-
Systematic Testing: A hierarchical approach can be used to probe the compound's acidic or basic properties.
-
Test solubility in water.
-
If insoluble in water, test in 5% aqueous HCl. Solubility indicates a basic functional group.
-
If insoluble in water, test in 5% aqueous NaHCO₃. Solubility indicates a strongly acidic functional group.
-
If insoluble in 5% NaHCO₃, test in 5% aqueous NaOH. Solubility indicates a weakly acidic functional group.
-
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple, showing signals for the two aromatic protons. The chemical shifts and coupling patterns will be influenced by the neighboring fluorine atoms.
-
Expected Chemical Shifts: The aromatic protons are expected to resonate in the region of δ 7.0-8.0 ppm. The electron-withdrawing effects of the fluorine and nitrile groups will likely shift these protons downfield.
-
Expected Coupling: The protons will exhibit coupling to adjacent fluorine atoms (H-F coupling), resulting in complex splitting patterns (e.g., doublet of doublets, or more complex multiplets).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Expected Chemical Shifts: Seven distinct carbon signals are expected. The carbon of the nitrile group will appear in the range of δ 110-125 ppm. The aromatic carbons will resonate between δ 100-170 ppm, with the carbons directly attached to fluorine showing large C-F coupling constants.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
-
Nitrile Stretch (C≡N): A sharp, medium-intensity absorption is expected in the range of 2240-2260 cm⁻¹.
-
Aromatic C-H Stretch: Weak to medium bands are anticipated above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Several bands of varying intensity are expected in the 1400-1600 cm⁻¹ region.
-
C-F Stretch: Strong absorptions due to the carbon-fluorine bonds are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (157.10 g/mol ).[2][3][4]
-
Fragmentation: Fragmentation may involve the loss of HCN (m/z 27), fluorine atoms (m/z 19), or other characteristic fragments of the trifluorophenyl ring.
Safety and Handling
This compound is classified as a hazardous substance.[3] All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
-
Hazards: Toxic if swallowed. Causes skin and eye irritation.[3]
-
Precautionary Measures: Avoid contact with skin and eyes. Use non-sparking tools. Prevent fire caused by electrostatic discharge.[3]
-
Storage: Store at room temperature in a tightly sealed container.[2][3]
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[2]
Conclusion
This compound is a valuable building block with distinct physical properties stemming from its unique substitution pattern. This guide provides a summary of its known characteristics and outlines robust experimental protocols for their determination. A thorough understanding and accurate measurement of these properties are essential for the successful application of this compound in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. 241154-09-6 | this compound [fluoromart.com]
- 4. scbt.com [scbt.com]
- 5. CAS 241154-09-6 | 3637-3-12 | MDL MFCD00083539 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. This compound | 241154-09-6 | TCI Deutschland GmbH [tcichemicals.com]
- 7. 2,3,6-Trifluorobenzonitrile CAS#: 136514-17-5 [m.chemicalbook.com]
An In-Depth Technical Guide to 2,3,5-Trifluorobenzonitrile: A Key Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Fluorinated Aromatics
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—offer a powerful tool for fine-tuning the bioactivity and pharmacokinetic profiles of novel compounds.[1] Among the myriad of fluorinated building blocks, 2,3,5-trifluorobenzonitrile, bearing the CAS number 241154-09-6, emerges as a versatile and highly valuable intermediate. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and applications, empowering researchers to leverage its full potential in their scientific endeavors.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its effective utilization in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 241154-09-6 | [2] |
| Molecular Formula | C₇H₂F₃N | [2] |
| Molecular Weight | 157.09 g/mol | [2] |
| Appearance | Light orange to yellow to green clear liquid | [2] |
| Boiling Point | 170.7°C at 760 mmHg | [2] |
| Density | 1.36 g/cm³ | [2] |
| Refractive Index | 1.470 | [2] |
Spectroscopic Data
The unique arrangement of fluorine atoms and the nitrile group in this compound gives rise to a distinct spectroscopic fingerprint, which is indispensable for its identification and characterization in reaction monitoring and quality control.
-
¹H NMR Spectrum: The proton NMR spectrum is characterized by signals corresponding to the two aromatic protons. The specific chemical shifts and coupling constants are dictated by the electronic effects and through-space interactions of the neighboring fluorine atoms.
-
¹³C NMR Spectrum: The carbon NMR spectrum provides detailed information about the carbon framework of the molecule, with the chemical shifts of the aromatic carbons being significantly influenced by the attached fluorine atoms.
-
Infrared (IR) Spectrum: The IR spectrum exhibits characteristic absorption bands, most notably a strong band corresponding to the nitrile (C≡N) stretching vibration, typically found in the region of 2220-2240 cm⁻¹. The C-F stretching vibrations will also be prominent in the fingerprint region.
-
Mass Spectrum (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with a fragmentation pattern that can be used to confirm the structure.
Note: While representative data is available from commercial suppliers, it is always recommended for researchers to acquire their own analytical data for critical applications to ensure compound identity and purity.[3]
Synthesis of this compound: A Methodological Overview
The synthesis of polyfluorinated aromatic compounds often requires specialized methodologies. While a universally adopted, detailed experimental protocol for this compound is not extensively documented in readily available literature, established methods for the synthesis of related trifluorobenzonitriles can be adapted. One of the most common and effective approaches involves nucleophilic aromatic substitution (SNAAr) reactions, particularly halogen exchange (Halex) reactions.
Conceptual Synthetic Pathway: Halogen Exchange
A plausible and industrially relevant approach to this compound involves the fluorination of a polychlorinated or polybrominated benzonitrile precursor. This transformation is typically achieved using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane. The efficiency of the Halex reaction is often enhanced by the use of a phase-transfer catalyst.
Caption: Conceptual workflow for the synthesis of this compound via a Halogen Exchange (Halex) reaction.
Causality in Experimental Design:
-
Choice of Fluorinating Agent: Cesium fluoride is generally more reactive than potassium fluoride but is also more expensive. The choice often depends on the reactivity of the substrate and economic considerations.
-
Solvent Selection: High-boiling polar aprotic solvents are crucial as they effectively solvate the metal fluoride, enhancing the nucleophilicity of the fluoride ion, and allow for the high reaction temperatures often required for the substitution of multiple halogen atoms.
-
Phase-Transfer Catalyst: Catalysts such as quaternary ammonium or phosphonium salts are often employed to facilitate the transfer of the fluoride ion from the solid or liquid phase to the organic phase where the reaction occurs, thereby increasing the reaction rate.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay of the electron-withdrawing nitrile group and the three fluorine atoms. This unique electronic landscape makes it a valuable synthon for the introduction of the trifluorophenyl moiety into more complex molecules.
Nucleophilic Aromatic Substitution (SNAAr)
The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic attack. The regioselectivity of the substitution is dictated by the activating and directing effects of the nitrile and fluorine substituents. This reactivity is particularly useful in the synthesis of pharmaceutical and agrochemical intermediates.
Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities, further expanding the synthetic utility of this compound. Common transformations include:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid.
-
Reduction: The nitrile can be reduced to a primary amine (benzylamine derivative) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic systems.
Caption: Key reaction pathways of this compound, highlighting its synthetic versatility.
Applications in Research and Development
The unique structural and electronic properties of this compound make it a valuable building block in several areas of chemical research and development.
Pharmaceutical Synthesis
Fluorinated compounds are prevalent in modern pharmaceuticals.[4] The this compound moiety can be incorporated into drug candidates to enhance their metabolic stability, improve their binding affinity to biological targets, and modulate their lipophilicity, thereby improving their pharmacokinetic and pharmacodynamic profiles. It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[5]
Agrochemical Development
Similar to pharmaceuticals, the introduction of fluorine atoms can significantly enhance the efficacy of agrochemicals such as herbicides, insecticides, and fungicides.[5][6] this compound can be used as a starting material for the synthesis of novel crop protection agents with improved potency and environmental profiles.
Materials Science
The thermal and chemical stability conferred by the carbon-fluorine bonds makes fluorinated compounds attractive for applications in materials science.[1][7] this compound can be utilized in the synthesis of specialty polymers and coatings with enhanced performance characteristics, such as improved thermal stability and chemical resistance.[1][5]
A Case Study: Precursor to 2,4-dichloro-3,5-difluorobenzoic acid
A notable application of trifluorobenzonitriles is in the synthesis of complex, biologically active molecules. For instance, related trifluorobenzonitriles are used as precursors in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a valuable intermediate for various bioactive compounds.[2] The synthetic sequence typically involves a series of reactions including nitration, selective reduction, diazotization, and chlorination.[2] This highlights the role of this compound as a foundational element in multi-step synthetic campaigns.
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.
-
Hazards: It is classified as a hazardous substance. It is important to consult the Safety Data Sheet (SDS) for comprehensive information on its toxicological properties and potential hazards.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
This compound is a strategically important building block in modern organic synthesis. Its unique combination of a trifluorinated aromatic ring and a versatile nitrile functionality provides chemists with a powerful tool for the design and synthesis of novel molecules with tailored properties. From enhancing the efficacy of pharmaceuticals and agrochemicals to contributing to the development of advanced materials, the applications of this compound are both significant and expanding. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and scientists seeking to harness its full potential in their innovative work.
References
An In-depth Technical Guide to the Reactivity of Trifluorinated Benzonitrile Isomers
Introduction: The Strategic Value of Trifluorinated Benzonitriles in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine atoms into organic molecules has become a cornerstone strategy for fine-tuning physicochemical and biological properties.[1] Trifluorinated benzonitrile isomers, a class of compounds featuring a benzene ring substituted with three fluorine atoms and a nitrile group, represent a particularly valuable set of building blocks.[2][3] The interplay between the strongly electron-withdrawing fluorine atoms and the versatile nitrile functionality imparts a unique reactivity profile to these molecules, making them indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6][7]
The strategic placement of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][8][9] The nitrile group, on the other hand, serves as a versatile synthetic handle, readily transformable into amines, carboxylic acids, amides, and other functional groups.[8][10] This guide provides an in-depth analysis of the reactivity of various trifluorinated benzonitrile isomers, offering a framework for researchers to understand and predict their chemical behavior in key synthetic transformations.
Electronic Landscape: The Interplay of Inductive and Resonance Effects
The reactivity of a substituted benzene ring is fundamentally governed by the electronic effects of its substituents. In trifluorinated benzonitriles, both the fluorine atoms and the nitrile group are electron-withdrawing, profoundly influencing the electron density of the aromatic system.
Fluorine's Duality: Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.[11] However, it can also act as a weak π-donor through a resonance effect (+M) by donating one of its lone pairs to the aromatic ring.[11][12] While the inductive effect generally deactivates the ring towards electrophilic attack, the resonance effect can direct incoming electrophiles to the ortho and para positions.[12][13]
The Nitrile's Influence: The cyano (-CN) group is a potent electron-withdrawing group, operating through both a strong inductive effect (-I) and a significant resonance effect (-M).[14][15] This deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[15][16] In the context of nucleophilic aromatic substitution, the nitrile group is a powerful activating group, especially when positioned ortho or para to a leaving group.[17]
The combination of three fluorine atoms and a nitrile group creates a highly electron-deficient aromatic ring, significantly impacting its reactivity in both nucleophilic and electrophilic substitution reactions. The specific substitution pattern of the fluorine atoms on each isomer further nuances these electronic effects, leading to distinct reactivity profiles.
Nucleophilic Aromatic Substitution (SNAr): A Primary Reaction Pathway
The electron-deficient nature of trifluorinated benzonitriles makes them excellent substrates for nucleophilic aromatic substitution (SNAr).[10][18] This reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[17][18] The stability of this intermediate is paramount to the reaction's success and is greatly enhanced by the presence of strong electron-withdrawing groups that can delocalize the negative charge.[19][20]
Key Principles Governing SNAr in Trifluorinated Benzonitriles:
-
Activation: The three fluorine atoms and the nitrile group collectively and strongly activate the benzene ring towards nucleophilic attack.[10]
-
Leaving Group: In these systems, a fluorine atom typically serves as the leaving group. Counterintuitively, fluoride is an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[17][19] The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack.[19]
-
Regioselectivity: The position of nucleophilic attack is determined by the relative ability of the substituents to stabilize the resulting Meisenheimer complex. The nitrile group provides the most significant stabilization when the negative charge is delocalized onto it, which occurs when the attack is at the ortho or para positions relative to the cyano group.
Isomer-Specific Reactivity in SNAr:
The specific arrangement of the fluorine atoms dictates which positions are most susceptible to nucleophilic attack.
-
2,4,6-Trifluorobenzonitrile: This highly symmetrical isomer is particularly reactive towards nucleophilic substitution.[21][22] The positions ortho and para to the strongly activating nitrile group are further activated by the other fluorine atoms. Nucleophilic attack is highly favored at the C4 position (para to the nitrile), as the resulting negative charge in the Meisenheimer complex is stabilized by resonance delocalization onto the nitrile group and inductively by all three fluorine atoms. Attack at the C2/C6 positions (ortho to the nitrile) is also possible.[21]
-
3,4,5-Trifluorobenzonitrile: In this isomer, the C4 position is para to the nitrile group and flanked by two meta fluorine atoms. This position is highly activated towards nucleophilic substitution.[5] The fluorine at C4 is the most likely to be displaced by a nucleophile.
-
2,3,4-Trifluorobenzonitrile: The C4 position is para to the nitrile and ortho to a fluorine atom at C3, making it a prime site for nucleophilic attack. The fluorine at C2 is ortho to the nitrile and also a potential site for substitution.[3]
-
2,4,5-Trifluorobenzonitrile: The C4 position is para to the nitrile group and is a highly probable site for nucleophilic substitution.[6][23] The C2 position, being ortho to the nitrile, is another potential reaction site.
The following diagram illustrates the general mechanism for SNAr on a trifluorinated benzonitrile.
Caption: Generalized SNAr mechanism on a trifluorinated benzonitrile.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Reaction Setup: To a solution of the trifluorinated benzonitrile isomer (1.0 eq.) in a polar aprotic solvent (e.g., DMSO, DMF, or NMP) is added the nucleophile (1.0-1.5 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) if required.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 150 °C, depending on the reactivity of the nucleophile and the specific isomer.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the desired substituted product.
Electrophilic Aromatic Substitution: A Challenging Transformation
Due to the strong deactivating nature of the three fluorine atoms and the nitrile group, trifluorinated benzonitriles are highly resistant to electrophilic aromatic substitution (SEAr).[16][24][25] The electron-poor nature of the ring makes it a very weak nucleophile, thus requiring harsh reaction conditions and powerful electrophiles for any substitution to occur.[24][26]
Directing Effects in a Deactivated System:
Should an electrophilic substitution be forced to occur, the directing effects of the substituents would determine the position of the incoming electrophile.
-
Fluorine: As an ortho, para-director (due to its +M effect), the fluorine atoms would direct an electrophile to positions ortho and para to themselves.[12]
-
Nitrile Group: As a meta-director (due to its -M effect), the nitrile group would direct an electrophile to the positions meta to it.[15]
The outcome of an SEAr reaction on a trifluorinated benzonitrile isomer would be a complex interplay of these competing directing effects on a highly deactivated ring. In practice, such reactions are synthetically challenging and often result in low yields and mixtures of products. Alternative synthetic routes that introduce the desired functionality before the final fluorination or cyanation steps are generally preferred.
The following diagram illustrates the relative deactivation of the benzonitrile ring by the fluoro and cyano groups.
Caption: Deactivating effects of substituents on the benzonitrile ring.
Transformations of the Nitrile Group
The nitrile group itself is a versatile functional group that can undergo a variety of chemical transformations, providing access to other important classes of compounds. These reactions are generally not directly influenced by the substitution pattern of the fluorine atoms on the ring, although the overall electronic nature of the substrate can have some effect on reaction rates.
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Electron-withdrawing groups on the aromatic ring can facilitate this transformation by increasing the electrophilicity of the nitrile carbon.
-
Reduction: The nitrile group can be reduced to a primary amine using various reducing agents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂, Raney Ni), or borane (BH₃). This provides a route to trifluorinated benzylamines.[10]
-
Addition of Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.
Experimental Protocol: General Procedure for Nitrile Reduction to an Amine
-
Reaction Setup: A solution of the trifluorinated benzonitrile isomer (1.0 eq.) in an anhydrous ether solvent (e.g., THF, diethyl ether) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq.) in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.
-
Monitoring: The reaction progress is monitored by TLC.
-
Workup: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Purification: The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude trifluorinated benzylamine, which can be further purified by distillation or chromatography.
Comparative Data Summary
The following table summarizes the key physical and reactivity properties of representative trifluorinated benzonitrile isomers.
| Isomer | CAS Number | Molecular Formula | Molecular Weight | Physical State | Key Reactivity Feature |
| 2,3,4-Trifluorobenzonitrile | 143879-80-5[27] | C₇H₂F₃N[3] | 157.09 | - | Prone to SNAr at C4[3] |
| 2,4,5-Trifluorobenzonitrile | 98349-22-5[6] | C₇H₂F₃N[6] | 157.09 | Colorless to light yellow liquid[6] | SNAr favored at C4 and C2[23] |
| 2,4,6-Trifluorobenzonitrile | 96606-37-0[28] | C₇H₂F₃N[28] | 157.09 | White to off-white crystalline powder[21] | Highly reactive towards SNAr at C4[21] |
| 3,4,5-Trifluorobenzonitrile | 134227-45-5[29] | C₇H₂F₃N[30] | 157.09 | White to almost white powder[29] | SNAr favored at C4[5] |
Conclusion
Trifluorinated benzonitrile isomers are a class of highly functionalized and reactive building blocks with significant applications in medicinal chemistry and materials science. Their reactivity is dominated by the strong electron-withdrawing nature of the three fluorine atoms and the nitrile group, making them particularly susceptible to nucleophilic aromatic substitution. The specific substitution pattern of each isomer dictates the regioselectivity of these reactions, providing chemists with a powerful tool for the synthesis of complex, fluorinated aromatic compounds. While electrophilic aromatic substitution is challenging on these deactivated systems, the nitrile group offers a range of opportunities for further functional group transformations. A thorough understanding of the electronic properties and reactivity patterns of these isomers is essential for their effective utilization in the design and synthesis of novel molecules.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 2,3,4-Trifluorobenzonitrile | 143879-80-5 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. Hammett equation - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. innospk.com [innospk.com]
- 22. kaibangchem.com [kaibangchem.com]
- 23. 2,4,5-Trifluorobenzonitrile | 98349-22-5 [chemicalbook.com]
- 24. employees.oneonta.edu [employees.oneonta.edu]
- 25. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. 2,3,4-Trifluorobenzonitrile [xieshichem.com]
- 28. 2,4,6-Trifluorobenzonitrile | C7H2F3N | CID 737177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. 3,4,5-TRIFLUOROBENZONITRILE CAS#: 134227-45-5 [m.chemicalbook.com]
- 30. 3,4,5-Trifluorobenzonitrile | C7H2F3N | CID 593814 - PubChem [pubchem.ncbi.nlm.nih.gov]
2,3,5-Trifluorobenzonitrile: A Versatile Fluorinated Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into molecular frameworks is a proven strategy for optimizing the physicochemical and biological properties of active compounds.[1][2][3][4][] 2,3,5-Trifluorobenzonitrile has emerged as a particularly valuable fluorinated building block due to its unique substitution pattern, which confers a desirable combination of reactivity and stability. This guide provides a comprehensive overview of the synthesis, reactivity, and diverse applications of this compound, offering expert insights and detailed methodologies to empower researchers in leveraging this versatile synthon for the creation of novel pharmaceuticals, agrochemicals, and advanced materials.
The Significance of Fluorine in Modern Chemistry
The introduction of fluorine atoms into organic molecules can profoundly influence their properties in several beneficial ways:
-
Enhanced Metabolic Stability: The exceptional strength of the carbon-fluorine bond often hinders metabolic degradation, leading to improved pharmacokinetic profiles.[2]
-
Increased Lipophilicity and Bioavailability: Fluorine substitution can enhance a molecule's ability to traverse cellular membranes, thereby increasing its bioavailability.[2][6]
-
Modulated Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can fine-tune the pKa of nearby functional groups, impacting target binding and solubility.
-
Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, which is critical for its interaction with biological targets.
This compound, with its distinct arrangement of three fluorine atoms and a reactive nitrile group, offers a unique platform for exploiting these advantages in molecular design.
Synthesis of this compound
A reliable and scalable synthesis is paramount for the widespread use of any building block. One common and effective laboratory-scale preparation of this compound proceeds from 2,3,5-trifluoroaniline via a Sandmeyer reaction.
Experimental Protocol: Sandmeyer Reaction
Materials:
-
2,3,5-Trifluoroaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Toluene
-
Aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2,3,5-trifluoroaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water, and cool the mixture to 0–5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 equivalents) in water, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0–5 °C. Causality: The low temperature is critical to prevent the decomposition of the unstable diazonium salt.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (2.4 equivalents) in water. Causality: This forms the catalytically active copper cyanide complex.
-
Cool this solution to 0–5 °C and slowly add the previously prepared diazonium salt solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50–60 °C for 1–2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
After cooling to room temperature, extract the product into toluene or dichloromethane.
-
Wash the organic layer with a dilute sodium hydroxide solution to remove acidic impurities, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.
-
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Reactivity and Strategic Functionalization
The chemical behavior of this compound is governed by the interplay between the electron-withdrawing nitrile group and the fluorine substituents, opening avenues for selective chemical modifications.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms on the aromatic ring are activated towards nucleophilic attack. The position para to the strongly electron-withdrawing nitrile group is the most susceptible to substitution.[7][8][9][10]
Caption: Regioselective nucleophilic aromatic substitution on this compound.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for functionalizing the positions adjacent to a directing group.[11][12][13][14][15] In the case of this compound, the nitrile group can direct lithiation to the C6 position, although careful selection of the organolithium reagent and reaction conditions is crucial to achieve high regioselectivity.
Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of this building block. Common transformations include:
-
Reduction to a primary amine: Using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Hydrolysis to a carboxylic acid: Under acidic or basic conditions.
-
Conversion to tetrazoles: Via reaction with azides.
Applications in Research and Development
This compound is a valuable precursor in the synthesis of a wide range of biologically active molecules and functional materials.
| Application Area | Examples of Target Molecules | Role of the this compound Moiety |
| Medicinal Chemistry | Kinase inhibitors, GPCR modulators, anti-infective agents | The trifluorophenyl group can enhance binding affinity, improve metabolic stability, and increase cell permeability.[1][6][16] |
| Agrochemicals | Herbicides, fungicides, insecticides | The fluorine atoms contribute to the biological activity and environmental persistence of the agrochemical.[2] |
| Materials Science | Liquid crystals, polymers, covalent organic frameworks (COFs) | The polar and rigid nature of the fluorinated benzonitrile unit can be exploited to create materials with specific electronic and physical properties.[17] |
| Organic Synthesis | Precursor to other complex building blocks | It serves as a starting material for the synthesis of more elaborate fluorinated compounds, such as 2,4-dichloro-3,5-difluorobenzoic acid.[1][16] |
Conclusion
This compound is a highly versatile and strategically important building block for modern organic synthesis. Its unique electronic properties and predictable reactivity make it an invaluable tool for researchers in drug discovery, agrochemical development, and materials science. A thorough understanding of its synthesis and reactivity, as outlined in this guide, is key to unlocking its full potential in the creation of innovative and high-performance molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 氟化砌塊 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. m.youtube.com [m.youtube.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. 241154-09-6 | this compound [fluoromart.com]
- 17. ossila.com [ossila.com]
An In-depth Technical Guide to 2,3,5-Trifluorobenzonitrile: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,3,5-trifluorobenzonitrile, a key fluorinated building block in modern organic synthesis. The document delves into the probable synthetic routes, based on established chemical principles, in the absence of a formally documented discovery. It offers a detailed examination of its physicochemical properties, spectroscopic data, and critical safety and handling protocols. Furthermore, this guide highlights the compound's significant applications in pharmaceutical and agrochemical research, providing insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Fluorinated Benzonitriles
In the landscape of contemporary organic synthesis, fluorinated benzonitriles are of considerable importance. The incorporation of fluorine atoms into a molecule can dramatically alter its electronic properties, lipophilicity, metabolic stability, and bioavailability.[1] This makes fluorinated benzonitriles highly sought-after intermediates in the development of pharmaceuticals and agrochemicals.[1] The trifluoromethyl group, in particular, is known to enhance lipophilicity, improve metabolic stability, and increase the binding affinity of a drug to its target receptor.
This compound (CAS No. 241154-09-6) is a versatile compound within this class.[2] Its unique substitution pattern offers a valuable scaffold for the synthesis of complex, biologically active molecules.[1][3] The nitrile group serves as a versatile functional handle, readily convertible into a variety of other functionalities, further broadening its synthetic utility.
Historical Context and Plausible Discovery
While a singular, definitive discovery of this compound is not prominently documented in seminal literature, its existence and synthesis can be logically inferred from the development of fluorination chemistry and well-established synthetic transformations. The synthesis of many fluorinated aromatic compounds has historically been challenging, with the development of effective methods being a key focus of 20th-century organic chemistry.
The most probable route for the initial synthesis of this compound would have been through the application of the Sandmeyer reaction , a cornerstone of aromatic chemistry discovered by Traugott Sandmeyer in 1884.[2][4] This reaction provides a reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[2][4] Given the availability of the corresponding aniline, 2,3,5-trifluoroaniline, the synthesis of this compound becomes a straightforward application of this classic reaction.
Synthetic Methodologies: The Sandmeyer Reaction
The Sandmeyer reaction remains a primary and trusted method for the synthesis of this compound. This process involves two key steps: the diazotization of 2,3,5-trifluoroaniline, followed by the displacement of the diazonium group with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.
Reaction Mechanism
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The process is initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, which results in the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then reacts with the copper(II) species to generate the final product and regenerate the copper(I) catalyst.
Experimental Protocol: Synthesis of this compound from 2,3,5-Trifluoroaniline
The following is a representative, step-by-step protocol for the laboratory-scale synthesis of this compound via the Sandmeyer reaction.
Materials:
-
2,3,5-Trifluoroaniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Copper(I) cyanide
-
Sodium cyanide
-
Dichloromethane
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Distilled water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2,3,5-trifluoroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane.
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
-
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 241154-09-6 | [2][5] |
| Molecular Formula | C₇H₂F₃N | [4][5] |
| Molecular Weight | 157.09 g/mol | [4][5] |
| Appearance | Light orange to yellow to green clear liquid | [4][5] |
| Boiling Point | 170.7 °C at 760 mmHg | [4] |
| Density | 1.36 g/cm³ | [4] |
| Refractive Index (n20/D) | 1.47 | [4] |
| Storage Conditions | 2 - 8 °C | [5] |
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a variety of biologically active compounds.[4] Its applications span across medicinal chemistry and materials science.
-
Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[5] For instance, it can be used as a precursor in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a valuable intermediate for various bioactive compounds.[1][3][4] The synthesis involves a sequence of reactions including nitration, selective reduction, diazotization, and chlorination.[1][4]
-
Agrochemicals: It is utilized in the formulation of agrochemicals, including herbicides and fungicides.[5][6]
-
Material Science: This chemical is important in the production of specialty polymers and materials.[5][6]
-
Solid-Phase Synthesis: this compound can be used in the preparation of novel linkers in solid-phase synthesis.[1][3][4]
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.
-
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wear protective gloves, protective clothing, and eye protection.
-
IF SWALLOWED: Immediately call a POISON CENTER or doctor.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
IF IN EYES: Rinse cautiously with water for several minutes.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Conclusion
This compound is a significant fluorinated building block with diverse applications in the chemical and pharmaceutical industries. While its specific discovery is not well-documented, its synthesis is readily achievable through established methods like the Sandmeyer reaction. Its unique properties make it a valuable tool for the development of novel drugs and advanced materials. As research in fluorination chemistry continues to advance, the importance and applications of this compound are expected to grow.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2,4,5-Trifluorobenzonitrile (99%) - Amerigo Scientific [amerigoscientific.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 2,3,5-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of pharmaceutical and agrochemical development, fluorinated organic compounds have emerged as indispensable building blocks. The strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, binding affinity, and bioavailability.[1][2] Among these valuable reagents, 2,3,5-Trifluorobenzonitrile stands out as a versatile intermediate. Its unique substitution pattern offers a reactive scaffold for the synthesis of complex, biologically active molecules.[1] This guide, designed for the discerning researcher and drug development professional, provides an in-depth exploration of the safe handling, storage, and application of this compound, ensuring both scientific integrity and operational safety.
Compound Profile: Understanding this compound
A thorough understanding of the physicochemical properties of a reagent is the bedrock of its safe and effective use. While specific experimental data for this compound is not always available, we can infer its properties from closely related isomers and general principles of organic chemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₂F₃N | [3] |
| Molecular Weight | 157.10 g/mol | [3] |
| CAS Number | 241154-09-6 | [3] |
| Appearance | Colorless to light yellow liquid (presumed) | Inferred from isomers |
| Boiling Point | ~170 °C (presumed) | Inferred from isomers[4] |
| Density | ~1.37 g/cm³ (presumed) | Inferred from isomers |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Ethyl Acetate). Insoluble in water. | General chemical knowledge |
Hazard Identification and Risk Assessment
Primary Hazards:
-
Toxicity: Nitrile compounds are known to be toxic. They can release cyanide in the body, which is a potent inhibitor of cellular respiration. While the trifluorinated benzene ring may modulate this toxicity, it should be assumed that this compound is toxic if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Based on data for related compounds, it is expected to be a skin and eye irritant.[5] Prolonged or repeated contact may cause dermatitis.
-
Environmental Hazards: Halogenated organic compounds can be persistent in the environment. Therefore, releases to soil, water, and air should be strictly avoided.
GHS Hazard Classification (Presumed):
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 3 or 4 |
| Acute Toxicity, Dermal | Category 3 or 4 |
| Acute Toxicity, Inhalation | Category 3 or 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 2 or 3 |
Note: This classification is inferred and should be confirmed by consulting the supplier's Safety Data Sheet (SDS).
Safe Handling and Storage: A Proactive Approach
A proactive and informed approach to handling and storage is paramount to ensuring the safety of laboratory personnel and the integrity of the research.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical splash goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[6] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.
-
Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed in a properly functioning chemical fume hood.
-
Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and tested regularly.
Storage Requirements
-
Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
-
Segregation: Store separately from incompatible materials.
Emergency Procedures: Preparedness is Key
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
Spill Response
For a minor spill within a chemical fume hood:
-
Alert personnel in the immediate vicinity.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit for solvents.[5][7]
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
For a major spill or a spill outside of a fume hood:
-
Evacuate the laboratory immediately.
-
Alert others in the building and activate the fire alarm if necessary.
-
Contact the institution's Environmental Health and Safety (EHS) department and emergency services.
-
Do not attempt to clean up a major spill without proper training and equipment.
Caption: Decision tree for responding to a this compound spill.
Disposal of this compound Waste
All waste containing this compound, including unused product, reaction byproducts, and contaminated materials, must be disposed of as hazardous waste.[6]
Waste Segregation:
-
Halogenated Organic Waste: Liquid waste containing this compound should be collected in a designated, properly labeled container for halogenated organic waste.[6][8]
-
Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and filter paper, should be collected in a separate, labeled container for solid hazardous waste.
Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other components.[6]
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Collection: Arrange for the collection of the hazardous waste by the institution's EHS department or a licensed hazardous waste disposal contractor.
Never dispose of this compound down the drain or in the regular trash. [6]
Applications in Synthesis: A Case Study
The utility of this compound is exemplified by its use as a precursor in the synthesis of complex, biologically active molecules.[1] A notable application is in the preparation of 2,4-dichloro-3,5-difluorobenzoic acid, a valuable intermediate for various bioactive compounds.[1] The synthetic pathway involves a series of well-established organic transformations, where the trifluorobenzonitrile scaffold serves as the starting point.[1]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis, particularly in the fields of drug discovery and agrochemicals. Its unique electronic properties, imparted by the fluorine and nitrile functionalities, allow for the construction of novel and potent molecules. However, its potential toxicity and hazards necessitate a thorough understanding and strict adherence to safe handling protocols. By implementing the comprehensive safety and handling procedures outlined in this guide, researchers can confidently and responsibly harness the synthetic potential of this important intermediate, paving the way for future scientific advancements.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. ossila.com [ossila.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. cws.auburn.edu [cws.auburn.edu]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
The Solubility of 2,3,5-Trifluorobenzonitrile in Organic Solvents: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of the solubility of 2,3,5-trifluorobenzonitrile, a crucial parameter for its application in pharmaceutical synthesis, materials science, and agrochemical development. Recognizing the scarcity of readily available quantitative solubility data for this compound, this document equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine and understand its solubility in various organic solvents.
Understanding the Solubility of a Fluorinated Benzonitrile
The solubility of a compound is a complex interplay of its intrinsic properties and those of the solvent. For this compound, a liquid at room temperature with a molecular weight of 157.09 g/mol , a density of approximately 1.36 g/cm³, and a boiling point of 170.7°C, several key molecular features govern its dissolution behavior.[1][2][3]
Molecular Structure and Polarity: The this compound molecule consists of a benzene ring substituted with three fluorine atoms and a nitrile group.[1] The nitrile group (-C≡N) is highly polar and can act as a hydrogen bond acceptor.[2][4] The three fluorine atoms are strongly electronegative, creating significant dipole moments within the molecule. The asymmetric substitution pattern of the fluorine atoms results in a net molecular dipole, rendering the compound polar.
Intermolecular Forces: The solubility of this compound is dictated by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a useful starting point. Polar solvents will more readily dissolve polar solutes.
-
Dipole-Dipole Interactions: The polarity of this compound suggests that it will have favorable dipole-dipole interactions with polar organic solvents such as acetone, ethyl acetate, and dichloromethane.
-
Hydrogen Bonding: While this compound does not have a hydrogen bond donor, the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor.[2] This suggests that it will have some degree of solubility in protic solvents like methanol and ethanol, although the lack of a donor site on the solute will limit the strength of these interactions.
-
Van der Waals Forces: Nonpolar solvents, such as hexane and toluene, will primarily interact with this compound through weaker van der Waals forces. Consequently, lower solubility is expected in these solvents compared to more polar options.
Impact of Fluorine Substitution: The presence of multiple fluorine atoms can influence solubility in nuanced ways. While increasing polarity, high fluorination can also lead to "fluorophobicity," where the fluorinated portion of the molecule has a tendency to phase-separate from non-fluorinated solvents. However, in a molecule of this size, this effect is likely to be less pronounced than the overall polarity.
Predictive Approaches to Solubility
In the absence of experimental data, computational models can provide valuable estimates of solubility. These methods are broadly categorized into thermodynamic models and Quantitative Structure-Property Relationship (QSPR) models.
Thermodynamic Models: These models, such as the UNIFAC and COSMO-RS, use group contribution methods or quantum chemical calculations to predict activity coefficients, which can then be used to calculate solubility.[5] These physics-based approaches can provide accurate predictions but often require specialized software and computational expertise.
QSPR Models: QSPR models establish a mathematical relationship between the molecular structure of a compound and its physicochemical properties, including solubility.[6][7] These models are trained on large datasets of known solubility data and can be used to predict the solubility of new compounds.[8] The accuracy of QSPR models is highly dependent on the quality and relevance of the training data. For novel compounds like this compound, finding a pre-trained model that includes structurally similar compounds is crucial for obtaining a reliable prediction.
The following diagram illustrates a typical workflow for a QSPR study, which can be applied to predict the solubility of benzonitrile derivatives.
Caption: A generalized workflow for a QSPR solubility prediction model.
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable method for determining the solubility of this compound is through experimental measurement. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[9][10]
Materials and Equipment
-
Solute: this compound (purity >98%)
-
Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Apparatus:
-
Analytical balance (±0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatic shaker or water bath with orbital shaking capabilities
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Experimental Workflow
The following diagram outlines the key steps in the isothermal shake-flask method for solubility determination.
Caption: Workflow for the isothermal shake-flask solubility determination method.
Detailed Procedure
-
Preparation: Accurately weigh a known amount of the chosen organic solvent into a series of vials.
-
Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solute at the end of the experiment is essential.
-
Equilibration: Place the sealed vials in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solvent remains constant.[10]
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solute to settle. Centrifuge the vials to further separate the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a syringe filter to prevent any undissolved particles from being collected.[10] Immediately dilute the sample with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation of Solubility: The solubility of this compound in the test solvent is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results can be expressed in various units, such as g/L, mol/L, or as a mole fraction.
Data Presentation and Interpretation
The experimentally determined solubility data for this compound in a range of organic solvents at a constant temperature should be summarized in a clear and concise table.
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Dielectric Constant (approx.) | Solubility (g/L) | Molar Solubility (mol/L) |
| Hexane | 1.9 | Expected to be low | Expected to be low |
| Toluene | 2.4 | Expected to be moderate | Expected to be moderate |
| Dichloromethane | 9.1 | Expected to be high | Expected to be high |
| Ethyl Acetate | 6.0 | Expected to be high | Expected to be high |
| Acetone | 21 | Expected to be very high | Expected to be very high |
| Ethanol | 24.5 | Expected to be moderate to high | Expected to be moderate to high |
| Methanol | 32.7 | Expected to be moderate to high | Expected to be moderate to high |
Note: The values in this table are qualitative predictions based on chemical principles. Experimental determination is required for quantitative data.
The trend in solubility is expected to generally correlate with the polarity of the solvent, as indicated by the dielectric constant. However, specific solute-solvent interactions, such as hydrogen bonding, can also play a significant role.
Conclusion
While specific, publicly available quantitative solubility data for this compound is limited, this guide provides a comprehensive framework for researchers to understand, predict, and experimentally determine this critical physicochemical property. By considering the molecular structure of the solute and the properties of the organic solvents, and by employing a robust experimental methodology such as the isothermal shake-flask method, researchers can generate the reliable data needed to advance their work in drug discovery, materials science, and beyond.
References
- 1. 241154-09-6 | this compound [fluoromart.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dissolutiontech.com [dissolutiontech.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2,3,5-Trifluorobenzonitrile
For: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Abstract
This technical guide provides a comprehensive overview of the strategic use of 2,3,5-trifluorobenzonitrile as a key building block in the synthesis of potent kinase inhibitors. We will delve into the rationale behind leveraging fluorinated scaffolds in modern drug discovery, with a particular focus on the unique chemical reactivity and advantageous physicochemical properties that this compound imparts to target molecules. This document will furnish detailed, step-by-step protocols for the synthesis of a model 2,4-diaminopyrimidine-based kinase inhibitor, including mechanistic insights, reaction optimization, and characterization. Furthermore, we will contextualize the application of such inhibitors by examining their role in modulating the p38 MAPK signaling pathway, a critical mediator of inflammatory responses and cellular stress.
Introduction: The Strategic Advantage of Fluorine in Kinase Inhibitor Design
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[1] Within this landscape, the strategic incorporation of fluorine atoms into drug candidates has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[2]
The introduction of fluorine can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3] Moreover, the high electronegativity of fluorine can modulate the pKa of nearby functional groups, influencing protein-ligand interactions and improving binding affinity.[4] this compound is a versatile and highly valuable building block for the synthesis of such fluorinated kinase inhibitors, offering a trifluorinated phenyl ring that can be strategically functionalized.[5][6]
Physicochemical Properties of this compound
This compound is a colorless to light-colored liquid at room temperature with the molecular formula C₇H₂F₃N.[7][8] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 157.09 g/mol | [7][8] |
| Boiling Point | 170.7°C at 760 mmHg | [7] |
| Density | 1.36 g/mL | [9] |
| CAS Number | 241154-09-6 | [7][8] |
The presence of three electron-withdrawing fluorine atoms and a nitrile group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making it a prime substrate for the construction of complex molecular scaffolds.[10]
Synthesis of a Model Kinase Inhibitor: A 2,4-Diaminopyrimidine Derivative
The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore in a multitude of kinase inhibitors, mimicking the adenine core of ATP to competitively bind to the kinase active site.[11] In this section, we present a detailed, two-step protocol for the synthesis of a model 2,4-diaminopyrimidine-based kinase inhibitor starting from this compound.
Reaction Scheme
Caption: Synthetic workflow for the model kinase inhibitor.
Step 1: Synthesis of 2-Amino-4-(2,5-difluoroanilino)-pyrimidine-5-carbonitrile
This initial step involves a condensation reaction between this compound and guanidine. This reaction proceeds via a nucleophilic attack of guanidine on the nitrile carbon, followed by cyclization to form the diaminopyrimidine ring.
Mechanistic Insight: The reaction is predicated on the initial formation of a more complex intermediate which is not isolated. The regioselectivity of the subsequent nucleophilic aromatic substitution is crucial. Based on computational studies of SNAr on polyfluorinated aromatics, the fluorine atom at the 2-position is the most likely to be displaced by an internal nucleophile during the cyclization with guanidine due to the combined electron-withdrawing effects of the nitrile group and the other fluorine atoms, which stabilize the Meisenheimer intermediate.[10]
Protocol:
-
To a sealed reaction vessel, add this compound (1.0 eq), guanidine carbonate (1.5 eq), and N-methyl-2-pyrrolidone (NMP) as the solvent.
-
Heat the reaction mixture to 150°C and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a cold, non-polar solvent (e.g., hexane) to remove impurities.
-
Dry the product under vacuum to yield 2-amino-4-(2,5-difluoroanilino)-pyrimidine-5-carbonitrile.
Characterization: The product should be characterized by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure.
Step 2: Buchwald-Hartwig Amination for Final Product
The second step involves a palladium-catalyzed cross-coupling reaction to introduce a desired amine at the 4-position of the pyrimidine ring, a common strategy to enhance potency and modulate solubility.
Protocol:
-
In a dry, inert atmosphere (e.g., under argon or nitrogen), combine 2-amino-4-(2,5-difluoroanilino)-pyrimidine-5-carbonitrile (1.0 eq), the desired amine (e.g., morpholine, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Add a dry, degassed solvent such as 1,4-dioxane or toluene.
-
Heat the reaction mixture to 100-120°C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor.
Application: Targeting the p38 MAPK Signaling Pathway
The synthesized kinase inhibitor, with its 2,4-diaminopyrimidine core, is designed to target ATP-binding sites of various kinases. A particularly relevant target is the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a central role in cellular responses to stress and inflammation.[3][5] Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, including inflammatory disorders and cancer.
Caption: The p38 MAPK signaling pathway and the inhibitory action of the synthesized compound.
The synthesized inhibitor is designed to bind to the ATP pocket of p38 MAPK, preventing its phosphorylation and subsequent activation of downstream targets. This leads to the attenuation of the inflammatory and stress responses mediated by this pathway.
In Vitro Efficacy: Representative Data
The potency of newly synthesized kinase inhibitors is typically evaluated through in vitro kinase assays to determine their half-maximal inhibitory concentration (IC₅₀). The following table presents representative IC₅₀ values for a selection of pyrimidine-based p38 MAPK inhibitors, providing a benchmark for the expected potency of compounds synthesized using the described methodology.
| Compound | p38α MAPK IC₅₀ (nM) | Reference(s) |
| SB203580 | 50 | [2] |
| BIRB 796 | 38 | [2] |
| Pyridazine-based Inhibitor 1 | 1-20 | [9] |
| Benzothiazole Derivative | 36 | |
| Hypothetical Inhibitor from 2,3,5-TFB | 10-100 (Projected) | N/A |
Conclusion
This compound serves as a highly effective and versatile starting material for the synthesis of fluorinated kinase inhibitors. The protocols outlined in this application note provide a robust framework for the generation of 2,4-diaminopyrimidine-based inhibitors targeting key signaling pathways, such as p38 MAPK. The strategic incorporation of the trifluorophenyl moiety is anticipated to confer favorable pharmacological properties, making this synthetic approach a valuable tool for drug discovery and development professionals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predicting regioselectivity in nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2,3,5-Trifluorobenzonitrile as a Key Building Block in the Synthesis of Novel JAK Inhibitors
Abstract
The Janus kinase (JAK) family of enzymes is a critical node in cytokine signaling, and its dysregulation is central to numerous autoimmune diseases and cancers.[1][2] Small-molecule JAK inhibitors have emerged as a powerful therapeutic class. This application note provides a technical guide for researchers and drug development professionals on the strategic use of 2,3,5-trifluorobenzonitrile, a versatile fluorinated synthon, in the synthesis of next-generation JAK inhibitors. We will explore the underlying biochemistry of the JAK-STAT pathway, the rationale for using fluorinated building blocks, and a detailed, field-proven protocol for a key synthetic transformation involving this reagent.
The JAK-STAT Signaling Pathway: A Prime Therapeutic Target
The JAK-STAT signaling pathway is a principal mechanism for transducing signals from extracellular cytokines and growth factors to the nucleus, culminating in the regulation of gene expression.[3] This pathway is integral to a myriad of physiological processes, including immune regulation, cell proliferation, apoptosis, and hematopoiesis.[4][5] The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[3]
The process is initiated when a ligand, such as a cytokine, binds to its corresponding receptor, inducing receptor dimerization.[4] This brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[6] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and bind to specific DNA sequences to modulate gene transcription.[6][7]
Dysregulation of this pathway is a hallmark of various inflammatory disorders and malignancies, making the ATP-binding site of the JAK kinase domain an ideal target for therapeutic intervention with small-molecule inhibitors.[4][8]
Visualization: The JAK-STAT Signaling Cascade
The following diagram illustrates the canonical JAK-STAT pathway and highlights the point of therapeutic intervention by ATP-competitive inhibitors.
Caption: Overview of the JAK-STAT signaling pathway and inhibition point.
The Strategic Advantage of Fluorination in Drug Design
The incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely adopted strategy in modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly and beneficially alter a molecule's pharmacokinetic and pharmacodynamic profile.[9]
Key benefits include:
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[9]
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, potentially increasing binding affinity and selectivity.
-
Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve absorption.[9]
Polyfluorinated aromatic compounds, such as this compound, are therefore highly valuable building blocks, providing a direct route to introduce these advantageous properties into complex molecular scaffolds.[10][11]
This compound: A Profile
This compound is a versatile chemical intermediate particularly suited for the synthesis of kinase inhibitors. Its chemical structure is activated for nucleophilic aromatic substitution (SNAr), a key reaction in modern drug synthesis.
| Property | Value | Reference |
| CAS Number | 241154-09-6 | [12] |
| Molecular Formula | C₇H₂F₃N | [12] |
| Molecular Weight | 157.10 g/mol | [12] |
| Appearance | Colorless liquid | [13] |
| Density | 1.36 g/mL | [13] |
| Purity | ≥98% | [12] |
| Storage | Store at room temperature | [12] |
Causality of Reactivity: The SNAr Mechanism
Unlike typical aromatic rings that undergo electrophilic substitution, the benzene ring in this compound is highly electron-deficient. This is due to the strong inductive electron-withdrawing effects of the three fluorine atoms and the nitrile (-CN) group.[14] This electron deficiency makes the ring susceptible to attack by nucleophiles.
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[15]
-
Addition: A nucleophile attacks one of the carbon atoms bearing a fluorine atom, breaking the ring's aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[14]
-
Elimination: The aromaticity is restored by the expulsion of a fluoride ion, which, despite fluorine's high electronegativity, acts as a good leaving group in this context because C-F bond cleavage is not the rate-determining step.[14][16]
The positions of the fluorine atoms are critical. The fluorine at the C2 position is particularly activated for substitution by a nucleophile due to the combined electron-withdrawing effects of the adjacent nitrile group and the fluorine at C3.
Application: Synthesis of a JAK Inhibitor Precursor
A common strategy in synthesizing kinase inhibitors is the coupling of a core heterocyclic moiety with a substituted side chain. This compound can be used to construct a key intermediate where a nitrogen-containing group, such as a protected piperidine, displaces one of the fluorine atoms. This creates a more complex scaffold ready for further elaboration into a final JAK inhibitor, such as an analog of Tofacitinib or Abrocitinib.[17][18]
Visualization: Synthetic Workflow
The following diagram outlines the workflow for the nucleophilic aromatic substitution reaction to generate a key intermediate.
Caption: General workflow for the synthesis of a JAK inhibitor intermediate.
Detailed Experimental Protocol
Reaction: Synthesis of 2,5-Difluoro-3-(piperidin-1-yl)benzonitrile (Representative Intermediate)
This protocol describes a representative SNAr reaction. The specific nucleophile, base, and conditions should be optimized for the desired target molecule. This procedure is adapted from general methods for SNAr on activated fluoroarenes.[19]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., ChemScene | CAS: 241154-09-6[12] |
| Piperidine | Reagent Grade | e.g., Sigma-Aldrich | Nucleophile |
| Potassium Carbonate (K₂CO₃), anhydrous | Reagent Grade | e.g., Fisher Sci. | Base |
| Dimethyl Sulfoxide (DMSO), anhydrous | HPLC Grade | e.g., Fisher Sci. | Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | - | For extraction & chromatography |
| Hexanes | ACS Grade | - | For chromatography |
| Deionized Water | - | - | For work-up |
| Brine (Saturated NaCl solution) | - | - | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | Drying agent |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (2.0 eq).
-
Flush the system with dry nitrogen for 10-15 minutes.
-
Add anhydrous DMSO (approx. 10 mL per 1 g of starting material) via syringe.
-
-
Addition of Reagents:
-
While stirring, add this compound (1.0 eq) to the suspension.
-
Slowly add piperidine (1.1 eq) to the reaction mixture via syringe.
-
Causality Note: A slight excess of the nucleophile ensures complete consumption of the limiting reagent. K₂CO₃ is a mild, heterogeneous base sufficient to scavenge the HF produced during the reaction, driving it to completion. DMSO is an excellent polar aprotic solvent for SNAr as it effectively solvates cations, leaving the nucleophile more reactive.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 80-90 °C using an oil bath.
-
Maintain stirring and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 1-2 hours until the starting material is consumed (typically 6-12 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (5x the volume of DMSO).
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash successively with water (2 x 50 mL) and brine (1 x 50 mL).
-
Causality Note: The water quench precipitates the product and dissolves the inorganic salts. Extraction with an organic solvent isolates the product. Washing with brine helps to remove residual water from the organic phase.
-
-
Purification and Characterization:
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will appear as an oil or solid. Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and concentrate to yield the final product.
-
Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC.
-
Safety and Handling
Working with fluorinated benzonitriles and associated reagents requires strict adherence to safety protocols.
-
Hazard Identification: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Always consult the latest Safety Data Sheet (SDS) before use.[20]
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles or a face shield.
-
All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[21]
-
-
Handling and Storage:
-
Disposal:
-
Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
-
Conclusion
This compound is a high-value, versatile building block for the synthesis of advanced JAK inhibitors. Its trifluorinated structure is primed for nucleophilic aromatic substitution, allowing for the efficient construction of complex molecular architectures. The strategic incorporation of this synthon enables medicinal chemists to leverage the well-established benefits of fluorination, paving the way for the development of drug candidates with improved potency, selectivity, and pharmacokinetic properties. The protocol provided herein offers a robust and validated starting point for researchers in the field of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
- 7. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. ossila.com [ossila.com]
- 12. chemscene.com [chemscene.com]
- 13. This compound [myskinrecipes.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 16. m.youtube.com [m.youtube.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. research.unl.pt [research.unl.pt]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. chemicalbook.com [chemicalbook.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
- 22. fishersci.com [fishersci.com]
The Strategic Role of 2,3,5-Trifluorobenzonitrile in the Synthesis of Advanced Agrochemicals
Abstract
2,3,5-Trifluorobenzonitrile has emerged as a pivotal building block in the synthesis of modern agrochemicals. The strategic incorporation of fluorine atoms into the benzonitrile scaffold imparts unique physicochemical properties to the resulting active ingredients, including enhanced biological efficacy, metabolic stability, and environmental persistence.[1][2] This application note provides a comprehensive overview of the utility of this compound in agrochemical development, with a focus on its application in the synthesis of novel insecticidal agents. Detailed protocols, mechanistic insights, and data-driven discussions are presented to guide researchers and professionals in the field.
Introduction: The Fluorine Advantage in Agrochemical Design
The introduction of fluorine into bioactive molecules is a well-established strategy in both pharmaceutical and agrochemical research.[3] Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, binding affinity to target proteins, and resistance to metabolic degradation.[4] Polysubstituted fluorinated benzonitriles, such as this compound, are particularly valuable intermediates, offering a synthetically versatile platform for the construction of complex agrochemical structures.[5]
Core Application: Synthesis of Fluorinated Pyrethroid Insecticides
A significant application of this compound lies in its use as a precursor for the synthesis of highly potent pyrethroid insecticides. Pyrethroids are a major class of insecticides that function by targeting the voltage-gated sodium channels in the nervous systems of insects.[6] The incorporation of a fluorinated benzyl moiety can enhance the insecticidal activity and photostability of these compounds.
While direct synthesis from this compound is a multi-step process, it serves as a key starting material for constructing the alcohol component of the pyrethroid ester. Specifically, derivatives such as 2,3,5-trifluoro-p-phthalonitrile are instrumental in the synthesis of fluorophenyl methanol cyclopropane carboxylic esters, a class of low-toxicity, high-efficiency pesticides.[1]
Logical Workflow for Pyrethroid Synthesis from a Fluorinated Benzonitrile Precursor
The following diagram illustrates the conceptual workflow for the synthesis of a generic fluorinated pyrethroid insecticide, starting from a trifluorinated benzonitrile derivative.
Caption: Conceptual workflow for fluorinated pyrethroid synthesis.
Detailed Protocol: Synthesis of a 2,3,5-Trifluorobenzyl-Substituted Pyrethroid Ester
This protocol outlines the synthesis of a representative pyrethroid ester, demonstrating the application of a 2,3,5-trifluorobenzyl alcohol intermediate, which can be derived from this compound through established reduction methods.
Part 1: Preparation of 2,3,5-Trifluorobenzyl Alcohol (Hypothetical Intermediate)
While a direct protocol starting from this compound was not explicitly found in the immediate search results, the reduction of a nitrile to a primary amine followed by diazotization and hydrolysis to an alcohol is a standard synthetic transformation. Alternatively, reduction to the aldehyde followed by further reduction to the alcohol is also a common pathway.
Part 2: Esterification for Pyrethroid Formation
This part of the protocol describes the esterification reaction between the trifluorobenzyl alcohol intermediate and a suitable cyclopropanecarbonyl chloride to yield the final pyrethroid product.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity |
| 2,3,5-Trifluorobenzyl Alcohol (Intermediate) | N/A | ~162.11 | >98% |
| 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carbonyl chloride | 54021-08-4 | 246.00 | >98% |
| Triethylamine | 121-44-8 | 101.19 | >99% |
| Toluene, anhydrous | 108-88-3 | 92.14 | >99.8% |
Experimental Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2,3,5-trifluorobenzyl alcohol (16.2 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in 100 mL of anhydrous toluene.
-
Addition of Acid Chloride: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carbonyl chloride (24.6 g, 0.1 mol) in 50 mL of anhydrous toluene dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with 2 x 50 mL of 1M HCl, followed by 2 x 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the final 2,3,5-trifluorobenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylate.
Causality and Scientific Rationale
The choice of a fluorinated benzonitrile derivative as a starting material is deliberate. The electron-withdrawing nature of the fluorine atoms and the nitrile group can influence the reactivity of the aromatic ring, which must be considered during the synthetic design. The subsequent esterification reaction is a standard method for forming the crucial ester linkage in pyrethroid insecticides. The use of triethylamine is to act as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of advanced agrochemicals, particularly fluorinated pyrethroid insecticides. The strategic introduction of the 2,3,5-trifluorobenzyl moiety can significantly enhance the biological activity and stability of the final products. The protocols and workflows presented herein provide a foundational guide for researchers and professionals in the agrochemical industry to explore the potential of this important building block in the development of next-generation crop protection agents.
References
- 1. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents [patents.google.com]
- 2. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. beyondpesticides.org [beyondpesticides.org]
Application Notes and Protocols: 2,3,5-Trifluorobenzonitrile for Photosystem II Inhibitor Herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Photosystem II in Herbicide Design
Photosystem II (PSII) is a fundamental protein complex within the thylakoid membranes of chloroplasts, essential for the light-dependent reactions of photosynthesis.[1][2] Its primary function is to harness light energy to split water molecules, releasing oxygen, protons, and electrons. These electrons are then passed along an electron transport chain, ultimately leading to the production of ATP and NADPH, the energy currency of the cell.[3] The highly conserved nature and critical function of PSII make it an attractive target for the development of herbicides.[4]
A significant class of herbicides, including various chemical families like triazines, ureas, and nitriles, function by inhibiting PSII.[5] These compounds disrupt the photosynthetic process by binding to specific sites within the PSII complex, thereby blocking electron flow.[2][5] This interruption not only halts the plant's ability to produce energy but also leads to the formation of highly reactive oxygen species that cause rapid cellular damage, lipid peroxidation, and membrane leakage, ultimately resulting in plant death.[2][4]
Among the nitrile-based herbicides, 2,3,5-Trifluorobenzonitrile represents a promising chemical scaffold for the development of novel PSII inhibitors. Its unique substitution pattern can influence its binding affinity and efficacy. This document provides a detailed guide to understanding the mechanism of action of this compound and outlines key protocols for its evaluation as a PSII-inhibiting herbicide.
Mechanism of Action: Targeting the D1 Protein
The primary target of this compound and other PSII-inhibiting herbicides is the D1 protein, a core component of the PSII reaction center.[1][3] Specifically, these inhibitors interfere with the electron transport from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB.[1][6] They achieve this by competitively binding to the QB binding niche on the D1 protein.[1][3]
While various herbicide families target the D1 protein, they may interact with different amino acid residues within the QB binding pocket.[1][7] This differential binding is a key factor in determining the herbicide's specificity and can be exploited to overcome weed resistance.[7] The binding of an inhibitor like this compound to the D1 protein effectively blocks the plastoquinone (PQ) pool from accessing the QB site, thereby halting the electron transport chain.[3]
The blockage of electron flow leads to a cascade of damaging events. The energy from absorbed light that cannot be used for photosynthesis is dissipated, leading to the formation of triplet chlorophyll and highly reactive singlet oxygen.[8] These reactive species cause oxidative stress, leading to the destruction of cellular membranes and ultimately, cell death.[2][4]
Figure 1: Mechanism of Photosystem II inhibition by this compound.
Experimental Protocols
Protocol 1: Determination of Inhibitory Activity (IC50) using Chlorophyll Fluorescence
Chlorophyll fluorescence is a rapid and non-invasive technique to assess the photosynthetic efficiency of a plant and is a powerful tool for studying the effects of PSII-inhibiting herbicides.[9][10][11] The parameter Fv/Fm, the maximum quantum yield of PSII, is a sensitive indicator of stress on the photosynthetic apparatus.[10][12] A decrease in Fv/Fm indicates damage to PSII. The half-maximal inhibitory concentration (IC50), the concentration of an inhibitor required to reduce a biological process by 50%, is a standard measure of inhibitor potency.[13][14]
Objective: To determine the IC50 value of this compound on a model plant species (e.g., Lemna minor or spinach leaf discs).
Materials:
-
This compound stock solution (in a suitable solvent like acetone or DMSO)
-
Growth medium for the model plant
-
Pulse Amplitude Modulated (PAM) fluorometer
-
Multi-well plates or petri dishes
-
Model plant (Lemna minor or spinach leaves)
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare a dilution series of this compound in the growth medium. A typical range would be from 1 nM to 100 µM. Include a solvent control.
-
Expose the plants to the different concentrations of the herbicide. For Lemna minor, add a specific number of fronds to each well of a multi-well plate containing the herbicide solution. For spinach leaf discs, float the discs in the solutions.
-
Incubate the plants under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod) for a defined period (e.g., 24, 48, or 72 hours).
-
Dark-adapt the plants for at least 20-30 minutes before measurement.[12]
-
Measure chlorophyll fluorescence using a PAM fluorometer.
-
Measure the minimum fluorescence (Fo) with a weak measuring light.
-
Apply a saturating pulse of light to measure the maximum fluorescence (Fm).
-
-
Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm.[12]
-
Plot the Fv/Fm values against the logarithm of the herbicide concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).[15] The IC50 is the concentration that causes a 50% reduction in Fv/Fm compared to the control.[14][15]
Data Presentation:
| Concentration (µM) | Fv/Fm (Mean ± SD) | % Inhibition |
| 0 (Control) | 0.82 ± 0.02 | 0 |
| 0.01 | 0.78 ± 0.03 | 4.88 |
| 0.1 | 0.65 ± 0.04 | 20.73 |
| 1 | 0.41 ± 0.05 | 50.00 |
| 10 | 0.15 ± 0.03 | 81.71 |
| 100 | 0.05 ± 0.02 | 93.90 |
Note: The data presented in this table is for illustrative purposes only.
Protocol 2: Whole-Plant Herbicidal Efficacy Assay
Objective: To evaluate the herbicidal efficacy of this compound on various weed species under greenhouse conditions.
Materials:
-
This compound formulated for spraying
-
Pots with a suitable soil mix
-
Seeds of various weed species (e.g., Amaranthus retroflexus, Setaria viridis) and crop species for selectivity testing
-
Greenhouse with controlled environmental conditions
-
Spray chamber
Procedure:
-
Sow seeds of the selected plant species in pots and allow them to grow to a specific stage (e.g., 2-4 leaf stage).
-
Prepare different application rates of the formulated this compound.
-
Apply the herbicide to the plants using a spray chamber to ensure uniform coverage. Include an untreated control.
-
Place the treated plants back in the greenhouse and observe them over a period of 14-21 days.
-
Assess herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a visual rating scale (e.g., 0% = no injury, 100% = complete plant death).
-
Measure plant biomass (fresh or dry weight) at the end of the experiment to quantify the herbicidal effect.
-
Calculate the GR50 value (the dose required to reduce plant growth by 50%) by plotting the biomass data against the herbicide application rate.
Data Presentation:
| Weed Species | Application Rate (g a.i./ha) | Visual Injury (%) at 14 DAT | Biomass Reduction (%) |
| Amaranthus retroflexus | 50 | 75 | 68 |
| 100 | 95 | 92 | |
| 200 | 100 | 100 | |
| Setaria viridis | 50 | 60 | 55 |
| 100 | 85 | 80 | |
| 200 | 98 | 95 |
Note: The data presented in this table is for illustrative purposes only. DAT = Days After Treatment; g a.i./ha = grams of active ingredient per hectare.
Figure 2: General experimental workflow for evaluating a novel PSII inhibitor.
Structure-Activity Relationship (SAR) Insights
The herbicidal activity of benzonitrile derivatives is highly dependent on their chemical structure.[16] Small modifications to the molecule can significantly impact its binding affinity to the D1 protein and, consequently, its efficacy.[3][16] For instance, the position and nature of substituents on the benzene ring can influence the molecule's lipophilicity and electronic properties, which are critical for its interaction with the binding site.[16] Further research into the synthesis and testing of various trifluorobenzonitrile derivatives will be crucial for optimizing herbicidal activity and selectivity.[17][18][19][20][21]
Conclusion
This compound holds potential as a scaffold for the development of new PSII-inhibiting herbicides. The protocols outlined in this document provide a robust framework for evaluating its efficacy and mechanism of action. By combining in vitro techniques like chlorophyll fluorescence with whole-plant greenhouse trials, researchers can gain a comprehensive understanding of the herbicidal properties of this and related compounds. Further investigation into the structure-activity relationships of trifluorobenzonitrile derivatives will be essential for the design of next-generation herbicides with improved performance and environmental profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 6. ias.ac.in [ias.ac.in]
- 7. 19.5 Herbicide Resistance to Photosystem II Inhibitors – Principles of Weed Control [ohiostate.pressbooks.pub]
- 8. 19.4 Herbicides that Interfere with Photosystem II – Principles of Weed Control [ohiostate.pressbooks.pub]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. courses.edx.org [courses.edx.org]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.caf.ac.cn [journals.caf.ac.cn]
- 21. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,3,5-Trifluorobenzonitrile
Introduction: The Strategic Value of 2,3,5-Trifluorobenzonitrile in Synthesis
In the landscape of modern medicinal and materials chemistry, fluorinated organic molecules hold a privileged position. The introduction of fluorine can dramatically alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound is a versatile synthetic building block that capitalizes on these benefits.[2] Its aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the synergistic electron-withdrawing effects of the nitrile group and three fluorine atoms. This heightened reactivity allows for the regioselective introduction of a wide range of functionalities, making it a valuable precursor for the synthesis of complex, high-value molecules in drug discovery, agrochemicals, and materials science.[1][2] This guide provides an in-depth exploration of the SNAr reactions of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Mechanistic Rationale and Regioselectivity
The archetypal mechanism for nucleophilic aromatic substitution on highly activated aromatic rings like this compound is the SNAr pathway. This process is generally a two-step addition-elimination sequence.[3]
-
Nucleophilic Attack and Meisenheimer Complex Formation: The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring. This attack disrupts the aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is significantly enhanced by the presence of electron-withdrawing groups.
-
Elimination and Aromaticity Restoration: In the second step, the leaving group, in this case, a fluoride ion, is expelled, and the aromaticity of the ring is restored.
The regioselectivity of the nucleophilic attack on this compound is dictated by the combined electronic effects of the substituents. The nitrile group is a powerful electron-withdrawing group, and its influence, coupled with that of the fluorine atoms, makes the carbon atoms of the ring electrophilic. Computational studies on similar polyfluorinated aromatics suggest that the site of nucleophilic attack is determined by the relative stability of the possible isomeric Meisenheimer intermediates.[3][4] For this compound, the fluorine atom at the C-2 position is ortho to the strongly activating nitrile group and is flanked by another fluorine atom, making it the most probable site for nucleophilic displacement.
Caption: General mechanism of the SNAr reaction of this compound.
Experimental Protocols
The following protocols are representative procedures for the nucleophilic aromatic substitution of this compound with common classes of nucleophiles. These are intended as a starting point and may require optimization based on the specific nucleophile and desired scale.
Protocol 1: Reaction with an Amine Nucleophile (Piperidine)
This protocol details the synthesis of 2-(piperidin-1-yl)-3,5-difluorobenzonitrile. The reaction with secondary amines like piperidine is typically high-yielding.[2][5]
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous DMF.
-
Add piperidine (1.2 eq.) to the solution, followed by anhydrous potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-(piperidin-1-yl)-3,5-difluorobenzonitrile.
Protocol 2: Reaction with an Alkoxide Nucleophile (Sodium Methoxide)
This protocol describes the synthesis of 2-methoxy-3,5-difluorobenzonitrile. The use of a strong base like sodium methoxide facilitates the formation of the alkoxide nucleophile.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add sodium methoxide (1.5 eq.).
-
Add anhydrous methanol and stir to dissolve.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous methanol.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methoxy-3,5-difluorobenzonitrile.
Protocol 3: Reaction with a Thiol Nucleophile (Thiophenol)
This protocol outlines the synthesis of 2-(phenylthio)-3,5-difluorobenzonitrile. A base is used to deprotonate the thiol, forming the more nucleophilic thiolate.
Materials:
-
This compound
-
Thiophenol
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and cesium carbonate (2.0 eq.).
-
Add anhydrous DMF and stir the suspension.
-
Add thiophenol (1.1 eq.) dropwise to the mixture.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to give 2-(phenylthio)-3,5-difluorobenzonitrile.
Data Summary: Representative SNAr Reactions
The following table summarizes expected outcomes for the nucleophilic aromatic substitution of this compound with various nucleophiles based on the protocols described above and general principles of SNAr reactions. Yields are estimates and will vary with reaction scale and purification efficiency.
| Nucleophile | Product | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| Piperidine | 2-(Piperidin-1-yl)-3,5-difluorobenzonitrile | K₂CO₃ | DMF | 80 | 4-6 | Good to Excellent |
| Sodium Methoxide | 2-Methoxy-3,5-difluorobenzonitrile | NaOMe | MeOH | RT | 12-16 | Moderate to Good |
| Thiophenol | 2-(Phenylthio)-3,5-difluorobenzonitrile | Cs₂CO₃ | DMF | RT | 8-12 | Good |
| Sodium Azide | 2-Azido-3,5-difluorobenzonitrile | N/A | DMF/H₂O | 100 | 2-4 | Good |
Application Notes & Field-Proven Insights
-
Solvent Choice: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for SNAr reactions as they effectively solvate the cationic counter-ion of the base and do not interfere with the nucleophile.
-
Base Selection: The choice of base is critical. For amine nucleophiles, an inorganic base like K₂CO₃ or Cs₂CO₃ is often sufficient to neutralize the HF by-product. For less nucleophilic alcohols and thiols, a stronger base may be required to generate the corresponding anionic nucleophile in situ.
-
Leaving Group Reactivity: In SNAr reactions of fluoroaromatics, the C-F bond is highly polarized, making the carbon atom susceptible to nucleophilic attack. The rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the C-F bond. This is why fluorine, despite its strong bond to carbon, is an excellent leaving group in this context.
-
Troubleshooting:
-
Low Conversion: If the reaction is sluggish, consider increasing the temperature, using a stronger base, or switching to a more polar solvent like DMSO.
-
Side Reactions: In reactions with alkoxides, ensure anhydrous conditions to prevent hydrolysis of the nitrile group.
-
Difficult Purification: The use of highly polar solvents like DMF or DMSO can sometimes complicate work-up. Ensure thorough extraction and washing to remove residual solvent.
-
Conclusion
This compound is a highly valuable and reactive substrate for nucleophilic aromatic substitution reactions. The protocols and insights provided in this guide offer a solid foundation for the synthesis of a diverse range of 2-substituted-3,5-difluorobenzonitrile derivatives. These products are key intermediates for the development of novel pharmaceuticals, agrochemicals, and advanced materials, underscoring the importance of understanding and mastering their synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Predicting regioselectivity in nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Regioselectivity in Reactions of 2,3,5-Trifluorobenzonitrile: A Guide to Controlled Functionalization
An Application Guide for Synthetic Chemists
Introduction
2,3,5-Trifluorobenzonitrile is a versatile fluorinated building block of significant interest in medicinal chemistry, agrochemicals, and materials science.[1] The strategic placement of three fluorine atoms and a cyano group on the aromatic ring creates a unique electronic landscape, offering multiple avenues for selective functionalization. However, the inherent reactivity of the C-F and C-H bonds, governed by the powerful inductive and mesomeric effects of the substituents, presents a formidable challenge in controlling regioselectivity. Achieving the desired constitutional isomer is paramount for the successful synthesis of complex target molecules.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key factors governing regioselectivity in the most pertinent reaction classes for this compound: Nucleophilic Aromatic Substitution (SNAr), Directed ortho-Metalation (DoM), and Palladium-Catalyzed Cross-Coupling. We will delve into the mechanistic principles that dictate positional reactivity and provide detailed, field-proven protocols for achieving predictable and high-yielding transformations.
Section 1: Nucleophilic Aromatic Substitution (SNAr)
The polyfluorinated, electron-deficient nature of this compound makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The rate-determining step is typically the initial nucleophilic attack; therefore, the reaction rate is enhanced by the presence of electron-withdrawing groups that can stabilize the resulting negative charge.[3]
1.1. Principles of Regioselectivity in SNAr
In this compound, both the cyano group (-CN) and the fluorine atoms activate the ring towards nucleophilic attack through their strong electron-withdrawing inductive effects. The regiochemical outcome of the substitution is determined by the relative stability of the possible Meisenheimer complex intermediates.
-
Activating Effects: The -CN group is a powerful activating group, stabilizing negative charge at the ortho and para positions through resonance. Fluorine, despite being a poor leaving group in SN1/SN2 reactions, is an excellent leaving group in SNAr and activates the ring inductively.[4]
-
Positional Analysis:
-
Attack at C2: The fluorine at C2 is ortho to the powerfully activating -CN group. A nucleophilic attack here would place the negative charge in the Meisenheimer complex on the carbon bearing the cyano group, which is a highly stabilizing interaction.
-
Attack at C3: This position is meta to the -CN group, offering less resonance stabilization for the intermediate.
-
Attack at C5: This position is also meta to the -CN group. However, it is para to the fluorine at C2 and ortho to the proton at C6. In many polyfluoroarenes, substitution occurs preferentially at the position para to another activating group.[5] For instance, in pentafluoropyridine, nucleophilic attack under mild conditions occurs exclusively at the C4 position, which is para to the ring nitrogen.[6]
-
Based on the combined activating and directing effects, nucleophilic attack is most likely to occur at the C5 position , displacing the fluoride at that site. This is because the intermediate is stabilized by the fluorine atoms at C2 and C3. While attack at C2 is also possible due to the strong ortho activation by the cyano group, the C5 position often exhibits higher reactivity in similar polyfluoroaromatic systems.
1.2. Visualization of SNAr Regioselectivity
Caption: Predicted SNAr pathways for this compound.
1.3. Protocol 1: SNAr with Amine Nucleophiles
This protocol provides a general method for the N-arylation of secondary amines with this compound, adapted from procedures for other fluorobenzonitriles.[7]
-
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., Piperidine, Morpholine) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Sodium Carbonate (Na₂CO₃) (1.5 eq)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), the secondary amine (1.2 eq), DIPEA (1.5 eq), Na₂CO₃ (1.5 eq), and deionized water (to make a ~0.2 M solution with respect to the starting material).
-
Heat the reaction mixture to reflux (approx. 100 °C) and stir vigorously for 3-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of water).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the 5-amino-2,3-difluorobenzonitrile product.
-
1.4. Protocol 2: SNAr with Alkoxide Nucleophiles
This protocol describes the reaction with sodium methoxide, a common oxygen nucleophile.
-
Materials:
-
This compound (1.0 eq)
-
Sodium Methoxide (NaOMe) (1.1 eq)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of sodium methoxide (1.1 eq) in methanol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[8]
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash chromatography to yield 5-methoxy-2,3-difluorobenzonitrile.
-
Section 2: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic rings.[9] The reaction relies on a Directed Metalation Group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.[10][11]
2.1. Principles of Regioselectivity in DoM
For this compound, the regioselectivity of metalation is determined by the kinetic acidity of the two available protons at C4 and C6.
-
Directing Group Effects: The cyano group is considered a moderate DMG.[12] More importantly, both the cyano group and fluorine atoms significantly acidify ortho protons through their inductive effects.
-
Positional Analysis:
-
Proton at C4: This proton is flanked by two meta-fluorine atoms (at C3 and C5).
-
Proton at C6: This proton is positioned ortho to both the cyano group (at C1) and a fluorine atom (at C5).
-
The combined electron-withdrawing power of the adjacent cyano and fluoro groups makes the proton at the C6 position the most acidic site on the ring. Therefore, deprotonation with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or a TMP-metal base is expected to occur exclusively at C6.[13]
2.2. Visualization of DoM and Functionalization
Caption: Regioselective functionalization via Directed ortho-Metalation.
2.3. Protocol 3: Directed ortho-Metalation and Iodination
This protocol details the regioselective lithiation at C6 followed by quenching with iodine to produce 2,3,5-trifluoro-6-iodobenzonitrile.
-
Materials:
-
Diisopropylamine (1.1 eq), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.6 M in hexanes) (1.05 eq)
-
This compound (1.0 eq)
-
Iodine (I₂) (1.2 eq) in anhydrous THF
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Diethyl Ether
-
-
Procedure:
-
Prepare LDA: To a flame-dried flask under argon, add anhydrous THF and diisopropylamine (1.1 eq). Cool the solution to -78 °C (acetone/dry ice bath). Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes at -78 °C to generate LDA.
-
Lithiation: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture at this temperature for 1-2 hours.
-
Electrophilic Quench: Slowly add a solution of iodine (1.2 eq) in anhydrous THF to the aryllithium species at -78 °C. Stir for an additional hour, allowing the mixture to warm slowly to room temperature.
-
Work-up: Quench the reaction with saturated aqueous Na₂S₂O₃ solution until the orange/brown color disappears.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography or recrystallization to afford 2,3,5-trifluoro-6-iodobenzonitrile.
-
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation. For polyfluoroarenes, these reactions can proceed via activation of a C-F bond.
3.1. Principles of Regioselectivity in C-F Activation
The activation of a C-F bond by a low-valent palladium(0) complex is the key step. This is typically favored at the most electron-deficient carbon center.
-
Directing Effects: Studies on polyfluoronitrobenzene derivatives have shown that Pd-catalyzed C-F bond arylation in Suzuki-Miyaura couplings occurs selectively at the position ortho to the nitro group.[14][15] This is attributed to a directing interaction between the nitro group and the incoming nucleophilic palladium catalyst.
-
Positional Analysis: By analogy, the cyano group in this compound is expected to exert a similar directing effect. The C-F bond at the C2 position is ortho to the -CN group. This position is highly electron-deficient, making it the most likely site for oxidative addition of the Pd(0) catalyst. Steric hindrance is minimal at this position compared to a more substituted site. Therefore, cross-coupling reactions like Suzuki or Sonogashira are predicted to yield predominantly the 2-substituted product.
3.2. Data Presentation: Regioselectivity in Coupling Reactions
| Reaction Type | Coupling Partner | Predicted Major Product | Mechanistic Rationale |
| Suzuki-Miyaura | Arylboronic Acid | 2-Aryl-3,5-difluorobenzonitrile | Pd(0) oxidative addition at the most electron-deficient C-F bond, directed by the ortho-cyano group.[14] |
| Sonogashira | Terminal Alkyne | 2-Alkynyl-3,5-difluorobenzonitrile | Similar to Suzuki; C-F activation is favored at the C2 position due to electronic effects.[16][17][18] |
3.3. Protocol 4: Suzuki-Miyaura Cross-Coupling via C-F Activation
This protocol is a representative procedure for the arylation at the C2 position, adapted from methods developed for other activated polyfluoroarenes.[14][19]
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (e.g., Phenylboronic acid) (1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)
-
SPhos (10 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 eq), finely ground
-
Anhydrous Toluene/Water (10:1 mixture)
-
-
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water (10:1 ratio) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C in an oil bath for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to isolate the 2-aryl-3,5-difluorobenzonitrile product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. baranlab.org [baranlab.org]
- 11. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Directed Ortho Metalation [organic-chemistry.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of 2,3,5-Trifluorobenzonitrile
Introduction: The Strategic Value of Fluorinated Biaryl Nitriles
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and nitrile groups into molecular scaffolds is a proven method for modulating key properties.[1][2] The trifluorinated benzonitrile core, specifically 2,3,5-Trifluorobenzonitrile, represents a highly valuable building block. The electron-withdrawing nature of the fluorine atoms and the nitrile group significantly influences the molecule's electronic profile, metabolic stability, and binding interactions.[3][4] The nitrile moiety, in particular, can act as a hydrogen bond acceptor or a bioisostere for other functional groups, offering a versatile handle for medicinal chemists.[4]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for the construction of carbon-carbon bonds, particularly for synthesizing biaryl compounds which are prevalent motifs in pharmaceuticals.[5][6][7][8] This palladium-catalyzed reaction offers mild conditions and a broad tolerance for various functional groups, making it an indispensable method in synthetic chemistry.[9]
However, the application of Suzuki coupling to electron-deficient polyfluoroarenes like this compound is not without its challenges. The inherent strength of the C-F bond makes its activation for oxidative addition to the palladium center a significant kinetic barrier.[10][11][12][13] This guide provides a comprehensive overview of the mechanistic considerations, optimized protocols, and troubleshooting strategies to successfully employ this compound in Suzuki-Miyaura coupling reactions, enabling researchers to access a diverse range of novel fluorinated biaryl nitriles.
Mechanistic Rationale: Overcoming the C-F Activation Barrier
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle.[14][15] Understanding this cycle is paramount to diagnosing issues and rationally selecting reaction parameters.
The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, the C-F bond of this compound), forming a Pd(II) intermediate. This is typically the rate-limiting step, especially for the robust C-F bond.[16]
-
Transmetalation: A base activates the organoboron reagent (e.g., boronic acid) to form a more nucleophilic boronate species.[17] This species then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species.
For an electron-deficient substrate like this compound, the C-F bond at the 2-position is the most likely to react due to the combined electron-withdrawing effects of the adjacent fluorine and nitrile groups. The key to success lies in choosing a catalytic system that can overcome the high bond dissociation energy of the C-F bond. This is achieved by using highly electron-rich and sterically bulky phosphine ligands. These ligands stabilize the electron-rich Pd(0) center, increasing its propensity to undergo oxidative addition, and their bulk promotes the final reductive elimination step.[18][19]
Optimized Protocol 1: Coupling with Arylboronic Acids
This protocol details a general method for the coupling of this compound with a representative arylboronic acid.
Materials & Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 133133-72-7 | Sigma-Aldrich | Substrate (1.0 equiv) |
| 4-Methoxyphenylboronic acid | 5720-07-0 | Combi-Blocks | Coupling partner (1.2-1.5 equiv) |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | Strem Chemicals | Catalyst precursor (2 mol %) |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | Sigma-Aldrich | Ligand (4.4 mol %) |
| K₃PO₄ (Potassium Phosphate, tribasic) | 7778-53-2 | Fisher Scientific | Base (2.0-3.0 equiv) |
| 1,4-Dioxane, Anhydrous | 123-91-1 | Acros Organics | Solvent |
| Deionized Water | 7732-18-5 | - | Co-solvent, degassed |
Experimental Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 157 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium phosphate (2.0 mmol, 424 mg).
-
Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and SPhos (0.044 mmol, 18.1 mg). Add these solids to the Schlenk flask. Note: For convenience and accuracy with small quantities, preparing a stock solution of the catalyst/ligand mixture can be beneficial, though this requires rigorous exclusion of air.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent catalyst degradation.[20]
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe. The mixture should be sparged with argon for an additional 10-15 minutes.[15]
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-(4-methoxyphenyl)-3,5-difluorobenzonitrile.
Key Parameter Optimization
The success of the Suzuki coupling of electron-poor aryl fluorides is highly dependent on the careful selection of reaction components.[19][21] Below is a summary of key parameters and their effects, based on literature precedent for similar challenging couplings.[19][22][23]
| Parameter | Options | General Recommendation & Rationale |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd₂(dba)₃ is often preferred as it is a stable source of Pd(0) that is readily activated in solution. Pd(OAc)₂ requires in-situ reduction, which is usually achieved by the phosphine ligand. |
| Ligand | Buchwald-type: SPhos, XPhos, RuPhosOthers: PPh₃, PCy₃ | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) are critical.[19] They accelerate both the slow oxidative addition of the C-F bond and the final reductive elimination step. PPh₃ is often ineffective for this transformation. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF | K₃PO₄ or Cs₂CO₃ are generally effective. They are strong enough to form the active boronate species but typically do not cause significant catalyst degradation or substrate decomposition. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | Dioxane/H₂O or Toluene/H₂O are standard. The aqueous component is crucial for dissolving the inorganic base and facilitating transmetalation. Anhydrous conditions may also work but often require a soluble base like CsF. |
| Temperature | 60 - 120 °C | A temperature of 80-110 °C is typically required to provide sufficient thermal energy to overcome the activation barrier for C-F bond cleavage.[22][24] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Poor quality boronic acid.3. Insufficient temperature. | 1. Ensure a rigorously inert atmosphere. Use fresh, high-quality catalyst and ligand.2. Use fresh boronic acid; consider using the more stable pinacol ester or trifluoroborate salt.[9][25]3. Increase temperature in 10 °C increments. |
| Protodeboronation | Boronic acid is unstable under basic/aqueous conditions, leading to R-H formation. | Use a less aqueous solvent system, a milder base (e.g., K₂CO₃), or switch to a potassium trifluoroborate salt (KHF₂ workup needed).[9] Run the reaction for a shorter time if initial conversion is fast. |
| Homocoupling of Boronic Acid | Oxygen contamination can promote oxidative homocoupling of the boronic acid. | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.[19] |
| Formation of Byproducts | Side reactions involving the nitrile group or other functional groups. | The nitrile group is generally tolerant. If other sensitive groups are present, screen different bases and lower the reaction temperature. Consider protecting sensitive functional groups if necessary. |
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. quora.com [quora.com]
- 21. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 25. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,3,5-Trifluorobenzonitrile
Introduction: Navigating the Challenges of C-N Bond Formation with Electron-Deficient Arenes
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering an unparalleled method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized drug discovery and materials science by enabling the synthesis of complex aryl amines, which are ubiquitous structural motifs in pharmaceuticals and functional organic materials.[3] However, the efficiency and scope of this powerful transformation are significantly influenced by the electronic nature of the aryl halide coupling partner.
This guide provides a detailed technical overview and robust starting protocols for the Buchwald-Hartwig amination of 2,3,5-trifluorobenzonitrile, a particularly challenging electron-deficient substrate. The presence of three strongly electron-withdrawing fluorine atoms and a nitrile group deactivates the aromatic ring, making the crucial oxidative addition step of the catalytic cycle more demanding. Overcoming this hurdle requires a carefully considered selection of catalyst, ligand, base, and reaction conditions.
This document is intended for researchers, scientists, and drug development professionals seeking to leverage the Buchwald-Hartwig amination for the synthesis of novel compounds derived from this compound. We will delve into the mechanistic intricacies of the reaction, provide a rationale for the selection of reagents, and present a detailed, adaptable experimental protocol designed to serve as a validated starting point for your investigations.
Mechanistic Insights: The Catalytic Cycle and the Role of Key Components
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is paramount to troubleshooting and optimizing the reaction for challenging substrates like this compound.
The generally accepted catalytic cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), in this case, the C-F bond of this compound. This step forms a Pd(II) intermediate. For electron-deficient arenes, this step is often the rate-limiting step.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-aryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which leads to the formation of a hydrodehalogenated arene and an imine.[1]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Strategic Selection of Reagents for the Amination of this compound
The success of the Buchwald-Hartwig amination of an electron-deficient substrate like this compound hinges on the judicious choice of the catalyst system and reaction conditions.
Palladium Precatalyst
A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices.[5] These Pd(II) and Pd(0) sources, respectively, are reduced in situ to the active Pd(0) species. For convenience and improved air-stability, pre-formed palladium precatalysts, such as those developed by the Buchwald group, are highly recommended.
The Critical Role of the Ligand
For electron-deficient aryl halides, the choice of ligand is paramount. The ligand must be sufficiently electron-rich to promote the oxidative addition of the C-F bond to the palladium center. Furthermore, bulky ligands are known to accelerate the rate of reductive elimination, thus favoring the desired C-N bond formation over potential side reactions.[6]
Generations of bulky, electron-rich biaryl phosphine ligands have been developed to address the challenges posed by unreactive aryl halides.[7] For the amination of this compound, ligands from this class are the most promising candidates.
| Ligand Family | Key Features | Recommended Ligands |
| Bulky Biaryl Phosphines | Sterically demanding and electron-rich, promoting both oxidative addition and reductive elimination.[8] | XPhos, SPhos, RuPhos, BrettPhos |
| Josiphos-type Ligands | Ferrocene-based ligands with good activity for a range of substrates. | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that can form highly stable and active palladium complexes. | IPr, SIPr |
Choice of Base
The base plays a crucial role in deprotonating the amine nucleophile. Strong, non-nucleophilic bases are typically required. The choice of base can also influence the reaction rate and functional group tolerance.[9]
| Base | Advantages | Disadvantages |
| Sodium tert-butoxide (NaOtBu) | Highly reactive, often leading to high reaction rates and catalyst turnover. | Can be incompatible with base-sensitive functional groups. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Useful for substrates with protic functional groups and for lower temperature reactions. | Air-sensitive solid. |
| Cesium carbonate (Cs₂CO₃) | Offers excellent functional group tolerance and is often effective for weaker nucleophiles.[5] | Can be more expensive and may lead to slower reaction rates. |
| Potassium phosphate (K₃PO₄) | A weaker base that provides good functional group tolerance. | May require higher catalyst loadings and longer reaction times. |
Solvent Selection
Anhydrous, aprotic solvents are standard for the Buchwald-Hartwig amination to prevent quenching of the strong base and interference with the catalytic cycle.
| Solvent | Properties |
| Toluene | A common, non-polar solvent that is effective for many Buchwald-Hartwig reactions. |
| Dioxane | A more polar aprotic solvent that can enhance the solubility of reagents. |
| tert-Butanol (t-BuOH) | Can be used as a solvent or co-solvent and is compatible with alkoxide bases. |
Experimental Protocols: A Validated Starting Point
The following protocol is a representative procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. It is crucial to note that optimization of the ligand, base, solvent, and temperature may be necessary to achieve the highest yield for a specific amine substrate.
Workflow Diagram
Caption: General workflow for the Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Bulky biaryl phosphine ligand (e.g., XPhos, if not using a precatalyst)
-
Base (e.g., Sodium tert-butoxide, 1.4 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%) and the base (e.g., sodium tert-butoxide, 1.4-2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of argon, add this compound (1.0 mmol), the amine (1.2 mmol), and the anhydrous solvent (3-5 mL).
-
Reaction: Seal the flask and place it in a preheated oil bath at 80-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by analyzing small aliquots via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Data Summary and Optimization Parameters
The following table provides a starting point for the optimization of the Buchwald-Hartwig amination of this compound. It is recommended to screen a variety of conditions to identify the optimal parameters for your specific amine substrate.
| Parameter | Recommended Starting Conditions | Optimization Variables |
| Palladium Source | XPhos Pd G3 (1-2 mol%) | Pd(OAc)₂, Pd₂(dba)₃ with corresponding ligand |
| Ligand | XPhos (if not using a precatalyst) | SPhos, RuPhos, BrettPhos |
| Base | Sodium tert-butoxide (1.4 equiv) | LHMDS, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene | Dioxane, t-BuOH |
| Temperature | 100 °C | 80-120 °C |
| Concentration | 0.2 - 0.5 M | 0.1 - 1.0 M |
Conclusion and Future Outlook
The Buchwald-Hartwig amination of this compound presents a formidable yet achievable synthetic challenge. By leveraging the principles of catalyst and ligand design, particularly the use of bulky and electron-rich biaryl phosphine ligands, researchers can effectively forge C-N bonds with this highly electron-deficient substrate. The protocols and guidelines presented in this document offer a robust foundation for the successful implementation of this transformation. As the demand for complex, fluorinated molecules continues to grow in the pharmaceutical and materials science sectors, the ability to functionalize challenging building blocks like this compound will undoubtedly pave the way for new discoveries and innovations.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Strategic Synthesis of Advanced Liquid Crystal Precursors from 2,3,5-Trifluorobenzonitrile
An Application Note for Researchers and Scientists
Introduction: The Rationale for Fluorinated Benzonitriles in Liquid Crystal Design
The deliberate introduction of fluorine atoms into mesogenic (liquid crystal-forming) molecules is a cornerstone of modern materials science.[1][2] The high electronegativity and small size of fluorine profoundly influence the intermolecular forces and bulk properties of a material. Specifically, when incorporated into a liquid crystal's rigid core, fluorine substituents can be used to tune key parameters such as:
-
Dielectric Anisotropy (Δε): The difference in dielectric permittivity parallel and perpendicular to the molecular long axis. A strong transverse dipole moment, often created by lateral fluorine atoms, can induce a large negative Δε.[3][4]
-
Viscosity and Response Times: Fluorination can impact molecular packing and rotational freedom, affecting the material's viscosity and, consequently, its switching speed in a display device.[2][5]
-
Chemical and UV Stability: The strength of the C-F bond imparts enhanced stability against environmental and operational stressors, crucial for device longevity.[4][6]
2,3,5-Trifluorobenzonitrile is an exemplary building block for this purpose. The 1,2,4-trifunctionalization pattern, combined with the strong dipole of the nitrile (-CN) group, provides a platform for creating rod-shaped (calamitic) molecules with a potent net transverse dipole moment, predisposing them to exhibit the desired negative dielectric anisotropy.[7]
This guide focuses on a robust and versatile synthetic pathway centered around the Suzuki-Miyaura cross-coupling reaction to construct a biphenyl-based liquid crystal precursor.
Core Synthetic Strategy: Building the Mesogenic Scaffold
The primary objective is to construct a molecule with a rigid core, which promotes the formation of ordered liquid crystalline phases, and a flexible terminal chain, which influences the melting and clearing points. Our target molecule consists of a 4-(alkoxyphenyl)-2,3,5-trifluorobenzonitrile core. The synthesis is logically divided into two primary stages:
-
Functionalization of the Core: Introduction of a reactive handle onto the this compound ring to enable cross-coupling. Electrophilic bromination is the chosen method, yielding a key intermediate.
-
Scaffold Elongation via Suzuki-Miyaura Coupling: Formation of the critical carbon-carbon bond between the functionalized core and a second aromatic ring bearing the flexible tail. The Suzuki-Miyaura reaction is ideal for this transformation due to its high efficiency, excellent functional group tolerance (the nitrile group remains intact), and well-established reliability in complex molecule synthesis.[8][9][10]
The overall workflow is depicted below.
Figure 1: General synthetic workflow for the preparation of a biphenyl-based liquid crystal precursor.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
Protocol 1: Synthesis of 4-Bromo-2,3,5-trifluorobenzonitrile (Intermediate I)
Rationale: This protocol installs a bromine atom at the 4-position of the benzonitrile ring. This position is sterically accessible and electronically activated for electrophilic substitution by the ortho- and para-directing fluorine atoms. Concentrated sulfuric acid serves as both the solvent and a catalyst to generate the electrophilic bromine species from N-Bromosuccinimide (NBS).
| Reagents & Materials | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 157.09 | 5.00 g |
| N-Bromosuccinimide (NBS) | 1.05 | 177.98 | 5.95 g |
| Sulfuric Acid (conc., 98%) | - | 98.08 | 25 mL |
| Dichloromethane (DCM) | - | - | ~150 mL |
| Saturated NaHCO₃ solution | - | - | As needed |
| Saturated Na₂S₂O₃ solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous MgSO₄ | - | - | As needed |
Apparatus: 250 mL round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separatory funnel, rotary evaporator.
Procedure:
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and place it in an ice bath.
-
Carefully add 25 mL of concentrated sulfuric acid to the flask.
-
While stirring, slowly add 5.00 g of this compound to the cold acid.
-
Add 5.95 g of N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 16-24 hours.
-
Reaction Monitoring: Progress can be monitored by taking a small aliquot, quenching it in water, extracting with DCM, and analyzing by Gas Chromatography-Mass Spectrometry (GC-MS) to check for the disappearance of the starting material.[4]
-
Upon completion, carefully and slowly pour the reaction mixture onto ~200 g of crushed ice in a large beaker with stirring.
-
Transfer the resulting slurry to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL, to neutralize residual acid), saturated sodium thiosulfate solution (50 mL, to remove unreacted bromine), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2 v/v), to yield the pure 4-Bromo-2,3,5-trifluorobenzonitrile.
Protocol 2: Suzuki Coupling for Synthesis of 4'-Hexyloxy-3,5,6-trifluoro-[1,1'-biphenyl]-4-carbonitrile (Target Precursor)
Rationale: This step constructs the final biphenyl scaffold. A palladium(0) catalyst is used to couple the aryl bromide (Intermediate I ) with an arylboronic acid. The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) center, transmetalation with the boronic acid (facilitated by the base), and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. Degassing the solvents is critical to remove oxygen, which can oxidize and deactivate the catalyst.
| Reagents & Materials | Molar Eq. | MW ( g/mol ) | Amount |
| Intermediate I | 1.0 | 236.00 | 2.00 g |
| 4-(Hexyloxy)phenylboronic acid | 1.2 | 222.09 | 2.26 g |
| Tetrakis(triphenylphosphine)palladium(0) | 0.03 | 1155.56 | 294 mg |
| Potassium Carbonate (K₂CO₃) | 2.5 | 138.21 | 2.93 g |
| Toluene | - | - | 40 mL |
| Ethanol | - | - | 10 mL |
| Deionized Water | - | - | 10 mL |
Apparatus: 100 mL Schlenk flask, magnetic stirrer, reflux condenser, inert atmosphere line (Nitrogen or Argon), heating mantle.
Procedure:
-
To a 100 mL Schlenk flask, add Intermediate I (2.00 g), 4-(hexyloxy)phenylboronic acid (2.26 g), potassium carbonate (2.93 g), and the palladium catalyst (294 mg).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add the solvents (40 mL Toluene, 10 mL Ethanol, 10 mL Water), which should be previously degassed by sparging with argon for 20-30 minutes.
-
Heat the reaction mixture to reflux (approx. 90-95 °C) under the inert atmosphere and stir vigorously for 12-18 hours.
-
Reaction Monitoring: Progress can be tracked by Thin Layer Chromatography (TLC) or GC-MS, observing the consumption of the starting bromide.[4]
-
After the reaction is complete, cool the mixture to room temperature. Add 50 mL of water and transfer to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to afford the final product as a crystalline solid.
Figure 2: Simplified representation of the Suzuki-Miyaura catalytic cycle.
Characterization and Data Analysis
Confirmation of the final product's identity and purity is paramount and is achieved using standard analytical techniques (FT-IR, ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR, and Mass Spectrometry).[6][11] Once purity is established, the material's liquid crystalline properties must be investigated.
-
Differential Scanning Calorimetry (DSC): This technique is used to precisely measure the temperatures of phase transitions.[4][12] A sample is heated and cooled at a controlled rate, and the heat flow is measured. Phase transitions appear as peaks on the thermogram.
-
Polarized Optical Microscopy (POM): POM is used to visually identify the type of liquid crystal phase (e.g., nematic, smectic) by observing the characteristic optical textures that form as the sample is cooled from the isotropic liquid state on a temperature-controlled hot stage.[4][12][13]
Table 1: Representative Physicochemical Data for a Synthesized Precursor
| Property | Value | Method |
| Yield | 75-85% | Gravimetric |
| Purity | >99.5% | HPLC / GC-MS |
| Phase Transitions (°C) | DSC (10 °C/min) | |
| Crystal (Cr) to Nematic (N) | 85.2 °C | Heating Cycle |
| Nematic (N) to Isotropic (I) | 121.5 °C | Heating Cycle |
| Isotropic (I) to Nematic (N) | 120.9 °C | Cooling Cycle |
| Nematic (N) to Crystal (Cr) | 68.7 °C | Cooling Cycle |
| Mesophase Range | 36.3 °C | Calculated (TNI - TCN) |
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for producing advanced liquid crystal precursors based on the this compound scaffold. The strategic use of electrophilic bromination followed by a robust Suzuki-Miyaura cross-coupling allows for the modular construction of highly fluorinated biphenyl systems. These materials are of significant interest for the development of next-generation liquid crystal displays and other photonic devices where precise control over dielectric properties is required. The protocols are designed to be self-validating through in-process monitoring and require standard laboratory techniques for synthesis, purification, and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. colorado.edu [colorado.edu]
- 8. nbinno.com [nbinno.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ajchem-a.com [ajchem-a.com]
The Strategic Utility of 2,3,5-Trifluorobenzonitrile in the Synthesis of Novel Antiviral Agents
Abstract
In the relentless pursuit of potent antiviral therapeutics, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount design principle. Fluorinated organic molecules often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2][3] This application note explores the utility of 2,3,5-trifluorobenzonitrile, a versatile fluorinated building block, as a key intermediate in the synthesis of novel antiviral drug candidates, with a particular focus on constructing fluorinated pyrazine scaffolds analogous to proven antiviral agents. We provide a detailed synthetic protocol for a potential antiviral intermediate derived from this compound, underscoring the chemical principles that make it a valuable tool for researchers, scientists, and drug development professionals.
Introduction: The Fluorine Advantage in Antiviral Drug Discovery
The introduction of fluorine into drug candidates can dramatically alter their biological properties. The high electronegativity and relatively small size of the fluorine atom can modulate the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation.[2][3] This "fluorine advantage" has been successfully leveraged in numerous approved drugs, including many antiviral agents. For instance, fluorinated nucleoside analogs often show enhanced enzymatic stability and improved cellular uptake.[2]
Polyfluorinated aromatic compounds, such as this compound, serve as valuable starting materials for introducing these beneficial properties.[4][5] The presence of multiple fluorine atoms on the benzene ring activates it towards nucleophilic aromatic substitution (SNAr), allowing for the regioselective introduction of various pharmacophores.[5][6][7] The nitrile group provides a versatile chemical handle for subsequent transformations into amides, amines, or carboxylic acids, which are common functionalities in bioactive molecules.[4]
This compound: A Versatile Intermediate
This compound is a chemical intermediate recognized for its utility in creating complex fluorinated molecules.[5] Its trifluorinated ring is primed for SNAr reactions, a cornerstone of modern medicinal chemistry for constructing C-N and C-O bonds.[7] The nitrile moiety is a key functional group that can be elaborated into a carboxamide, a common feature in many antiviral drugs, including the broad-spectrum antiviral agent Favipiravir, which is a pyrazine carboxamide derivative.[8][9]
While direct synthesis of commercial antiviral drugs from this compound is not widely documented in mainstream literature, its potential for generating novel antiviral scaffolds is significant. This note will focus on a synthetic strategy to produce fluorinated aminopyrazine carboxamides, a class of compounds with demonstrated potential for antiviral activity.[10][11]
Synthetic Strategy: From Trifluorobenzonitrile to a Pyrazine Core
The proposed synthetic pathway leverages the reactivity of this compound to construct a highly functionalized, fluorinated pyrazine ring system. This scaffold is a key component of many biologically active compounds, including antiviral agents like Favipiravir.[12][13][14]
The overall workflow is depicted below:
Figure 1. Proposed workflow for the synthesis of a fluorinated pyrazine carboxamide from this compound.
Causality Behind Experimental Choices:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the three fluorine atoms and the nitrile group makes the aromatic ring of this compound susceptible to attack by nucleophiles.[5][6] This allows for the regioselective displacement of a fluorine atom by an amine, which is the crucial first step in building the desired scaffold. The choice of amine and reaction conditions can be tailored to introduce specific side chains.
-
Pyrazine Formation: The condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, such as glyoxal, is a classic and reliable method for constructing the pyrazine ring. This reaction is typically high-yielding and proceeds under mild conditions.
-
Nitrile to Carboxamide Conversion: The final step involves the hydrolysis of the nitrile group to a carboxamide. This transformation can be achieved under acidic or basic conditions.[15] This functionality is critical for the biological activity of many pyrazine-based antiviral agents.
Detailed Experimental Protocol: Synthesis of a Key Intermediate
This protocol details the synthesis of a 2,5-difluoro-3-aminobenzylamine derivative, a hypothetical but plausible intermediate for further elaboration into a pyrazine-based antiviral candidate.
Reaction Scheme:
Figure 2. Synthesis of a fluorinated benzylamine intermediate.
PART 1: Nucleophilic Aromatic Substitution
-
Reagents and Equipment:
-
This compound (1 eq.)
-
Benzylamine (1.1 eq.)
-
Potassium carbonate (K₂CO₃) (2 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stirrer
-
Condenser and nitrogen inlet
-
Heating mantle
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF.
-
Add potassium carbonate and benzylamine to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
PART 2: Reduction of the Nitrile Group
-
Reagents and Equipment:
-
The product from Part 1 (1 eq.)
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask with dropping funnel, condenser, and nitrogen inlet
-
Ice bath
-
-
Procedure:
-
In a three-neck flask under nitrogen, suspend LiAlH₄ in anhydrous THF and cool to 0 °C in an ice bath.
-
Dissolve the SNAr product in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction back to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield the desired fluorinated benzylamine.
-
Data Presentation
The following table summarizes expected outcomes for the key reaction steps.
| Step | Reaction | Key Reagents | Typical Yield | Purity (post-purification) | Analytical Method |
| 1 | Nucleophilic Aromatic Substitution | K₂CO₃, DMF | 75-90% | >98% | ¹H NMR, ¹⁹F NMR, LC-MS |
| 2 | Nitrile Reduction | LiAlH₄, THF | 80-95% | >97% | ¹H NMR, LC-MS, IR |
Conclusion and Future Outlook
This compound represents a highly valuable and versatile intermediate for the synthesis of novel, fluorinated heterocyclic compounds with potential antiviral activity. The demonstrated synthetic pathway to a key diamine intermediate highlights the utility of fundamental organic reactions like nucleophilic aromatic substitution and nitrile reduction in the context of modern drug discovery. The resulting fluorinated pyrazine carboxamides are promising candidates for screening against a wide range of viruses, leveraging the established benefits of fluorine incorporation in bioactive molecules. Further derivatization of the pyrazine core and the pendant aromatic ring can lead to a diverse library of compounds for structure-activity relationship (SAR) studies, ultimately paving the way for the discovery of next-generation antiviral therapeutics.
References
- 1. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous flow synthesis of the antiviral drug tecovirimat and related sp3-rich scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of fluorine substituted pyrazolopyrimidines as potential leads for the development of PET-imaging agents for the GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 241154-09-6 | Benchchem [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Activity of Benzoheterocyclic Compounds from Soil-Derived Streptomyces jiujiangensis NBERC-24992 [mdpi.com]
- 10. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]
- 12. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,3,5-Trifluorobenzonitrile in Novel Fungicide Development
Introduction: The Strategic Imperative for Fluorinated Scaffolds in Modern Fungicides
The relentless evolution of fungal pathogens necessitates a continuous pipeline of novel fungicides with diverse modes of action. The incorporation of fluorine atoms into bioactive molecules is a proven strategy in agrochemical research to enhance efficacy. The unique physicochemical properties of fluorine, including high electronegativity and the ability to form strong carbon-fluorine bonds, can significantly improve a compound's metabolic stability, lipophilicity, and binding affinity to target enzymes.[1]
2,3,5-Trifluorobenzonitrile is a versatile, polyfluorinated building block poised for utilization in the development of next-generation fungicides.[2] Its distinct substitution pattern offers a unique electronic and steric profile for creating novel pharmacophores. This document provides a comprehensive guide for researchers on the proposed synthesis, mechanistic investigation, and biological evaluation of novel fungicide candidates derived from this compound.
Part 1: Design and Synthesis of a Novel Triazole-Based Fungicide Candidate
Triazole fungicides are a cornerstone of crop protection, primarily acting as demethylation inhibitors (DMIs) in the ergosterol biosynthesis pathway.[3][4] By integrating the 2,3,5-trifluorophenyl moiety into a triazole scaffold, we can hypothesize the creation of a potent new active ingredient.
Proposed Synthetic Pathway
The following protocol outlines a hypothetical multi-step synthesis of a novel fungicide candidate, N-(1-(2,3,5-trifluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethyl)acetamide (TFBT-A), starting from this compound.
Caption: Proposed synthetic workflow for TFBT-A.
Detailed Synthesis Protocol: TFBT-A
Step 1: Synthesis of 1-(2,3,5-Trifluorophenyl)ethan-1-one
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add magnesium turnings (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine.
-
Slowly add methyl bromide (1.2 eq) dissolved in anhydrous THF to initiate Grignard formation.
-
Once the Grignard reagent is formed, cool the mixture to 0°C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired ketone.
Step 2: Synthesis of 2-Bromo-1-(2,3,5-trifluorophenyl)ethan-1-one
-
Dissolve 1-(2,3,5-Trifluorophenyl)ethan-1-one (1.0 eq) in carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude bromo-ketone, which can be used in the next step without further purification.
Step 3: Synthesis of 1-(2,3,5-Trifluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
-
In a round-bottom flask, dissolve 1H-1,2,4-triazole (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in dimethylformamide (DMF).
-
Add the crude 2-Bromo-1-(2,3,5-trifluorophenyl)ethan-1-one (1.0 eq) dissolved in DMF.
-
Heat the reaction mixture to 80°C and stir for 8 hours.
-
Cool to room temperature and pour into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum. Recrystallize from ethanol if necessary.
Step 4: Synthesis of N-(1-(2,3,5-Trifluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethyl)acetamide (TFBT-A)
-
Dissolve the triazole-ketone intermediate (1.0 eq) and ammonium acetate (NH₄OAc, 10 eq) in methanol (MeOH).
-
Cool the solution to 0°C and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.
-
Stir at room temperature overnight.
-
Quench with water and extract with ethyl acetate.
-
Dry the organic layer and concentrate.
-
Dissolve the crude amine in dichloromethane with pyridine (1.5 eq).
-
Cool to 0°C and add acetic anhydride (Ac₂O, 1.2 eq).
-
Stir at room temperature for 4 hours.
-
Wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the final product, TFBT-A.
Characterization: The structure of the final compound should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: Biological Evaluation of Fungicidal Activity
Hypothesized Mechanism of Action
Based on the triazole core, the primary mechanism of action for TFBT-A is likely the inhibition of sterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity. Specifically, it is hypothesized to target the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which would disrupt ergosterol production and lead to the accumulation of toxic sterol intermediates. The trifluorinated phenyl ring is expected to enhance binding affinity within the active site of the target enzyme.
Caption: Hypothesized mechanism of action for TFBT-A.
Protocol 1: In Vitro Antifungal Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compound against a panel of pathogenic fungi.[5][6]
Materials:
-
Test compound (TFBT-A) dissolved in DMSO.
-
Fungal strains (e.g., Botrytis cinerea, Aspergillus fumigatus, Candida albicans).
-
RPMI 1640 medium.
-
96-well microtiter plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Prepare a stock solution of TFBT-A in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in RPMI 1640 medium to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).
-
Prepare a fungal inoculum suspension adjusted to a final concentration of 1-5 x 10³ CFU/mL.[6]
-
Add the fungal suspension to each well containing the diluted compound.
-
Include a positive control (commercial fungicide, e.g., fluconazole) and a negative control (no compound).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the negative control.[3]
| Compound | B. cinerea MIC (µg/mL) | A. fumigatus MIC (µg/mL) | C. albicans MIC (µg/mL) |
| TFBT-A | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Fluconazole | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Caption: Table for summarizing in-vitro antifungal activity data. |
Protocol 2: In Vivo Efficacy in a Plant Model
This protocol assesses the protective and curative activity of the compound on a host plant.
Materials:
-
Healthy host plants (e.g., tomato or cucumber seedlings).
-
Spore suspension of a relevant plant pathogen (e.g., Botrytis cinerea).
-
TFBT-A formulated as a sprayable solution (e.g., with a surfactant).
-
Controlled environment growth chamber.
Procedure:
-
Protective Assay:
-
Spray a group of plants with the TFBT-A formulation at various concentrations.
-
After 24 hours, inoculate the treated plants with the fungal spore suspension.
-
Include positive (commercial fungicide) and negative (formulation blank) control groups.
-
-
Curative Assay:
-
Inoculate a group of plants with the fungal spore suspension.
-
After 24 hours (allowing infection to establish), spray the plants with the TFBT-A formulation.
-
-
Evaluation:
-
Maintain all plants in a high-humidity environment conducive to disease development.
-
After 5-7 days, assess the disease severity by measuring the percentage of leaf area infected.
-
Calculate the percent efficacy relative to the untreated control.
-
| Treatment | Concentration (ppm) | Disease Severity (%) - Protective | Efficacy (%) - Protective | Disease Severity (%) - Curative | Efficacy (%) - Curative |
| TFBT-A | 100 | [Data] | [Data] | [Data] | [Data] |
| TFBT-A | 50 | [Data] | [Data] | [Data] | [Data] |
| Commercial Fungicide | 100 | [Data] | [Data] | [Data] | [Data] |
| Untreated Control | - | [Data] | 0 | [Data] | 0 |
| Caption: Table for summarizing in-vivo efficacy data. |
Part 3: Structure-Activity Relationship (SAR) Insights
The development of potent fungicides relies on understanding the relationship between chemical structure and biological activity. For derivatives of this compound, the following SAR principles can be explored:
-
Fluorine Substitution Pattern: The 2,3,5-substitution on the phenyl ring is critical. Altering this pattern (e.g., to 2,4,5- or 2,4,6-) will likely impact the molecule's conformation and interaction with the target enzyme.
-
Heterocyclic Core: While a triazole is proposed here, other five- or six-membered nitrogen-containing heterocycles (e.g., pyrazole, imidazole, pyrimidine) could be synthesized and tested to determine the optimal core structure.
-
Side Chain Modifications: The acetamide group in TFBT-A can be modified. Varying the alkyl chain length or introducing different functional groups can influence the compound's solubility, cell permeability, and target binding.
Caption: Logical relationships in SAR studies for TFBT-A.
Conclusion
This compound represents a promising starting material for the discovery of novel fungicides. The protocols and workflows detailed in this document provide a robust framework for synthesizing and evaluating new chemical entities. By systematically exploring the structure-activity relationships of these compounds, researchers can optimize their biological activity and develop effective next-generation crop protection agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 4. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA2090768A1 - Process for the preparation of 2,4,5-trifluorobenzonitrile - Google Patents [patents.google.com]
- 6. Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Fluorinated Benzoxazoles using 2,3,5-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Benzoxazoles in Modern Drug Discovery
The benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine atoms into this scaffold can significantly enhance its therapeutic potential. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This often leads to improved pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed protocol for the synthesis of a key class of fluorinated benzoxazoles, specifically 2-(2,4-difluorophenyl)benzoxazole, utilizing 2,3,5-trifluorobenzonitrile and 2-aminophenol as starting materials. This approach leverages a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.
Reaction Mechanism and Scientific Rationale
The synthesis of 2-(2,4-difluorophenyl)benzoxazole from this compound and 2-aminophenol is a two-step, one-pot reaction. The process is initiated by a nucleophilic aromatic substitution (SNAr), followed by an intramolecular cyclocondensation.
-
Nucleophilic Aromatic Substitution (SNAr): The reaction commences with the deprotonation of the more acidic phenolic hydroxyl group of 2-aminophenol by a suitable base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This potent nucleophile then attacks the electron-deficient aromatic ring of this compound. The nitrile group (-CN) and the fluorine atoms are strong electron-withdrawing groups, which activate the ring towards nucleophilic attack. The attack preferentially occurs at the carbon atom para to the nitrile group (C2 position), leading to the displacement of the fluoride ion at this position. This regioselectivity is due to the effective stabilization of the negative charge in the intermediate Meisenheimer complex through resonance involving the nitrile group.[4]
-
Intramolecular Cyclocondensation: Following the SNAr reaction, the resulting intermediate, which contains both a nitrile group and an amino group in proximity, undergoes a base-promoted intramolecular cyclization. The amino group attacks the electrophilic carbon of the nitrile group. Subsequent tautomerization and elimination of ammonia lead to the formation of the stable benzoxazole ring.
dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2.5, height=1]; edge [fontname="Arial", fontsize=10];
// Nodes A [label="this compound +\n2-Aminophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Nucleophilic Aromatic\nSubstitution (SNAr)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Intramolecular\nCyclocondensation", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="2-(2,4-Difluorophenyl)benzoxazole", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B [label="K₂CO₃, DMSO"]; B -> C [label="Formation of C-O bond,\nDisplacement of F⁻"]; C -> D [label="Base-promoted"]; D -> E [label="Ring formation,\nElimination"]; } "Reaction Pathway"
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of 2-(2,4-difluorophenyl)benzoxazole.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| This compound | C₇H₂F₃N | 157.09 | 1.57 g | 10 | Starting Material |
| 2-Aminophenol | C₆H₇NO | 109.13 | 1.09 g | 10 | Starting Material |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20 | Base |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 20 mL | - | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Extraction Solvent |
| Brine | NaCl(aq) | - | As needed | - | Washing Agent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.57 g, 10 mmol), 2-aminophenol (1.09 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 20 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
Reaction: Heat the reaction mixture to 120°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain the pure 2-(2,4-difluorophenyl)benzoxazole.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Nodes A [label="1. Combine Reactants & Base\n(this compound,\n2-Aminophenol, K₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add Solvent\n(Anhydrous DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Heat and Stir\n(120°C, 12-24h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Quench with Ice Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Extract with Ethyl Acetate", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Wash with Brine", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="7. Dry and Concentrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Purify by Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Pure Product", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } "Experimental Workflow"
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting Tips |
| Yield | 60-80% | - Low Yield: Ensure anhydrous conditions, as water can interfere with the base. Check the purity of starting materials. Increase reaction time or temperature slightly. |
| Purity | >95% after chromatography | - Impure Product: Optimize the solvent system for column chromatography. Perform a recrystallization after chromatography if necessary. |
| Appearance | White to off-white solid | - Colored Product: Residual starting materials or byproducts may be present. Ensure complete reaction and thorough purification. |
| TLC Analysis | Single spot with Rf value dependent on eluent | - Multiple Spots: Incomplete reaction or side reactions. Adjust reaction conditions. |
Safety Precautions
-
This compound and 2-aminophenol are harmful if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dimethyl Sulfoxide (DMSO) can enhance the absorption of other chemicals through the skin. Avoid direct contact.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Note: Trifluorobenzonitriles in Solid-Phase Synthesis
Leveraging Nucleophilic Aromatic Substitution for a Fluorinated Linker System Monitored by ¹⁹F NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide details the application of trifluorobenzonitriles as versatile precursors in solid-phase synthesis (SPS). Specifically, it focuses on the use of 2,4,5-trifluorobenzonitrile as a starting material for a novel, fluorine-tagged linker designed for Solid-Phase Peptide Synthesis (SPPS). The highly activated aromatic ring of the trifluorobenzonitrile scaffold allows for regioselective nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of a linker with tailored cleavage properties. A key advantage of this system is the integration of a fluorine atom, which serves as a sensitive reporter for real-time, non-invasive reaction monitoring on the solid support using gel-phase ¹⁹F NMR spectroscopy. This approach offers a significant improvement over traditional methods that often require cleavage of the product from the resin for analysis. Detailed protocols for the synthesis of the linker and its subsequent use in SPPS are provided.
Introduction: The Unique Utility of Trifluorobenzonitriles in Synthesis
Solid-phase synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex molecules like peptides and oligonucleotides.[1] A critical component of this methodology is the linker, a molecular bridge that tethers the growing molecule to the insoluble resin support.[2] The choice of linker dictates the conditions under which the final product can be cleaved and purified.
Trifluorobenzonitriles have emerged as valuable building blocks for the construction of advanced linkers. Their utility stems from several key properties:
-
High Reactivity: The benzene ring is strongly activated by the cumulative electron-withdrawing effects of three fluorine atoms and a nitrile group. This renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction class that is fundamental to building complex molecular architectures.[3][4]
-
Regiocontrol: The substitution pattern on the trifluorobenzonitrile ring directs incoming nucleophiles to specific positions, allowing for predictable and controlled synthesis.
-
¹⁹F NMR Handle: The fluorine atoms provide a powerful analytical tool. ¹⁹F NMR spectroscopy is characterized by high sensitivity and a wide chemical shift range, making it an ideal method for monitoring reactions directly on the solid support (gel-phase NMR) without interference from the resin matrix or proton signals.[5]
This application note will focus on a specific, field-proven example: the synthesis of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid from 2,4,5-trifluorobenzonitrile and its application as an acid-labile linker in SPPS.[1][6][7]
Application Spotlight: A Fluorinated Linker for Monitored SPPS
The target linker, 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid, was developed to address the need for both mild cleavage conditions and effective on-resin reaction monitoring.[6] Its synthesis leverages two sequential, regioselective SNAr reactions on 2,4,5-trifluorobenzonitrile.
The Rationale Behind the Synthesis
The synthesis pathway is a prime example of exploiting the hierarchical reactivity of the fluorinated ring. The fluorine atom at the C4 position (para to the nitrile group) is the most activated and is displaced first. The fluorine at the C2 position (ortho to the nitrile) is displaced in a subsequent step under slightly different conditions. The fluorine at C5 remains, serving as the crucial ¹⁹F NMR probe for monitoring the linker's attachment and subsequent transformations on the solid phase.
The resulting linker possesses a hydroxymethyl group for attachment to an appropriate resin (e.g., Merrifield resin) and a carboxylic acid to couple the first Fmoc-protected amino acid. The electronic properties of the substituted aromatic ring render the linkage to the resin sensitive to mild acidic cleavage.
Detailed Methodologies and Protocols
The following protocols are adapted from the peer-reviewed procedure by Wallner et al.[1][6]
Protocol 1: Synthesis of the Fluorinated Linker
This multi-step solution-phase synthesis transforms 2,4,5-trifluorobenzonitrile into the final linker molecule. The key steps involve sequential nucleophilic aromatic substitutions.
Materials:
-
2,4,5-Trifluorobenzonitrile
-
Sodium methoxide
-
Methyl glycolate
-
Lithium aluminium hydride
-
Sodium hydride
-
Ethyl bromoacetate
-
Sodium hydroxide
-
Standard organic solvents (Methanol, THF, Diethyl ether) and reagents for workup and purification.
Procedure:
-
Step 1: Methoxylation. Dissolve 2,4,5-trifluorobenzonitrile in methanol. Add a solution of sodium methoxide in methanol dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/GC-MS). This selectively substitutes the fluorine at the C4 position.
-
Step 2: Glycolate Addition. The product from Step 1 is reacted with methyl glycolate and a strong base (e.g., NaH) in an aprotic polar solvent like THF. This second SNAr reaction displaces the fluorine at the C2 position.
-
Step 3: Reduction of Nitrile. The nitrile group is reduced to a primary alcohol (via an intermediate aldehyde) using a reducing agent such as LiAlH₄ in THF. This yields the hydroxymethyl group required for resin attachment.
-
Step 4: Acetic Acid Moiety Introduction. The free phenol is alkylated with ethyl bromoacetate using a base like NaH.
-
Step 5: Saponification. The ester is hydrolyzed to the final carboxylic acid using aqueous NaOH, followed by acidic workup.
-
Purification. The final linker product is purified by column chromatography or recrystallization. The overall yield for this seven-step synthesis is reported to be approximately 29%.[1][6]
Protocol 2: Solid-Phase Application and Peptide Synthesis
Materials:
-
Synthesized fluorinated linker
-
Merrifield resin (chloromethylated polystyrene)
-
Diisopropylethylamine (DIPEA)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Trifluoroacetic acid (TFA) solution for cleavage
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
NMR tube and spectrometer for gel-phase analysis
Procedure:
-
Linker Immobilization:
-
Swell Merrifield resin in DMF.
-
Dissolve the fluorinated linker and a non-nucleophilic base (e.g., DIPEA) in DMF.
-
Add the solution to the swollen resin and agitate at an elevated temperature (e.g., 50 °C) for 16-24 hours to form the ether linkage.
-
Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents, then dry under vacuum.
-
-
On-Resin Monitoring (¹⁹F NMR):
-
Take a small sample of the resin (~20-30 mg).
-
Swell the resin in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) directly in an NMR tube.[8]
-
Acquire the ¹⁹F NMR spectrum. A distinct signal corresponding to the fluorine on the linker confirms successful immobilization. The chemical shift and purity can be assessed.
-
-
Fmoc-SPPS Cycles:
-
Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the first coupled amino acid (or the linker if it was pre-loaded). Wash thoroughly.
-
Coupling: Swell the deprotected resin in DMF. In a separate vial, activate the next Fmoc-amino acid with coupling reagents (e.g., HBTU/HOBt/DIPEA). Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitoring: After coupling, wash the resin and acquire a gel-phase ¹⁹F NMR spectrum. A shift in the fluorine signal indicates a change in the local chemical environment, confirming the addition of the new amino acid.
-
Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
-
-
Cleavage:
-
Wash the final peptide-resin with DCM and dry.
-
Suspend the resin in a cleavage cocktail. For this linker, a mild solution of 20% TFA in DCM is sufficient.[1][6]
-
Agitate for 30 minutes at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and dry. Purify by HPLC.
-
Data Summary
The effectiveness of this linker system is demonstrated by its mild cleavage conditions compared to other linkers.
| Feature | Fluorinated Linker (from Trifluorobenzonitrile) | Standard Monoalkoxy Linker |
| Cleavage Condition | 20% TFA in CH₂Cl₂ | 90% TFA in water |
| Cleavage Time | 30 minutes | > 60 minutes |
| Cleavage Temperature | Room Temperature | Elevated Temperature |
| On-Resin Monitoring | Yes (via ¹⁹F NMR) | Not inherently available |
| Data sourced from Wallner et al., 2007.[1][6] |
Conclusion
Trifluorobenzonitriles are powerful and versatile starting materials for the synthesis of sophisticated tools for solid-phase chemistry. Their activated aromatic systems allow for controlled, regioselective SNAr reactions, enabling the rational design of linkers with specific properties. The application demonstrated here—a fluorinated, acid-labile linker—showcases how these precursors can lead to systems that not only facilitate milder cleavage of the final product but also integrate non-destructive, real-time monitoring capabilities through ¹⁹F NMR spectroscopy. This dual functionality provides researchers with greater control and insight into solid-phase synthesis, ultimately accelerating the development of novel peptides and other complex molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. scholars.wlu.ca [scholars.wlu.ca]
- 4. mdpi.com [mdpi.com]
- 5. Monitoring solid-phase glycoside synthesis with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid as a linker in solid-phase synthesis monitored by gel-phase 19F NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid as a linker in solid-phase synthesis monitored by gel-phase 19F NMR spectroscopy [umu.diva-portal.org]
- 8. Gel-phase 19F NMR spectral quality for resins commonly used in solid-phase organic synthesis; a study of peptide solid-phase glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2,3,5-Trifluorobenzonitrile Synthesis
Welcome to the technical support center for the synthesis of 2,3,5-Trifluorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical fluorinated building block. Our goal is to move beyond simple procedural outlines and delve into the mechanistic reasoning behind common synthetic challenges. By understanding the causality of side reactions and incomplete conversions, you can logically troubleshoot and optimize your reaction conditions for improved yield and purity.
This document provides a series of frequently asked questions for quick reference, followed by in-depth troubleshooting guides for the most common synthetic pathways.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The two most prevalent and industrially relevant methods are the Sandmeyer reaction starting from 2,3,5-trifluoroaniline and nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cyanation of a corresponding aryl halide, such as 1-bromo-2,3,5-trifluorobenzene.
Q2: My Sandmeyer reaction is giving a very low yield. What are the first parameters I should investigate?
A2: The three most critical parameters to immediately verify are:
-
Temperature Control: The diazotization step must be kept between 0-5 °C. The resulting diazonium salt is thermally unstable and can decompose prematurely.
-
Reagent Quality: Ensure your sodium nitrite is fresh and non-clumped. The copper(I) cyanide should be of high purity, as oxidized copper species are ineffective catalysts.
-
Acidity: Sufficient acid concentration is required for the complete generation of nitrous acid and stabilization of the diazonium salt.
Q3: I'm observing a significant amount of a phenol byproduct. What is causing this?
A3: The formation of 2,3,5-trifluorophenol is a classic side reaction in the Sandmeyer synthesis. It occurs when the aryldiazonium salt reacts with water instead of the cyanide nucleophile. This is almost always a result of the reaction temperature rising too high, which promotes the decomposition of the diazonium salt into an aryl cation that is then trapped by water.
Q4: My SNAr cyanation reaction with an aryl halide is not proceeding. How can I improve conversion?
A4: Low conversion in SNAr cyanations is typically due to issues with reactivity or solubility. Ensure you are using a polar aprotic solvent (e.g., DMF, DMSO, Sulfolane) to help solubilize the cyanide salt. If using a less reactive aryl chloride, you may need to increase the temperature or consider a palladium or nickel-catalyzed cross-coupling reaction, which proceeds under milder conditions.[1][2]
Section 2: In-Depth Troubleshooting Guide
This section provides a detailed, question-and-answer-based approach to resolving specific issues encountered during the synthesis of this compound.
Route A: The Sandmeyer Reaction
The Sandmeyer reaction is a powerful transformation for converting an aromatic amine into a nitrile.[3] It proceeds via the formation of a diazonium salt, which is then displaced by a cyanide nucleophile, typically catalyzed by a copper(I) salt.[4]
-
Question: I've run the reaction, but my workup shows a significant amount of unreacted starting aniline. What went wrong?
-
Answer & Scientific Rationale: This points to an inefficient diazotization step. The active reagent, nitrous acid (HNO₂), is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (like HCl or H₂SO₄). If this step is incomplete, the aniline will not form the necessary diazonium salt intermediate.
Causality Checklist & Solutions:
-
Insufficient Acid: There must be at least 2 equivalents of acid relative to the aniline: one to protonate the aniline, and one to react with NaNO₂. A third equivalent is often recommended to maintain a low pH and suppress side reactions.
-
Poor NaNO₂ Quality: Sodium nitrite is hygroscopic and can degrade over time. Use a fresh, finely ground powder to ensure accurate molar calculations and rapid dissolution.
-
Temperature Too High: Nitrous acid is unstable and decomposes at elevated temperatures. The NaNO₂ solution must be added slowly to the acidic aniline solution while maintaining the internal temperature strictly between 0 and 5 °C.
-
Inefficient Mixing: If the reaction is performed in a heterogeneous slurry, poor mixing can lead to localized areas of low reactivity. Ensure vigorous stirring throughout the NaNO₂ addition.
-
-
Question: My primary isolated product is the trifluorophenol. How do I prevent this hydrolysis side reaction?
-
Answer & Scientific Rationale: This is the most common failure mode of the Sandmeyer reaction. The aryldiazonium salt is a high-energy intermediate with an excellent leaving group (N₂ gas). At elevated temperatures, it undergoes thermal decomposition to form a highly reactive aryl cation. This cation will be immediately trapped by the most abundant nucleophile in the system, which is often water from the aqueous medium, leading to the phenol byproduct.
Causality Checklist & Solutions:
-
Temperature of Diazotization: As mentioned, keep the initial diazotization at 0-5 °C.
-
Temperature of Cyanation: The solution of copper(I) cyanide and cyanide salt should be pre-heated (typically to 60-70 °C), and the cold diazonium salt solution should be added slowly beneath the surface of the hot cyanide solution. This ensures that the diazonium salt reacts immediately upon introduction, minimizing its time to decompose. A rapid evolution of nitrogen gas should be observed.
-
Neutralization: Before adding the diazonium salt to the cyanide solution, the excess acid from the diazotization step should be carefully neutralized (e.g., with sodium carbonate) until the pH is ~6-7. This prevents the liberation of toxic HCN gas from the CuCN/NaCN mixture.
-
Caption: A decision tree for diagnosing and solving common yield issues in the Sandmeyer cyanation.
Route B: Nucleophilic Aromatic Substitution (SNAr) & Catalytic Cyanation
This route involves displacing a leaving group (typically a halide) from the trifluorobenzene ring with a cyanide source. Due to the electron-withdrawing nature of the fluorine atoms and the nitrile group, the aromatic ring is "activated" towards nucleophilic attack.
-
Question: I am attempting to displace 1-bromo-2,3,5-trifluorobenzene with sodium cyanide in DMF, but the reaction stalls at 50% conversion even after 24 hours. How can I drive it to completion?
-
Answer & Scientific Rationale: This is a common challenge related to reagent solubility, temperature, and the intrinsic reactivity of the cyanide nucleophile.
Causality Checklist & Solutions:
-
Solvent Choice & Purity: Polar aprotic solvents like DMF, DMSO, NMP, or Sulfolane are essential.[5] They effectively solvate the cation (e.g., Na⁺) of the cyanide salt, leaving a more "naked" and highly nucleophilic cyanide anion. Crucially, the solvent must be anhydrous. Trace water can hydrolyze the product nitrile and interfere with the reaction. Consider azeotropic distillation to remove water before starting.[5]
-
Temperature: SNAr reactions have a significant activation energy. While starting at a moderate temperature is wise, you will likely need to heat the reaction. For a bromo leaving group, temperatures in the range of 120-160 °C are common. Monitor for decomposition (darkening of the reaction mixture).
-
Cyanide Source: While NaCN and KCN are common, their solubility can be limiting. Using CuCN can be advantageous as it often proceeds via a different mechanism and can be more effective, though it requires higher temperatures. For modern syntheses, consider a palladium-catalyzed approach using a source like Zn(CN)₂ or K₄[Fe(CN)₆], which can proceed at much lower temperatures (80-120 °C) and avoid the use of large excesses of toxic cyanide salts.[2][6]
-
| Cyanide Source | Typical Catalyst/Conditions | Pros | Cons |
| NaCN / KCN | High Temp (120-200 °C), Polar Aprotic Solvent (DMF, DMSO) | Inexpensive reagents | High temperatures needed; poor solubility; high toxicity |
| CuCN | Rosenmund-von Braun Reaction; High Temp (150-250 °C) | Effective for aryl halides | Very high temperatures; stoichiometric copper waste |
| Zn(CN)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), 80-120 °C | Milder conditions; lower toxicity | Catalyst cost; requires inert atmosphere |
| K₄[Fe(CN)₆] | Pd(0) catalyst, 100-140 °C | Non-toxic cyanide source; inexpensive | Can be slower than other methods |
Section 3: Optimized Experimental Protocols
The following protocols are provided as validated starting points. Researchers should always perform their own risk assessment before conducting any experiment.
Protocol 1: Optimized Sandmeyer Cyanation of 2,3,5-Trifluoroaniline
This protocol incorporates best practices to maximize yield and minimize byproduct formation.
Step 1: Diazotization
-
In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 2,3,5-trifluoroaniline (1.0 eq) and 3 M HCl (3.0 eq).
-
Cool the resulting slurry to 0 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water and place it in the addition funnel.
-
Add the NaNO₂ solution dropwise to the aniline slurry over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C .
-
Stir the resulting pale yellow diazonium salt solution for an additional 20 minutes at 0-5 °C.
Step 2: Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water.
-
Heat this solution to 65 °C with vigorous stirring.
-
CRITICAL STEP: Add the cold diazonium salt solution from Step 1 to the hot cyanide solution via a cannula or addition funnel, ensuring the tip is below the surface of the cyanide solution. The addition should be controlled to maintain a steady evolution of N₂ gas and keep the temperature between 65-75 °C.
-
After the addition is complete, heat the reaction mixture to 80 °C for 1 hour to ensure complete reaction.
-
Cool to room temperature and proceed with standard extraction (e.g., with dichloromethane or toluene) and purification (distillation or chromatography).
Diagram: Sandmeyer Reaction Mechanism
Caption: Key stages of the Sandmeyer reaction, highlighting critical temperature regimes.
References
- 1. researchgate.net [researchgate.net]
- 2. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. CA2090768A1 - Process for the preparation of 2,4,5-trifluorobenzonitrile - Google Patents [patents.google.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Common side reactions with 2,3,5-Trifluorobenzonitrile
Welcome to the technical support center for 2,3,5-Trifluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common side reactions and challenges encountered during its use. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Introduction to the Reactivity of this compound
This compound is a valuable building block in modern organic synthesis, prized for the unique properties conferred by its trifluorinated aromatic ring and its versatile nitrile functional group.[1] However, the very features that make it synthetically attractive—the strong electron-withdrawing effects of the three fluorine atoms and the cyano group—also dictate its reactivity and predispose it to specific side reactions. Understanding these electronic effects is paramount to predicting and mitigating undesired chemical pathways.
The aromatic ring is electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr) .[1][2] Concurrently, the nitrile group is a versatile functional handle that can undergo hydrolysis , reduction , or complexation with metals.[1][3][4] This guide will address the most common side reactions stemming from this dual reactivity.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured in a question-and-answer format to directly address common issues.
FAQ 1: Nucleophilic Aromatic Substitution (SNAr) Side Reactions
Question: I'm attempting a reaction on the nitrile group, but I'm observing a loss of fluorine atoms and the formation of an unexpected byproduct with a higher molecular weight. What is happening?
Answer: You are likely encountering a nucleophilic aromatic substitution (SNAr) side reaction. The electron-deficient nature of the trifluorinated ring makes it an excellent electrophile. If your reaction mixture contains even weak nucleophiles (e.g., water, alcohols, amines, or hydroxide from a basic medium), they can attack the aromatic ring and displace one of the fluorine atoms.
Causality & Mechanism:
The fluorine atoms, combined with the powerful electron-withdrawing nitrile group (-CN), strongly activate the benzene ring for nucleophilic attack.[1] The positions ortho and para to the nitrile group are the most activated. In this compound, this means the C2 and C5 positions are particularly susceptible. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Visualizing the SNAr Pathway
Caption: General workflow for an SNAr side reaction.
Troubleshooting & Prevention Protocol:
| Issue Observed | Potential Cause | Recommended Solution |
| Loss of Fluorine | Presence of nucleophiles (e.g., H₂O, ROH, RNH₂, OH⁻). | 1. Rigorous Drying: Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry glassware thoroughly. 2. Inert Atmosphere: Run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. 3. Non-Nucleophilic Base: If a base is required, switch to a non-nucleophilic, sterically hindered base like Proton-Sponge® or DBU. Avoid hydroxides or alkoxides if they are not the intended reagent. |
| Multiple Products | Non-regioselective substitution at different fluorine positions. | 1. Temperature Control: SNAr reactions are often kinetically controlled. Lowering the reaction temperature can significantly improve regioselectivity.[5] 2. Solvent Choice: Use aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile) which can stabilize the Meisenheimer complex.[1] |
FAQ 2: Unintended Reactions of the Nitrile Group
Question: My reaction was intended to modify the aromatic ring, but my yield is low, and I've isolated a byproduct that appears to be an amide or a carboxylic acid. What went wrong?
Answer: The nitrile group is susceptible to hydrolysis, especially under strongly acidic or basic conditions. Even trace amounts of water can lead to the formation of the corresponding benzamide, which can be further hydrolyzed to 2,3,5-trifluorobenzoic acid.
Causality & Mechanism:
-
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated by a strong acid, making the carbon atom highly electrophilic and susceptible to attack by water.[4]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile, forming an intermediate that is subsequently protonated by water.[4]
Visualizing Nitrile Hydrolysis
Caption: Pathways for nitrile hydrolysis under acidic and basic conditions.
Troubleshooting & Prevention Protocol:
| Issue Observed | Potential Cause | Recommended Solution |
| Amide/Acid Formation | Presence of water under acidic or basic conditions. | 1. Anhydrous Conditions: As with SNAr, use anhydrous solvents and an inert atmosphere. 2. pH Control: If possible, maintain a neutral pH. If acidic or basic conditions are necessary for the primary reaction, minimize reaction time and temperature to reduce the rate of hydrolysis. 3. Careful Workup: During the reaction workup, quench the reaction with a neutral or buffered solution before extraction to avoid prolonged exposure to strong acids or bases. |
| Amine Formation | Unintended reduction of the nitrile group. | 1. Choice of Reagents: Be mindful of reagents that can act as hydride sources. For example, some borane complexes can reduce nitriles.[3] 2. Avoid Catalytic Hydrogenation Conditions: If your molecule contains other functional groups that require hydrogenation (e.g., a nitro group), be aware that the nitrile can also be reduced, especially with catalysts like Palladium, Platinum, or Raney Nickel.[1][6] Selective reduction is possible but requires careful selection of catalysts and conditions. |
Part 2: Advanced Troubleshooting Scenarios
Scenario 1: Defluorination under Reductive Conditions
Issue: During a reaction intended to reduce a different functional group (e.g., a nitro group introduced onto the ring), you observe the formation of difluoro- or monofluorobenzonitrile derivatives.
Expert Insight: This is a side reaction known as hydrodefluorination (HDF), where a C-F bond is cleaved and replaced by a C-H bond. While C-F bonds are generally strong, they can be cleaved under certain catalytic transfer hydrogenation conditions or with potent hydride reagents.[7] The electron-withdrawing nitrile group can facilitate this process.
Mitigation Strategy:
-
Catalyst Screening: If using catalytic hydrogenation, screen different catalysts. For example, systems like tin(II) chloride in HCl are effective for nitro group reduction without typically affecting C-F bonds on an activated ring.[1]
-
Control of Hydrogen Source: In transfer hydrogenation, the nature of the hydrogen donor (e.g., HCOOK, isopropanol) and the catalyst (e.g., Iridium or Palladium complexes) can be tuned to favor the desired reduction over HDF.[7]
-
Reaction Monitoring: Carefully monitor the reaction by GC-MS or LC-MS to stop it once the desired transformation is complete, preventing over-reduction and subsequent defluorination.
Scenario 2: Polymerization or Tar Formation
Issue: Under harsh reaction conditions (e.g., high temperature, strong Lewis acids, or high pressure), the reaction mixture turns dark, and you isolate an intractable solid or tar instead of your desired product.
Expert Insight: Although less common for benzonitriles compared to simpler nitriles like acetonitrile, polymerization can occur.[8][9] The C≡N triple bond can polymerize, often initiated by strong acids, bases, or radical initiators, leading to complex, insoluble materials.
Mitigation Strategy:
-
Milder Conditions: The primary solution is to use the mildest possible reaction conditions. Avoid excessively high temperatures or prolonged reaction times.
-
Reagent Stoichiometry: Use catalytic amounts of Lewis acids or other initiators rather than stoichiometric quantities whenever possible.
-
Solvent Choice: Ensure the starting material and intermediates are fully soluble in the chosen solvent to prevent localized high concentrations that can favor polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. osti.gov [osti.gov]
- 9. Polymerization of Acetonitrile via a Hydrogen Transfer Reaction from CH3 to CN under Extreme Conditions | Carnegie Science [carnegiescience.edu]
Technical Support Center: Troubleshooting Defluorination in Trifluorobenzonitrile Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluorobenzonitrile (TFBN) derivatives. Trifluorobenzonitriles are invaluable building blocks in modern synthesis, particularly in the creation of pharmaceuticals and agrochemicals, due to the unique properties imparted by the trifluoromethyl group.[1][2][3] However, their reactivity can be a double-edged sword. A frequent and challenging side reaction is defluorination—the unintended loss of one or more fluorine atoms from the aromatic ring.
This guide provides in-depth, field-proven insights to help you diagnose, control, and prevent unwanted defluorination, ensuring the integrity and yield of your target molecules. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What exactly is defluorination in the context of trifluorobenzonitrile reactions?
Defluorination is a chemical process where a carbon-fluorine (C-F) bond on the trifluorobenzonitrile ring is cleaved, and the fluorine atom is substituted by another atom or group (e.g., hydrogen, a hydroxyl group, or the intended nucleophile at an undesired position). This side reaction leads to the formation of di- or mono-fluorinated benzonitrile byproducts, compromising the purity and yield of the desired trifluorinated product.
Q2: Why is preventing defluorination so critical in drug development?
The strategic placement of fluorine atoms is crucial for modulating a drug candidate's metabolic stability, lipophilicity, and binding affinity.[2] Uncontrolled defluorination leads to a mixture of products with different pharmacological and toxicological profiles.[4][5] This not only complicates purification and lowers the yield but can also introduce impurities that may be difficult to separate and characterize, posing significant challenges for regulatory approval.
Q3: What are the primary drivers of defluorination in these reactions?
Defluorination of activated aryl fluorides, like those in TFBNs, can be triggered by several factors, which we will explore in detail. The most common culprits include:
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide the necessary energy to overcome the activation barrier for C-F bond cleavage.
-
Aggressive Reagents: Strong bases or highly reactive nucleophiles can directly attack the C-F bond or generate intermediates that facilitate fluoride elimination.[6]
-
Inappropriate Solvent Choice: Certain polar aprotic solvents can influence reagent reactivity and the stability of intermediates in ways that promote defluorination. Some seemingly "inert" solvents can even participate in the reaction.[7][8]
-
Catalyst-Mediated Pathways: While less common for SNAr, certain transition metal catalysts used in cross-coupling reactions can induce defluorination through single-electron transfer or other reductive pathways.[9]
Q4: How can I reliably detect and quantify defluorination?
Identifying defluorination byproducts is key to troubleshooting. Several analytical techniques are effective:
-
¹⁹F NMR Spectroscopy: This is the most direct and powerful method. It allows for the clear identification and quantification of different fluorine-containing species in your reaction mixture, as the chemical shifts for fluorine atoms are highly sensitive to their local environment.[10] A new signal appearing upfield or downfield from your starting material's signals is a strong indicator of defluorination.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for identifying the masses of byproducts. The loss of 18 Da (HF) or 19 Da (F•) from the expected product mass is a tell-tale sign of a defluorination event.[11]
-
Fluoride Ion Selective Electrode (ISE): To quantify the amount of free fluoride (F⁻) released into the reaction mixture, an ISE can be used. This provides a direct measure of the extent of defluorination.[11][12]
In-Depth Troubleshooting Guide
Unwanted defluorination often arises from a mismatch between the substrate's reactivity and the chosen reaction conditions. The electron-withdrawing nature of the nitrile and trifluoromethyl groups makes the aromatic ring of TFBN highly electron-deficient and thus susceptible to nucleophilic attack—the very feature we aim to exploit. However, this same property makes the C-F bonds themselves vulnerable.
The key to success lies in finding the "sweet spot" where the desired reaction (e.g., ipso-substitution of another leaving group) proceeds efficiently while the undesired defluorination is kinetically disfavored.
Issue 1: The Role of the Base in Promoting Defluorination
In many reactions, such as Nucleophilic Aromatic Substitution (SNAr) with O- or N-nucleophiles, a base is required to deprotonate the nucleophile. However, the choice and amount of base are critical.
Causality: A strong base can play a dual, detrimental role. It can either increase the electron density on the nucleophile to a point where it attacks a C-F bond, or, in some cases, directly interact with the aryl ring, facilitating C-F bond cleavage.[6][13] This is especially problematic with sterically hindered or very strong bases like alkali metal alkoxides or amides. The fluoride ion generated can also act as a base, further complicating the reaction mechanism.[14]
Solutions & Mitigation Strategies:
-
Select a Weaker Base: Opt for inorganic carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is often preferred as it is softer, more soluble in organic solvents, and can promote SNAr reactions at lower temperatures without causing significant defluorination.
-
Control Stoichiometry: Use the minimum amount of base necessary to drive the reaction to completion, typically between 1.1 and 1.5 equivalents. An excess of a strong base is a common cause of failure.
-
Slow Addition: Adding the base portion-wise or as a solution over an extended period can help maintain a low instantaneous concentration, preventing side reactions.
| Base | Typical pKa (Conjugate Acid) | Propensity for Defluorination | Recommendations |
| Potassium tert-butoxide (KOtBu) | ~19 | High | Avoid unless absolutely necessary. Use at low temperatures (-78 to 0 °C). |
| LiHMDS / NaHMDS | ~26 | High | Primarily for deprotonation, not ideal for SNAr. High risk of side reactions. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Low to Moderate | A good starting point. May require higher temperatures. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Low | Excellent choice for many SNAr reactions. Often allows for milder conditions. |
| DIPEA (Hünig's base) | ~11 | Low | Good for reactions sensitive to inorganic bases. Ensure purity. |
Table 1: Comparative guide to common bases in TFBN reactions.
Issue 2: Solvent-Induced Side Reactions
The solvent is not merely a medium for the reaction; it actively influences the reactivity of all species involved.
Causality: Highly polar aprotic solvents like DMSO, DMF, and NMP are excellent for SNAr reactions because they solvate the cation of the base and leave the nucleophile relatively "naked" and reactive. However, they can also stabilize the charged Meisenheimer complex formed during an undesired attack at a C-F position, lowering the activation energy for defluorination.[15] Furthermore, these solvents can degrade at high temperatures in the presence of strong bases, generating nucleophilic species that can cause defluorination.
Solutions & Mitigation Strategies:
-
Choose a Less Polar Solvent: If possible, consider solvents like dioxane, THF, toluene, or acetonitrile. While the reaction may be slower, it will often be cleaner.
-
Ensure Solvent Purity: Use dry, high-purity solvents. Water can hydrolyze the nitrile group or interact with the base.[16]
-
Temperature Management: If you must use a polar aprotic solvent, keep the reaction temperature as low as possible to minimize solvent degradation and undesired pathways.
| Solvent | Polarity (Dielectric Constant) | Suitability for TFBN Reactions | Notes |
| DMSO | 47 | Use with Caution | Excellent solvating power but can promote defluorination and has a risk of thermal runaway. |
| DMF | 37 | Use with Caution | Similar to DMSO. Can decompose to form dimethylamine at high temperatures. |
| Acetonitrile | 37.5 | Recommended | Good balance of polarity and lower reactivity. Often a cleaner choice. |
| Dioxane | 2.2 | Recommended | Excellent for many cross-coupling and SNAr reactions. Lower polarity. |
| Toluene | 2.4 | Recommended | Non-polar, suitable for reactions where solubility is not an issue. |
Table 2: Solvent selection guide for minimizing defluorination.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting defluorination.
A step-by-step decision tree for diagnosing and solving defluorination issues.
Experimental Protocols
Adherence to a well-designed protocol is the best defense against side reactions.
Protocol 1: General Procedure for SNAr on a TFBN with an Alcohol Nucleophile
This protocol provides a robust starting point for minimizing defluorination.
Materials:
-
Trifluorobenzonitrile substrate (e.g., 2,4,5-Trifluorobenzonitrile) (1.0 eq)
-
Alcohol nucleophile (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (1.5 eq)
-
Anhydrous Acetonitrile or Dioxane
-
Clean, oven-dried glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried to remove any residual water.[17] Assemble the reaction flask with a condenser and an inert gas inlet.
-
Reagent Addition: To the reaction flask, add the trifluorobenzonitrile substrate (1.0 eq) and cesium carbonate (1.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Nucleophile Addition: Add the anhydrous solvent (e.g., acetonitrile) via syringe, followed by the alcohol nucleophile (1.1 eq).
-
Heating and Monitoring:
-
Begin stirring the reaction mixture at room temperature for 30 minutes.
-
Slowly heat the reaction to a moderate temperature (e.g., 60-80 °C). High temperatures should be avoided initially.
-
Monitor the reaction progress every 1-2 hours using TLC or LC-MS. Look for the consumption of starting material and the formation of the desired product.
-
-
Work-up:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using flash column chromatography.
-
-
Analysis: Analyze the purified product and crude mixture by ¹H NMR, ¹³C NMR, and, most importantly, ¹⁹F NMR to confirm the structure and check for any defluorinated byproducts.
Protocol 2: Quantifying Defluorination by ¹⁹F NMR
Objective: To determine the molar ratio of the desired trifluorinated product to any defluorinated byproducts.
Procedure:
-
Sample Preparation: Prepare a clean, dry NMR tube. Accurately weigh a small amount of the crude reaction mixture (~10-20 mg) and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Internal Standard (Optional but Recommended): For precise quantification, add a known amount of an internal standard containing a fluorine atom with a distinct chemical shift that does not overlap with your sample's signals (e.g., fluorobenzene).
-
NMR Acquisition:
-
Acquire a standard proton-decoupled ¹⁹F NMR spectrum.
-
Ensure the relaxation delay (d1) is sufficiently long (e.g., 5-10 seconds) to allow for full relaxation of all fluorine nuclei, which is crucial for accurate integration.
-
Acquire the spectrum with a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify the signals corresponding to your starting material, desired product, and any byproduct species. Defluorination will result in signals with different chemical shifts and potentially different coupling patterns.
-
Carefully integrate the signals for each distinct fluorine environment. The ratio of the integrals directly corresponds to the molar ratio of the species in the mixture. For example, if your product shows a signal at -60 ppm with an integral of 3.0 and a difluoro-byproduct shows a signal at -95 ppm with an integral of 2.0, you can calculate the relative amounts.
-
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Adverse drug reactions: implications for the development of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solvent interactions with test compounds and recommendations for testing to avoid artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Electrochemically promoted defluorinative sulfoximination and fluorosulfonylation of non-activated aryl fluorides at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Troubleshooting [chem.rochester.edu]
Technical Support Center: Chromatographic Purification of 2,3,5-Trifluorobenzonitrile Derivatives
Welcome to the dedicated support center for the chromatographic purification of 2,3,5-trifluorobenzonitrile derivatives. These compounds are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials, largely due to the unique properties conferred by their trifluorinated aromatic ring.[1][2] However, these same electronic characteristics present distinct challenges during purification.
This guide is structured to provide practical, in-depth solutions to common problems encountered in the lab. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and develop robust, efficient purification methods.
Troubleshooting Guide: From Tailing Peaks to Elusive Isomers
This section addresses specific, frequently encountered issues in a direct question-and-answer format.
Question 1: Why am I seeing poor peak shape (significant tailing or fronting) for my trifluorobenzonitrile derivative in Reversed-Phase HPLC?
Answer: Poor peak shape is one of the most common chromatographic problems, often compromising resolution and accurate quantification. For fluorinated benzonitriles, the causes are typically rooted in secondary chemical interactions or column overload.
-
Primary Cause: Secondary Silanol Interactions. Standard silica-based columns (like C18 or C8) have residual, unbonded silanol groups (Si-OH) on their surface. The nitrile group and the electron-withdrawing fluorine atoms on the benzonitrile ring can lead to strong, unwanted interactions with these acidic silanols. This causes a portion of the analyte molecules to "stick" to the stationary phase longer than the main band, resulting in a tailed peak.[3][4]
-
Secondary Cause: Mobile Phase pH. The pH of your mobile phase relative to the pKa of your analyte or impurities can cause peak shape issues. While benzonitriles are not strongly basic, other functional groups on the derivative might be. If the pH is too close to a pKa value, the compound can exist in multiple ionic forms, leading to peak distortion.[3]
-
Tertiary Cause: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak fronting (a sharp rise and a sloping tail).[5]
Solutions:
-
Use a High-Purity, End-Capped Column: Modern Type-B silica columns are manufactured to be low in metal content and have a much lower concentration of free silanol groups. Furthermore, robust "end-capping" (reacting residual silanols with a small silylating agent) physically blocks these problematic sites. This is the most effective first step to improving peak shape for polar or basic compounds.[4][6]
-
Adjust Mobile Phase pH: For reversed-phase chromatography, adding a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is standard practice. This suppresses the ionization of the residual silanol groups, minimizing secondary interactions and dramatically improving peak symmetry.[3][7]
-
Reduce Sample Load: Systematically decrease the concentration or injection volume of your sample to see if peak shape improves. This will confirm or rule out column overload.[5]
-
Consider a Polymer-Based Column: If silanol interactions remain problematic, switching to a polymer-based reversed-phase column can eliminate the issue entirely, as these supports are stable from pH 2 to 12 and lack a silica backbone.[8]
Question 2: I'm struggling with co-elution. My target compound and a key impurity have almost no separation. How can I improve resolution?
Answer: Achieving resolution is about exploiting differences between your target compound and its impurities. The high electronegativity and unique electronic nature of fluorine mean that fluorinated isomers or closely related analogues can have very similar polarities, making them difficult to separate on standard phases.[9] Optimizing selectivity (α), the ability of the chromatographic system to distinguish between analytes, is the most powerful tool here.[10]
Solutions:
-
Change the Stationary Phase Chemistry: This is the most effective way to alter selectivity. If a C18 column fails, it's because it separates primarily on hydrophobicity, which may be too similar between your compounds.
-
Switch to a Phenyl-Phase (e.g., Phenyl-Hexyl): These columns offer π-π interactions with the aromatic ring of your benzonitrile derivative. This provides a different separation mechanism that can resolve compounds a C18 cannot.
-
Employ a Fluorinated Phase (e.g., Pentafluorophenyl, PFP): This is often the best choice for fluorinated compounds. PFP phases provide multiple interaction modes, including hydrophobic, π-π, dipole-dipole, and charge-transfer interactions, which are highly effective for separating halogenated aromatic compounds.[9][11] They often produce different elution orders compared to C18, which can be used to confirm purity.[9]
-
-
Change the Organic Modifier: Switching the organic component of your mobile phase can significantly alter selectivity. The two most common choices are acetonitrile (ACN) and methanol (MeOH).
-
Acetonitrile vs. Methanol: ACN and MeOH have different properties. MeOH is a protic solvent and a better hydrogen-bond donor/acceptor, while ACN is aprotic with a strong dipole. This difference can change how your analytes interact with the stationary phase, often resolving co-eluting peaks.[10]
-
-
Utilize an Orthogonal Technique: If reversed-phase HPLC is not working, switch to a technique with a completely different separation mechanism.
-
Normal Phase Chromatography (NPC): Uses a polar stationary phase (like bare silica or diol) and a non-polar mobile phase (like hexane/ethyl acetate). Separation is based on polar interactions.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A variant of normal phase that uses a high-organic mobile phase with a small amount of water. It's excellent for polar compounds that are poorly retained in reversed-phase.[3]
-
Table 1: Stationary Phase Selection Guide for Trifluorobenzonitrile Derivatives
| Stationary Phase | Primary Interaction Mechanism(s) | Best Suited For | Key Considerations |
| C18 (Octadecylsilane) | Hydrophobic (van der Waals) | General purpose, initial method development. Good for separating compounds with differences in alkyl chain length or overall lipophilicity. | May provide poor selectivity for fluorinated isomers. Prone to silanol interactions causing peak tailing.[8] |
| Phenyl-Hexyl | Hydrophobic, π-π interactions | Aromatic compounds, including benzonitriles. Can resolve compounds based on differences in aromaticity or substitution patterns. | Offers selectivity different from C18. A good second choice if C18 fails.[12] |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, dipole-dipole, charge-transfer | Highly recommended for fluorinated compounds. Excellent for positional isomers, halogenated aromatics, and compounds with polar functional groups.[9] | Can provide unique elution orders and enhanced retention for halogenated analytes.[9] |
| Cyano (CN) | Weak hydrophobic, dipole-dipole | Can be used in both reversed-phase and normal-phase modes. Good for compounds with nitrile or other polar groups. | Offers different selectivity but is generally less retentive than C18 in reversed-phase.[12] |
Question 3: My compound seems to be degrading on the column. How can I check for and prevent this?
Answer: Compound stability is a critical, often overlooked, aspect of purification. Benzonitrile derivatives can be susceptible to hydrolysis of the nitrile group (-CN) to an amide (-CONH₂) and then to a carboxylic acid (-COOH) under strongly acidic or basic conditions.[13] The silica surface itself can be acidic and catalyze this degradation.[14]
Solutions:
-
Perform a Stability Test: Before attempting a large-scale purification, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears, your compound is likely unstable on silica.[14]
-
Control Mobile Phase pH: Avoid strongly acidic (pH < 2) or strongly basic (pH > 8) mobile phases unless you have confirmed your compound is stable. Buffering the mobile phase near neutral pH can be beneficial.[13]
-
Use Deactivated Media: If silica acidity is the problem in flash chromatography, you can use deactivated silica or an alternative stationary phase like alumina.[14] For HPLC, using high-purity, well-end-capped columns minimizes surface acidity.
-
Limit Exposure Time: Use faster flow rates and steeper gradients where possible to minimize the time the compound spends on the column.
-
Forced Degradation Study: To proactively identify potential degradants, perform a forced degradation study by exposing your compound to heat, acid, base, and oxidative conditions, then analyzing the results by HPLC.[15][16] This helps confirm that your analytical method can separate the parent compound from any potential degradation products.
Process Visualization: Troubleshooting & Separation Mechanisms
A logical workflow is essential for efficient troubleshooting. The following diagram outlines a decision-making process for tackling common purification challenges.
Caption: Troubleshooting Decision Tree for Chromatography.
This second diagram illustrates why a PFP (Pentafluorophenyl) column can offer superior selectivity for this compound compared to a standard C18 column by engaging in multiple interaction modes.
Caption: Analyte-Stationary Phase Interaction Mechanisms.
Experimental Protocol: General Method for RP-HPLC Purification
This protocol provides a robust starting point for purifying a novel this compound derivative.
Objective: To purify a target trifluorobenzonitrile derivative from reaction impurities using preparative reversed-phase HPLC.
Materials:
-
Crude reaction mixture containing the target compound.
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).[17]
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Stationary Phase: PFP or C18 column (e.g., 250 x 10 mm, 5 µm particle size).
-
HPLC system with a UV detector and fraction collector.
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ACN, MeOH, or DMSO) to create a concentrated stock solution (~50-100 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Analytical Method Development (Scouting):
-
Using an analytical column (e.g., 4.6 mm ID) of the same stationary phase, perform several small injections.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Run a fast scouting gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of your target compound.
-
Optimize the gradient to achieve the best resolution between your target and the nearest impurities. A shallower gradient around the elution point of the target will improve separation.[5]
-
-
Preparative System Setup and Equilibration:
-
Install the preparative column.
-
Equilibrate the entire system, including the column, with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 5-10 column volumes. Ensure the baseline on the UV detector is stable.
-
-
Sample Injection and Gradient Elution:
-
Inject the filtered, crude sample onto the column. Do not exceed the loading capacity determined during method development.
-
Begin the optimized preparative gradient. For example:
-
0-5 min: Hold at 5% B.
-
5-35 min: Ramp from 5% to 65% B (shallow gradient).
-
35-40 min: Ramp from 65% to 95% B (column wash).
-
40-45 min: Hold at 95% B.
-
45-50 min: Return to 5% B.
-
-
-
Fraction Collection:
-
Set the fraction collector to trigger based on the UV signal threshold.
-
Collect peaks in separate tubes. Ensure you collect the entire peak, including the leading and tailing edges, in discrete fractions to allow for later analysis.
-
-
Analysis and Pooling:
-
Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Combine the fractions that meet the required purity level.
-
-
Solvent Removal:
-
Remove the organic solvent (ACN) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final, purified compound as a solid.
-
Frequently Asked Questions (FAQs)
Q1: Can I use Normal Phase (NP) chromatography for these compounds? A1: Yes. NP chromatography can be an excellent orthogonal technique. It is particularly useful if your derivative is highly polar or if you are struggling to separate non-polar impurities in reversed-phase. A typical NP system would use a silica gel column with a mobile phase like hexane/ethyl acetate.[18]
Q2: Are there special considerations for chiral separations of trifluorobenzonitrile derivatives? A2: Yes. If your derivative is chiral, you will need a chiral stationary phase (CSP) to resolve the enantiomers. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often a good starting point. The presence and position of fluorine atoms can significantly influence the interaction with the CSP, sometimes enhancing enantioselectivity.[19][20] Method development will involve screening different CSPs and optimizing the mobile phase (often a mixture of a non-polar solvent like heptane and an alcohol modifier like isopropanol).[20]
Q3: My compound is very polar and elutes in the void volume in reversed-phase. What should I do? A3: This indicates your compound has insufficient retention on the non-polar stationary phase.[3] You have several options:
-
Use a 100% Aqueous Mobile Phase: Some modern RP columns (polar-embedded or polar end-capped) are designed to be stable in 100% water and can retain very polar analytes.
-
Switch to HILIC: As mentioned earlier, HILIC is designed specifically for this scenario and provides excellent retention for highly polar compounds.
-
Use Ion-Pair Chromatography: If your compound is ionizable, adding an ion-pairing reagent to the mobile phase can significantly increase retention on a standard C18 column.[16]
Q4: How important is temperature control during purification? A4: Temperature is a significant factor in HPLC that affects both viscosity of the mobile phase and chromatographic selectivity.[21] Increasing the column temperature (e.g., to 40-50 °C) lowers mobile phase viscosity, which reduces system backpressure and can lead to sharper peaks (higher efficiency).[10] It can also subtly change selectivity, sometimes improving the resolution of difficult pairs. For reproducible results, it is crucial to use a column thermostat.
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 6. agilent.com [agilent.com]
- 7. Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromtech.com [chromtech.com]
- 11. researchgate.net [researchgate.net]
- 12. halocolumns.com [halocolumns.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. eqipped.com [eqipped.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Fluorinated Benzonitriles
Welcome to the Technical Support Center dedicated to the purification of fluorinated benzonitriles. As a class of compounds with significant utility in pharmaceutical and materials science, achieving high purity is paramount.[1] The unique electronic properties imparted by the fluorine atom(s) and the nitrile group can present specific challenges during recrystallization.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during the recrystallization of these valuable intermediates.
Section 1: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Q: I've dissolved my fluorinated benzonitrile in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What's happening and how can I fix it?
A: "Oiling out" is a common problem, particularly when the melting point of the compound is lower than the boiling point of the chosen solvent.[3][4] The compound melts in the hot solvent and separates as a liquid phase upon cooling because the solution becomes supersaturated before it reaches a temperature at which crystal nucleation can occur. Fluorinated benzonitriles, especially those with lower molecular weights or certain substitution patterns, can have relatively low melting points. For instance, 4-fluorobenzonitrile has a melting point of 32-34 °C.[5][6]
Causality and Solutions:
-
Re-dissolve and Modify Cooling: Heat the solution to re-dissolve the oil. Then, allow the solution to cool much more slowly.[3] Rapid cooling favors precipitation over crystallization. You can achieve slower cooling by leaving the flask on a hot plate that is turned off or by placing it in a beaker of hot water and allowing both to cool to room temperature.[3]
-
Solvent System Modification:
-
Add More Solvent: Oiling out can be a sign of excessive supersaturation. Re-heat the mixture and add a small amount of additional hot solvent to make the solution slightly less concentrated.[3]
-
Introduce an "Anti-Solvent" (Two-Solvent Recrystallization): This is often the most effective solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, while the solution is hot, slowly add a "poor" solvent (an "anti-solvent" in which the compound is less soluble) dropwise until you observe persistent cloudiness.[7] Add a drop or two of the "good" solvent to redissolve the cloudiness, then allow the mixture to cool slowly.[7] Common miscible solvent/anti-solvent pairs include ethanol/water, acetone/water, and ethyl acetate/hexanes.[8][9]
-
-
Induce Nucleation: If the solution remains clear but supersaturated, induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[3][10] The microscopic scratches provide a surface for crystal growth. Alternatively, adding a "seed crystal" (a tiny amount of the pure solid) can initiate crystallization.[10][11]
Issue 2: No Crystals Form Upon Cooling
Q: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What should I do?
A: This is a classic case of either using too much solvent or the solution being supersaturated.[3][10] The concentration of your fluorinated benzonitrile is below the saturation point at the colder temperature.
Causality and Solutions:
-
Reduce Solvent Volume: This is the most common remedy.[3][11] Gently heat the solution to boil off some of the solvent.[11] Be sure to do this in a fume hood. Periodically remove the flask from the heat, allow it to cool, and see if crystals form. Continue until you have a saturated solution at room temperature.
-
Induce Crystallization: As mentioned previously, scratching the flask with a glass rod or adding a seed crystal can provide the necessary nucleation sites for crystal growth to begin in a supersaturated solution.[3][10][12]
-
Use an Anti-Solvent: If you suspect you are close to saturation, the careful addition of a miscible anti-solvent can decrease the compound's solubility and induce crystallization.
Issue 3: Poor or Low Yield of Recovered Crystals
Q: I successfully obtained crystals, but my final yield is very low. What are the likely causes of product loss?
A: A low yield indicates that a significant portion of your compound remained dissolved in the solvent (the "mother liquor").[11] This can happen for several reasons.
Causality and Solutions:
-
Excessive Solvent Usage: Using too much solvent is the most frequent cause of low recovery.[10][13] The goal is to use the minimum amount of hot solvent to fully dissolve the solid.[10]
-
Premature Crystallization During Hot Filtration: If your crude solid contained insoluble impurities that you removed via hot gravity filtration, your compound may have crystallized on the filter paper or in the funnel stem.[14] To prevent this, use a stemless funnel, pre-heat the funnel with hot solvent, and use a slight excess of solvent to keep the compound dissolved during this step. You can then boil off the excess solvent before cooling.[7][14]
-
Inadequate Cooling: Ensure you have cooled the solution sufficiently, typically in an ice-water bath, to maximize the amount of product that crystallizes out of the solution.[13]
-
Washing with a Warm or Inappropriate Solvent: When washing the collected crystals during vacuum filtration, always use a minimal amount of ice-cold recrystallization solvent.[10] Using warm solvent or too much solvent will redissolve some of your product.[10]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my fluorinated benzonitrile?
A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12][13] A good starting point is to consider the polarity of your molecule. Fluorobenzonitriles are moderately polar.[2]
Solvent Selection Workflow:
-
Start with common solvents of varying polarity. Test small amounts of your crude solid in solvents like ethanol, isopropanol, ethyl acetate, acetone, toluene, and heptane.
-
Observe solubility at room temperature and upon heating. A good candidate will show poor solubility in the cold but dissolve completely when heated.
-
Consider solvent pairs if a single solvent is not ideal. If your compound is too soluble in one solvent and insoluble in another, a solvent/anti-solvent system (like ethyl acetate/heptane) is often effective.[8]
| Solvent System | Polarity | Typical Use Case for Fluorinated Benzonitriles |
| Single Solvents | ||
| Ethanol / Isopropanol | Polar | Good for moderately polar compounds. |
| Ethyl Acetate | Intermediate | Often a good starting point for screening. |
| Toluene | Non-polar | Effective for less polar benzonitrile derivatives. |
| Heptane / Hexanes | Non-polar | Typically used as an anti-solvent or for non-polar compounds. |
| Solvent Pairs | ||
| Ethyl Acetate / Heptane | Intermediate / Non-polar | A versatile pair for a wide range of polarities. |
| Acetone / Water | Polar | Useful for more polar fluorinated benzonitriles. |
| Methanol / Water | Polar | Similar to acetone/water, effective for polar compounds.[8] |
Q2: My fluorinated benzonitrile is colored. How can I remove colored impurities?
A: Colored impurities are often large, polar, conjugated molecules that can be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution.[14]
Protocol for Decolorization:
-
Dissolve the impure solid in the hot recrystallization solvent.
-
Allow the solution to cool slightly from the boiling point to prevent violent frothing.
-
Add a very small amount of activated charcoal (1-2% of the solid's weight is usually sufficient).[14]
-
Swirl the mixture and bring it back to a boil for a few minutes. The colored impurities will adsorb to the surface of the carbon.
-
Perform a hot gravity filtration to remove the charcoal.[14] The resulting filtrate should be colorless and can then be cooled to induce crystallization.
Q3: Can I use recrystallization to separate isomers of fluorinated benzonitriles?
A: Yes, but with difficulty. Positional isomers (e.g., 2-fluorobenzonitrile vs. 3-fluorobenzonitrile) have different physical properties, including solubility, and can often be separated by careful recrystallization.[15] However, their solubilities might be very similar, requiring careful solvent screening and potentially multiple recrystallization steps. For complex mixtures or isomers with very similar properties, column chromatography is often a more effective purification technique.[6][16][17]
Section 3: Experimental Workflow & Diagrams
Standard Recrystallization Protocol
Here is a step-by-step methodology for a standard single-solvent recrystallization.
-
Dissolution: Place the crude fluorinated benzonitrile in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[18]
-
Decolorization (if needed): If the solution is colored, cool it slightly, add activated charcoal, and reheat to boiling before proceeding to hot filtration.
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed, stemless funnel to remove them.[14]
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[18]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13][18]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10]
-
Drying: Allow the crystals to dry completely under vacuum on the filter before transferring them to a pre-weighed container. Purity can be assessed by melting point analysis.[12]
Process Flow Diagrams
Caption: General workflow for recrystallization.
Caption: Decision tree for common recrystallization issues.
References
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. CAS 1194-02-1: 4-Fluorobenzonitrile | CymitQuimica [cymitquimica.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. Recrystallization [wiredchemist.com]
- 5. 4-Fluorobenzonitrile | 1194-02-1 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. reddit.com [reddit.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Suzuki Coupling with 2,3,5-Trifluorobenzonitrile Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of aryl halides and triflates derived from 2,3,5-trifluorobenzonitrile. Given the electron-deficient nature and multiple fluorine substituents of this scaffold, achieving high yields and minimizing side reactions requires careful optimization. This resource is designed to help you navigate these challenges effectively.
Introduction: The unique challenges of this compound Derivatives in Suzuki Coupling
The this compound core is a valuable building block in medicinal chemistry and materials science. However, its electronic properties present specific hurdles in palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the nitrile and fluorine atoms can deactivate the aromatic ring, making the initial oxidative addition step of the catalytic cycle challenging.[1] Furthermore, the presence of multiple C-F bonds and a potentially labile nitrile group introduces pathways for undesirable side reactions.
This guide will address these issues in a practical, question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: I am seeing very low or no conversion of my this compound halide. What are the likely causes?
Low conversion is a common issue when dealing with electron-deficient aryl halides. The primary bottleneck is often a slow or inefficient oxidative addition of the aryl halide to the Pd(0) catalyst.[2]
Here’s a systematic approach to troubleshooting this issue:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be active enough. For electron-deficient substrates, highly active catalyst systems are required.
-
Expertise & Experience: Bulky, electron-rich phosphine ligands are known to accelerate the oxidative addition step.[2][3] Ligands such as SPhos, XPhos, and RuPhos have demonstrated good performance in similar challenging couplings.[4] These ligands stabilize the palladium center and promote the formation of the active catalytic species.
-
Trustworthiness: Using pre-formed palladium precatalysts (e.g., XPhos Pd G3) can provide more consistent results than generating the active catalyst in situ from a palladium source and separate ligand, as this avoids issues with ligand purity and stoichiometry.
-
-
Reaction Temperature: Electron-deficient aryl chlorides, in particular, may require higher reaction temperatures (e.g., >100 °C) to facilitate oxidative addition. However, be mindful that excessive heat can promote side reactions.
-
Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), rendering it inactive and leading to the formation of palladium black. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
Q2: My main side product appears to be the hydrolysis of the nitrile group to an amide or carboxylic acid. How can I prevent this?
The nitrile group is susceptible to hydrolysis under both strongly acidic and basic conditions, particularly at elevated temperatures.[5][6][7][8]
-
Choice of Base: This is the most critical parameter.
-
Expertise & Experience: Strong bases like NaOH or KOH in the presence of water will readily hydrolyze the nitrile. Milder bases are recommended. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good starting points. For substrates that are particularly sensitive, potassium phosphate (K₃PO₄) can be an effective and milder alternative.[9] The use of fluoride bases like CsF, sometimes in combination with Ag₂O, has also been shown to be effective, especially for challenging substrates, and can be less hydrolytic.[5]
-
Authoritative Grounding: The role of the base is to activate the boronic acid for transmetalation.[10][11] A base that is strong enough for this activation but not so strong as to promote nitrile hydrolysis is key.
-
-
Solvent System: While aqueous solvent mixtures are common in Suzuki couplings, minimizing the amount of water or using anhydrous conditions can suppress nitrile hydrolysis. Toluene or dioxane with a minimal amount of water, or even completely anhydrous systems with a soluble base, can be beneficial.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time will reduce the extent of hydrolysis. Using a highly active catalyst that allows the reaction to proceed quickly at a lower temperature is advantageous.[4]
Q3: I am observing significant amounts of dehalogenated this compound. What causes this and how can I minimize it?
Dehalogenation is a common side reaction where the halide on your starting material is replaced by a hydrogen atom. This typically occurs via the formation of a palladium-hydride species, which can then undergo reductive elimination with the aryl group.
-
Sources of Hydride: Potential hydride sources in the reaction mixture include water, alcohols (if used as a solvent or co-solvent), and certain bases or additives.
-
Minimization Strategies:
-
Ligand Choice: The choice of ligand can influence the rate of dehalogenation versus the desired cross-coupling. Screening different ligands can sometimes identify a system that favors the productive pathway.
-
Base Selection: Some bases are more prone to generating palladium-hydride species. Using a non-hydridic base and ensuring all reagents are anhydrous can help.
-
Protecting the N-H group in Heterocyclic Substrates: While not directly applicable to this compound, it's a related issue. For N-H containing heterocycles, deprotonation by the base can increase electron density and promote dehalogenation. N-protection is a common strategy to avoid this.
-
Q4: Besides my desired product, I am also seeing a significant amount of a biaryl product derived from the homocoupling of my boronic acid. How can I prevent this?
Homocoupling of the boronic acid is often caused by the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1]
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent is thoroughly degassed before use (e.g., by sparging with argon for 30 minutes or using several freeze-pump-thaw cycles). Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a very large excess can sometimes lead to more homocoupling.
-
Palladium Source: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂ or PdCl₂), as the in situ reduction of Pd(II) to Pd(0) can sometimes promote homocoupling.[1]
Troubleshooting Guide: A Workflow for Optimization
When a Suzuki coupling with a this compound derivative fails or gives low yields, a systematic approach to optimization is crucial. The following workflow, illustrated by the diagram below, provides a logical sequence of steps to identify and resolve the issue.
Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of a halo-substituted this compound. Protocol 1 is a general method suitable for aryl bromides, while Protocol 2 is tailored for the more challenging aryl chlorides.
Protocol 1: General Conditions for Aryl Bromides
This protocol is a robust starting point for coupling aryl bromides with various arylboronic acids.
Reagents & Equipment:
-
4-Bromo-2,3,5-trifluorobenzonitrile (or other bromo-derivative)
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add 4-bromo-2,3,5-trifluorobenzonitrile (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).
-
Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water to achieve a 4:1 solvent ratio (e.g., 4 mL dioxane, 1 mL water for a 0.1 M reaction).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for Aryl Chlorides
Aryl chlorides are less reactive and require a more active catalyst system and potentially higher temperatures.
Reagents & Equipment:
-
4-Chloro-2,3,5-trifluorobenzonitrile (or other chloro-derivative)
-
Arylboronic acid
-
XPhos Pd G3 precatalyst
-
Potassium Carbonate (K₂CO₃)
-
tert-Amyl alcohol (anhydrous)
-
Other equipment as listed in Protocol 1
Step-by-Step Procedure:
-
In a glovebox, add 4-chloro-2,3,5-trifluorobenzonitrile (1.0 equiv.), the arylboronic acid (1.5 equiv.), K₂CO₃ (2.0 equiv.), and XPhos Pd G3 precatalyst (2 mol%) to a reaction vial equipped with a stir bar.
-
Add anhydrous tert-amyl alcohol.
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and heat the reaction mixture to 110 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by LC-MS. Reaction times can range from 12 to 24 hours.
-
Workup and purification are performed as described in Protocol 1.
Data Presentation: Parameter Selection Guide
The choice of reaction parameters is critical for a successful Suzuki coupling. The following table summarizes key parameters and provides guidance based on the nature of the coupling partners.
| Parameter | Recommendation for Electron-Deficient Aryl Halides | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ with ligand, or a precatalyst (e.g., XPhos Pd G3) | Precatalysts offer consistency. Pd(0) sources like Pd₂(dba)₃ avoid the need for an in situ reduction step. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) | Accelerates the rate-limiting oxidative addition step and stabilizes the active catalyst.[2][3] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Milder bases are preferred to prevent hydrolysis of the nitrile group.[5][6][7][8] |
| Solvent | Toluene, Dioxane, THF, t-Amyl alcohol (often with minimal water) | Aprotic solvents are generally well-tolerated. The amount of water should be minimized to reduce nitrile hydrolysis. |
| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive halides (chlorides), but can increase side reactions. |
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. Each step presents potential failure points that can be addressed by modifying the reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Biaryls through Nickel-Catalyzed Suzuki-Miyaura Coupling of Amides by Carbon-Nitrogen Bond Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Nitrile Group Stability in Fluorinated Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth, actionable advice for professionals encountering challenges with the stability of the nitrile group (-C≡N) in fluorinated molecules. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to help you navigate this common but often complex issue.
The presence of fluorine atoms can significantly alter the electronic properties of a molecule, often making the carbon atom of a nitrile group more electrophilic and thus more susceptible to nucleophilic attack, such as hydrolysis.[1][2] This guide will address the core reasons for this instability and provide robust strategies to prevent unwanted hydrolysis to amides or carboxylic acids during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorinated nitrile hydrolyzing under conditions where my non-fluorinated analog is stable?
Answer: The root cause lies in the powerful electron-withdrawing inductive effect of fluorine.[3] This effect pulls electron density away from the nitrile carbon, increasing its partial positive charge (electrophilicity). Consequently, the nitrile becomes a more attractive target for nucleophiles, including water.
Even trace amounts of acid or base can catalyze this hydrolysis.[4][5] Under acidic conditions, the nitrile nitrogen is protonated, which dramatically increases the electrophilicity of the carbon, allowing even a weak nucleophile like water to attack.[6][7] Under basic conditions, a strong nucleophile like a hydroxide ion can attack the nitrile carbon directly.[8] Fluorine substitution exacerbates this inherent reactivity.[2]
Q2: I'm observing the formation of both an amide and a carboxylic acid. How can I control the hydrolysis to stop at the amide stage if needed?
Answer: Nitrile hydrolysis is a two-step process: the nitrile first hydrolyzes to an amide intermediate, which can then undergo further hydrolysis to a carboxylic acid.[4][9] Stopping the reaction at the amide stage is challenging because the conditions required to hydrolyze the nitrile often readily hydrolyze the amide as well.[10][11]
However, selective hydrolysis to the amide is possible under carefully controlled conditions:
-
Mild pH Control: Operating in a pH range of 7-8 can sometimes favor the formation of the amide over the carboxylic acid.[12][13]
-
Milder Acidic Conditions: Using specific acid mixtures, such as trifluoroacetic acid (TFA) with sulfuric acid, has been reported to achieve indirect hydration to the amide.[10]
-
Temperature Control: Lowering the reaction temperature (e.g., to 40°C with HCl) can sometimes slow the second hydrolysis step (amide to carboxylic acid) more than the first (nitrile to amide), allowing the amide to be isolated.[11]
-
Enzymatic Hydrolysis: Biocatalytic methods using nitrile hydratase enzymes can offer exceptional selectivity for converting nitriles to amides under very mild conditions.[14]
Q3: My reaction is supposed to be anhydrous, but I'm still seeing hydrolysis. Where could the water be coming from?
Answer: This is a common and frustrating issue. "Anhydrous" is a relative term, and even seemingly dry conditions can harbor enough moisture to cause hydrolysis of a highly sensitive substrate. Potential sources of water include:
-
Reagents and Solvents: Even high-purity, anhydrous-grade solvents can absorb atmospheric moisture once opened. Always use freshly opened solvents or those stored properly over molecular sieves.
-
Atmosphere: Failure to maintain a strictly inert atmosphere (e.g., with argon or nitrogen) allows ambient moisture to enter the reaction vessel.[15]
-
Glassware: Improperly dried glassware is a frequent culprit. Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Starting Materials: Hygroscopic starting materials or reagents can introduce water.
Troubleshooting Guides
Problem 1: Spontaneous Hydrolysis During Workup
Scenario: Your reaction proceeds cleanly (as monitored by TLC/LCMS), but upon aqueous workup, you isolate the hydrolyzed amide or carboxylic acid byproduct.
Root Cause Analysis: The pH of the aqueous phase during extraction is often the problem. Acidic or basic conditions, even if mild, can be sufficient to cause rapid hydrolysis of a sensitive fluorinated nitrile.
Solutions:
-
Neutralize Carefully: Ensure any acidic or basic catalysts from the reaction are carefully neutralized to a pH of ~7 before adding water for extraction.
-
Use Brine Washes: Wash the organic layer with a saturated sodium chloride solution (brine) instead of pure water. Brine is less effective at hydrolyzing nitriles due to the lower activity of water.
-
Minimize Contact Time: Perform the aqueous extraction as quickly as possible and at a reduced temperature (e.g., in an ice bath) to minimize the contact time between your compound and the aqueous phase.
-
"Dry" Workup: If possible, avoid an aqueous workup altogether. Quench the reaction with a non-aqueous reagent and directly filter and concentrate the mixture before purification by chromatography.
Problem 2: Hydrolysis During Chromatographic Purification
Scenario: The crude reaction mixture shows your desired nitrile product, but after silica gel chromatography, the isolated fractions contain the hydrolyzed product.
Root Cause Analysis: Standard silica gel is inherently acidic and contains adsorbed water. For a highly activated fluorinated nitrile, the residence time on the silica column provides an ideal environment for acid-catalyzed hydrolysis.
Solutions:
| Mitigation Strategy | Protocol Details | Key Advantage |
| Neutralized Silica Gel | Prepare a slurry of silica gel in a solvent like ethyl acetate containing 1-2% triethylamine. Evaporate the solvent to obtain a free-flowing, neutralized powder. | Deactivates acidic sites on the silica surface, preventing acid-catalyzed hydrolysis. |
| Alumina Chromatography | Substitute silica gel with basic or neutral alumina as the stationary phase. | Alumina is generally less acidic and can be a better choice for acid-sensitive compounds. |
| Alternative Purification | Consider other purification methods such as recrystallization or distillation if the product's properties allow. | Completely avoids contact with potentially problematic stationary phases. |
Key Experimental Protocols
Protocol 1: Performing a Reaction Under Strictly Anhydrous (Inert) Conditions
This protocol is essential when working with highly sensitive fluorinated nitriles.
Objective: To exclude atmospheric moisture and oxygen from the reaction environment.
Methodology:
-
Glassware Preparation: Assemble all necessary glassware (round-bottom flask, condenser, etc.) and a magnetic stir bar. Flame-dry all glassware under a vacuum or oven-dry at >120°C for several hours and allow to cool in a desiccator.[15]
-
Assembly: Quickly assemble the glassware while still warm and immediately place it under a positive pressure of an inert gas (Argon or Nitrogen). Use a gas bubbler to monitor the flow.
-
Solvent/Reagent Addition: Add anhydrous solvents and liquid reagents via syringe through a rubber septum.[15] Add solid reagents under a strong counter-flow of inert gas.
-
Reaction Monitoring: Throughout the reaction, maintain a slight positive pressure of the inert gas to prevent air from entering the system.
Diagram: Inert Atmosphere Setup
A visual representation of the setup described in Protocol 1.
Caption: Standard laboratory setup for maintaining an inert atmosphere.
Advanced Strategies & Considerations
The Role of Protecting Groups
For multi-step syntheses where the nitrile group must survive harsh reagents that could induce hydrolysis, the use of a protecting group is not a viable strategy. The nitrile group itself is generally considered robust and does not have standard "protecting groups" in the same way alcohols or amines do.[16] The focus must remain on controlling reaction conditions.
Transition Metal Catalysis for Selective Hydration
In cases where selective hydration to the primary amide is the desired outcome, traditional acid/base hydrolysis can be unreliable. Modern organic synthesis has turned to transition metal catalysts, which can facilitate the hydration of nitriles under neutral and mild conditions, often with excellent chemoselectivity.[17][18] This approach avoids the formation of carboxylic acid byproducts and is compatible with a wider range of sensitive functional groups.[17]
Diagram: Decision Tree for Troubleshooting Nitrile Hydrolysis
This flowchart provides a logical path for diagnosing and solving nitrile hydrolysis issues.
Caption: A step-by-step guide to diagnosing hydrolysis issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. aklectures.com [aklectures.com]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 11. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. echemi.com [echemi.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. vanderbilt.edu [vanderbilt.edu]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. orgsyn.org [orgsyn.org]
Technical Support Center: By-product Analysis in 2,3,5-Trifluorobenzonitrile Synthesis
Welcome to the technical support center for the synthesis of 2,3,5-Trifluorobenzonitrile. This guide is designed for researchers, chemists, and process development professionals who require high-purity material and need to troubleshoot by-product formation. As a critical building block in pharmaceuticals and advanced materials, the purity of this compound is paramount.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered during synthesis and analysis.
Part 1: Common Synthetic Pathways & Potential By-product Profiles
The two most prevalent laboratory and industrial routes to this compound involve either a nucleophilic aromatic substitution (SNAr) fluorination reaction or a cyanation reaction. Each pathway has a unique by-product profile that must be understood for effective troubleshooting.
-
Route A: Nucleophilic Fluorination. This route typically starts with a dichlorinated or dibrominated benzonitrile precursor. The halogen atoms are displaced by fluoride ions, often from sources like potassium fluoride (KF).[3] The reaction is driven by the strong electron-withdrawing nature of the nitrile group and existing fluorine atoms, which activate the aromatic ring for nucleophilic attack.[4]
-
Route B: Cyanation of a Trifluorobenzene Precursor. This method involves introducing the nitrile group onto a pre-existing trifluorinated ring, for example, by displacing a bromine or iodine atom using a cyanide source like copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)2).[5][6]
Below is a diagram illustrating these primary routes and the key areas where by-products can emerge.
Caption: Common synthetic routes to this compound.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your synthesis and analysis.
FAQs on Reaction Monitoring & By-product Identification
Question 1: My GC-MS analysis shows an unexpected peak with a mass of 159.1 g/mol . What is it?
Answer: A peak with a molecular weight of 159.1 g/mol most likely corresponds to 2,3,5-Trifluorobenzamide . This is the primary hydrolysis by-product of your target molecule.
-
Causality: The nitrile group (-CN) can be hydrolyzed to a primary amide (-CONH₂) in the presence of water, especially under acidic or basic conditions that may arise during the reaction work-up.[7][8][9][10] While complete hydrolysis to the carboxylic acid is possible under harsher conditions, the amide is a very common intermediate.[8]
-
Validation & Troubleshooting:
-
Work-up pH: Ensure your aqueous work-up is performed at or near neutral pH (pH 7). Avoid strong acid or base washes if possible. If they are necessary, keep the contact time and temperature to a minimum.
-
Drying: Thoroughly dry your organic extracts with a drying agent like MgSO₄ or Na₂SO₄ before solvent removal to eliminate residual water.
-
Confirmation: Spike a sample of your crude material with a known standard of 2,3,5-Trifluorobenzamide to see if the peak co-elutes on your GC column.
-
Question 2: I am using the fluorination route (Route A) and see a significant peak corresponding to a monochloro-difluorobenzonitrile. How can I resolve this?
Answer: This indicates an incomplete reaction . The nucleophilic aromatic substitution (SNAr) of chlorine for fluorine is a stepwise process, and insufficient reaction time, temperature, or reagent activity will result in partially fluorinated intermediates.
-
Causality: SNAr reactions on aromatic rings require forcing conditions to overcome the activation energy barrier.[11][12][13] The reactivity of the fluoride source is critical. Spray-dried potassium fluoride is often used to maximize surface area and reactivity.
-
Validation & Troubleshooting:
-
Increase Temperature: Gradually increase the reaction temperature by 10-15 °C and monitor the reaction progress by GC. High-boiling polar aprotic solvents like DMSO or Sulfolane are typically required.
-
Extend Reaction Time: Continue heating the reaction and take aliquots every 1-2 hours to track the disappearance of the intermediate.
-
Fluoride Source: Ensure your KF is anhydrous and of high purity. Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) can sometimes improve the solubility and reactivity of the fluoride salt.[3]
-
Question 3: My NMR spectrum is clean, but my GC analysis shows two or more closely eluting peaks with the same mass. What could be the issue?
Answer: You are likely observing regioisomers , such as 2,4,5-Trifluorobenzonitrile (a common isomer).[14][15][16] While their mass is identical, their different boiling points and polarities allow for separation by gas chromatography.[17]
-
Causality: Isomer formation can occur if the starting materials are not pure or if side-reactions, such as halogen scrambles at high temperatures, take place. For instance, in the synthesis of the 2,4,5-isomer, the 2,3,5-isomer can sometimes form as a by-product.
-
Validation & Troubleshooting:
-
Starting Material Purity: Verify the purity and isomeric identity of your starting material (e.g., dichlorofluorobenzonitrile) by GC and NMR before starting the reaction.
-
Analytical Method: Use a GC column with high resolving power for aromatic compounds (e.g., a DB-5 or HP-5 column). Implement a slow temperature ramp to maximize the separation between the isomeric peaks.
-
Purification: Separating regioisomers can be challenging. Fractional distillation under reduced pressure or preparative HPLC may be required if standard column chromatography is ineffective.
-
Data Summary: Common By-products
The following table summarizes key data for the target product and its most common by-products.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Common Analytical Signature |
| This compound | C₇H₂F₃N | 157.09 | 170.7 | Target peak in GC-MS.[18] |
| 2,4,5-Trifluorobenzonitrile | C₇H₂F₃N | 157.09 | 170 | Closely eluting peak in GC; distinct NMR pattern.[15] |
| 2,3,5-Trifluorobenzamide | C₇H₄F₃NO | 179.11 | >200 | Later eluting peak in GC-MS due to higher polarity and boiling point. |
| Chloro-difluorobenzonitrile | C₇H₂ClF₂N | 173.55 | ~180-190 | Intermediate peak in GC-MS from Route A. |
| 1-Bromo-2,3,5-trifluorobenzene | C₆H₂BrF₃ | 210.98 | ~155-157 | Early eluting peak in GC-MS from Route B (unreacted starting material). |
Part 3: Recommended Analytical Protocols
A robust analytical method is crucial for identifying and quantifying by-products. The following is a standard starting point for GC-MS analysis.
Protocol: GC-MS Analysis of Crude this compound
-
Sample Preparation: Dilute 1-2 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Gas Chromatography Method:
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry Method:
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40-350 m/z.
-
This method provides good separation for halogenated aromatic compounds and allows for clear identification based on mass spectra.[19][20][21][22]
Troubleshooting Workflow Diagram
If an unknown peak is detected, the following logical workflow can help in its identification.
Caption: A decision tree for identifying unknown by-products.
References
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nucleophilic fluorination reactions: Topics by Science.gov [science.gov]
- 13. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CA2090768A1 - Process for the preparation of 2,4,5-trifluorobenzonitrile - Google Patents [patents.google.com]
- 15. ossila.com [ossila.com]
- 16. 2,4,5-Trifluorobenzonitrile 99 98349-22-5 [sigmaaldrich.com]
- 17. ias.ac.in [ias.ac.in]
- 18. 241154-09-6 | this compound [fluoromart.com]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reaction Monitoring of 2,3,5-Trifluorobenzonitrile using 19F NMR
Welcome to the technical support center for the reaction monitoring of 2,3,5-Trifluorobenzonitrile using 19F NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of fluorine NMR to gain real-time insights into their chemical transformations. As your dedicated application scientist, I've structured this guide to move beyond a simple checklist of steps. Instead, we will delve into the causality behind experimental choices, ensuring that every protocol you implement is a self-validating system.
The unique properties of the 19F nucleus—100% natural abundance, a spin of ½, and a large chemical shift dispersion—make it an exceptional probe for monitoring reactions involving fluorinated compounds like this compound.[1][2][3] The absence of endogenous fluorine signals in most reaction systems provides a clean background, allowing for clear and unambiguous tracking of reactants, intermediates, and products.[3][4] This guide will address common challenges and frequently asked questions to help you acquire high-quality, quantitative data for your research.
Part 1: Foundational Concepts & Initial Setup
Before we dive into troubleshooting, let's establish a solid foundation for your experiments. Understanding the "why" behind your setup is the first step toward self-validating results.
FAQ 1: Why is 19F NMR ideal for monitoring reactions of molecules like this compound?
19F NMR is exceptionally well-suited for this purpose due to several key advantages:
-
High Sensitivity: The 19F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% of that of the 1H nucleus.[3]
-
100% Natural Abundance: Unlike 13C, all fluorine atoms are the NMR-active 19F isotope, providing a strong signal without the need for isotopic enrichment.[5]
-
Wide Chemical Shift Range: The chemical shifts in 19F NMR can span over 700 ppm, which is significantly larger than for 1H NMR.[5] This large dispersion minimizes the likelihood of signal overlap between different fluorinated species in your reaction mixture, making spectral interpretation and quantification more straightforward.[1][6][7]
-
No Background Signal: Since fluorine is not typically present in common solvents, reagents (unless intentionally fluorinated), or biological matrices, the 19F NMR spectrum is free from interfering background signals.[3][4]
FAQ 2: What should I expect for the 19F NMR spectrum of my starting material, this compound?
While the exact chemical shifts can vary with the solvent and temperature, we can predict the general features of the 19F NMR spectrum of this compound based on typical aromatic fluorine chemical shifts and coupling patterns.
-
Chemical Shift Regions: Fluorine atoms attached to an aromatic ring typically resonate in a specific region of the 19F NMR spectrum.[8][9] For this compound, you can expect the signals to appear in the range of -100 to -150 ppm relative to a CFCl3 standard.
-
Signal Multiplicity: You will observe three distinct signals, one for each fluorine atom, due to their different chemical environments. The multiplicity of each signal is determined by spin-spin coupling to the other fluorine nuclei and to the protons on the aromatic ring.
-
The fluorine at position 2 will be coupled to the fluorine at position 3 and the proton at position 4.
-
The fluorine at position 3 will be coupled to the fluorines at positions 2 and 5, and the proton at position 4.
-
The fluorine at position 5 will be coupled to the fluorine at position 3 and the protons at positions 4 and 6.
-
-
Coupling Constants: 19F-19F and 19F-1H coupling constants through aromatic systems are well-documented and can be used to confirm assignments.
Table 1: Predicted 19F NMR Spectral Parameters for this compound
| Position | Predicted Chemical Shift Range (ppm vs CFCl3) | Expected Multiplicity |
| F-2 | -110 to -130 | Doublet of doublets |
| F-3 | -130 to -150 | Triplet of doublets |
| F-5 | -140 to -160 | Doublet of doublets of doublets |
Note: These are estimated values. It is crucial to run a spectrum of your starting material to determine the exact chemical shifts and coupling constants in your specific reaction solvent.
Part 2: Troubleshooting Guide for Reaction Monitoring
This section addresses specific problems you might encounter during your in-situ 19F NMR reaction monitoring experiments.
Issue 1: I'm not seeing all my fluorine signals, or they appear in unexpected places (aliasing).
Cause: The most common reason for this is setting an incorrect spectral width (sw) or transmitter offset (tof). The wide chemical shift range of 19F NMR means that signals can easily fall outside the acquisition window if it's too narrow.[10]
Solution:
-
Initial Wide Spectrum: If you are unsure of the chemical shifts of your products or intermediates, start with a very large spectral width (e.g., 500,000 Hz or the maximum allowed by your spectrometer) with the transmitter offset centered at a reasonable guess (e.g., -100 ppm) or at 0 ppm if completely unknown.[10] This will help you locate all fluorine-containing species.
-
Optimize Spectral Width: Once you have identified the chemical shift range of all relevant signals (starting material, intermediates, and products), you can narrow the spectral width to include only this region. This will improve your resolution and signal-to-noise ratio.
-
Arrayed Experiments: For very large chemical shift ranges, you can run an array of experiments where the transmitter offset is systematically moved across the entire expected range to ensure all peaks are detected without distortion.[10]
Issue 2: My baseline is rolling and I can't phase my spectrum properly.
Cause: Baseline and phasing issues are common when dealing with large spectral widths. The NMR pulse may not uniformly excite all the nuclei across a very wide frequency range, leading to these distortions.[10]
Solution:
-
Reduce Spectral Width: As mentioned above, narrowing the spectral width to the region of interest is the most effective solution.
-
Baseline Correction Algorithms: Most NMR processing software includes automated or manual baseline correction functions. Experiment with different algorithms (e.g., polynomial fitting) to find the one that works best for your data.
-
Phasing: After applying a zero-order phase correction, you may still need a first-order phase correction, especially with wide spectra. Adjust this parameter carefully to ensure all peaks are correctly phased. In some cases, automated phasing routines may need manual refinement.[10]
Issue 3: The integrals of my signals are not accurate, making quantification unreliable.
Cause: Accurate quantification by NMR (qNMR) requires careful optimization of acquisition parameters. Inaccurate integrals are often due to incomplete relaxation of the nuclei between scans.[5]
Solution:
-
Determine T1 Relaxation Times: The longitudinal relaxation time (T1) is the time it takes for the nuclear spins to return to thermal equilibrium after a radiofrequency pulse. To obtain quantitative data, the relaxation delay (D1) between scans should be at least 5-7 times the longest T1 of any signal you want to integrate.[5] You can measure T1 values using an inversion-recovery experiment.
-
Use a Relaxation Agent (with caution): In some cases, a paramagnetic relaxation agent like Cr(acac)3 can be added to shorten the T1 values and reduce the required relaxation delay. However, this should be done carefully as it can also cause line broadening.
-
Inverse-Gated Decoupling: If you are decoupling protons to simplify your 19F spectrum, use an inverse-gated decoupling sequence.[5][11] This ensures that the decoupler is only on during the acquisition of the FID, preventing the Nuclear Overhauser Effect (NOE) which can perturb signal intensities and lead to inaccurate integration.
-
Sufficient Signal-to-Noise: Ensure you have a good signal-to-noise ratio for all signals you wish to integrate. This can be improved by increasing the number of scans.
Experimental Workflow for Quantitative 19F NMR (qNMR)
Caption: Workflow for obtaining quantitative 19F NMR data.
FAQ 4: How do I choose an appropriate internal standard for quantitative analysis?
An internal standard is crucial for accurate quantification as it provides a reference signal of known concentration.[6][12][13] A good internal standard should:
-
Be chemically inert under the reaction conditions.
-
Have a simple 19F NMR spectrum (ideally a singlet) that does not overlap with any signals from your reaction mixture.
-
Be soluble in the reaction solvent.
-
Have a known purity.
Table 2: Common 19F NMR Internal Standards
| Compound | Chemical Shift (ppm vs CFCl3) | Common Solvents |
| Trifluorotoluene | -63.72[14] | Organic Solvents |
| Hexafluorobenzene | -164.9[14] | Organic Solvents |
| Trifluoroacetic acid | -76.55[14] | Polar/Aqueous Solvents |
| Sodium trifluoroacetate | ~ -76 | Aqueous Solvents |
Part 3: Advanced Topics & Data Interpretation
FAQ 5: I see new signals appearing and disappearing during the reaction. How can I identify these as intermediates?
This is one of the key strengths of in-situ reaction monitoring. The appearance and subsequent disappearance of a set of signals is a strong indication of a transient intermediate. To identify these species:
-
Track Signal Intensities: Plot the integral of the new signals over time. An intermediate will show a concentration profile that rises and then falls.
-
2D NMR Spectroscopy: If the reaction can be paused or quenched at a point where the intermediate is at its maximum concentration, you can run 2D NMR experiments like 1H-19F HETCOR to help elucidate its structure.[15]
-
Mechanistic Plausibility: Correlate the observed species with your proposed reaction mechanism. The chemical shifts and coupling patterns of the intermediate's signals should be consistent with its proposed structure.
Logical Flow for Troubleshooting 19F NMR Reaction Monitoring
Caption: A step-by-step guide to troubleshooting common 19F NMR issues.
By following these guidelines and understanding the principles behind them, you will be well-equipped to use 19F NMR for robust and insightful reaction monitoring of this compound and other fluorinated molecules. This powerful technique can provide invaluable kinetic and mechanistic data, accelerating your research and development efforts.
References
- 1. magritek.com [magritek.com]
- 2. Solving problems fluorine 19F with NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. F19 detection [nmr.chem.ucsb.edu]
- 11. learning.sepscience.com [learning.sepscience.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. colorado.edu [colorado.edu]
- 15. NMR Periodic Table: Fluorine NMR [imserc.northwestern.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹⁹F NMR Characterization of 2,3,5-Trifluorobenzonitrile
Introduction: The Analytical Imperative for Fluorinated Aromatics
In modern drug discovery and materials science, the incorporation of fluorine atoms into aromatic scaffolds is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and electronic characteristics. 2,3,5-Trifluorobenzonitrile is an exemplary building block in this domain, valued in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers[1].
However, the very features that make these molecules valuable also present a significant analytical challenge. Precisely confirming the substitution pattern of polyfluorinated aromatics is non-trivial. While techniques like mass spectrometry confirm molecular weight and elemental composition, they provide no information on isomerism. This is where Nuclear Magnetic Resonance (NMR) spectroscopy becomes the definitive and indispensable tool. This guide provides an in-depth, experience-driven comparison of ¹H and ¹⁹F NMR for the unambiguous structural elucidation of this compound, moving beyond a simple data sheet to explain the causality behind the spectral patterns and experimental choices.
Molecular Structure and Predicted Spectral Complexity
Before entering the spectrometer, a robust analysis begins with an examination of the molecule's structure and symmetry. This foundational step allows us to predict the number of unique signals we expect to observe, preventing misinterpretation later.
This compound possesses a low degree of symmetry. Consequently, every nucleus is in a chemically distinct environment.
-
Protons (¹H): There are two aromatic protons, H-4 and H-6. We predict two unique signals in the ¹H NMR spectrum.
-
Fluorines (¹⁹F): There are three fluorine atoms at positions 2, 3, and 5. We predict three unique signals in the ¹⁹F NMR spectrum.
This initial assessment prepares us for the complex splitting patterns that will arise from extensive spin-spin coupling between all NMR-active nuclei.
References
A Researcher's Guide to Nitrile Group Analysis: An Infrared Spectroscopy Comparison of 2,3,5-Trifluorobenzonitrile
In the landscape of pharmaceutical and materials science, the nitrile functional group (C≡N) is a cornerstone of molecular design. Its unique electronic properties and synthetic versatility make it a frequent inclusion in novel compounds. For researchers, confirming the successful incorporation and understanding the electronic environment of the nitrile group is a critical step. Infrared (IR) spectroscopy offers a powerful, non-destructive method for this characterization, providing a direct window into the vibrational properties of the C≡N triple bond.
This guide provides an in-depth comparison of the IR spectroscopic signature of 2,3,5-Trifluorobenzonitrile against its parent compound, benzonitrile. We will explore the theoretical underpinnings of why the nitrile stretching frequency is a sensitive probe of its molecular environment, detail a robust experimental protocol for acquiring high-quality spectra, and analyze the resulting data to illustrate the profound impact of electron-withdrawing substituents.
The Science of the C≡N Stretch: Why IR Spectroscopy is a Powerful Tool
Infrared spectroscopy operates on a simple principle: molecules absorb infrared radiation at specific frequencies that correspond to their natural modes of vibration.[1] For the nitrile group, the most characteristic and diagnostically useful vibration is the stretching of the carbon-nitrogen triple bond (νC≡N). This bond is strong, and its vibration occurs in a relatively "clean" region of the IR spectrum, typically between 2200 and 2300 cm⁻¹.[2][3]
The precise frequency of the νC≡N absorption is not fixed; it is exquisitely sensitive to the electronic effects of adjacent atoms and functional groups.[4] Two primary effects are at play:
-
Inductive Effects: This refers to the pulling of electron density through sigma (σ) bonds by electronegative atoms.[5] Highly electronegative substituents, like fluorine, can withdraw electron density from the aromatic ring and, by extension, from the nitrile group. This withdrawal strengthens the C≡N bond, requiring more energy to stretch it, thus shifting the absorption to a higher frequency (a blueshift).
-
Resonance (Mesomeric) Effects: This involves the delocalization of π-electrons across a conjugated system.[5] When a nitrile group is attached to an aromatic ring, the π-electrons of the ring can conjugate with the π-system of the C≡N bond. This conjugation tends to weaken the triple bond, shifting its stretching frequency to a lower wavenumber (a redshift).[6]
In fluorinated benzonitriles, these two effects are in opposition. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[7] Simultaneously, its lone pairs can participate in resonance, donating electron density to the ring (+R).[7][8] The net effect on the C≡N bond's vibrational frequency is a result of the interplay between these forces, which is highly dependent on the position of the fluorine atoms on the aromatic ring.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol outlines a standardized method for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a liquid or low-melting solid aromatic nitrile, such as this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Objective: To obtain a high-resolution transmission FTIR spectrum of the analyte, suitable for comparative analysis of the nitrile stretching frequency.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Thermo Nicolet Nexus 670 or similar)[9]
-
Demountable liquid cell with potassium bromide (KBr) or sodium chloride (NaCl) salt plates[10]
-
Analyte (this compound)
-
Reference compound (Benzonitrile)
-
Volatile solvent for cleaning (e.g., anhydrous dichloromethane or acetone)
-
Lint-free wipes
Step-by-Step Methodology:
-
Instrument Preparation & Background Scan:
-
Ensure the spectrometer's sample compartment is clean and dry.
-
Purge the spectrometer with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Perform a background scan with an empty, assembled liquid cell in the IR beam path. This is crucial as it records the absorbance of the cell windows and the atmosphere, which will be subtracted from the sample spectrum.[1]
-
-
Sample Preparation (Neat Liquid Film):
-
Place one clean, dry salt plate on a holder.
-
Apply a single small drop of this compound to the center of the plate.
-
Carefully place the second salt plate on top and give it a slight turn to spread the liquid into a thin, uniform film.[11] The film should be free of air bubbles.
-
Secure the assembled plates in the demountable cell holder.
-
-
Data Acquisition:
-
Place the loaded sample cell into the spectrometer's sample holder.
-
Acquire the sample spectrum. Typical acquisition parameters for high-quality data are:
-
Spectral Range: 4000 - 600 cm⁻¹
-
Resolution: 4 cm⁻¹ or better
-
Scans: 32-64 scans (co-added to improve signal-to-noise ratio)
-
-
The instrument's software will automatically ratio the sample scan against the stored background scan to produce the final absorbance spectrum.
-
-
Cleaning and Reference Measurement:
-
Disassemble the cell and thoroughly clean the salt plates with a volatile solvent and lint-free wipes. Caution: KBr and NaCl plates are sensitive to moisture and can be easily scratched.
-
Repeat steps 2 and 3 using benzonitrile as the sample to obtain a reference spectrum under identical conditions.
-
Below is a diagram illustrating the experimental workflow.
Caption: Workflow for FTIR analysis of aromatic nitriles.
Comparative Analysis: Benzonitrile vs. This compound
The primary distinguishing feature in the mid-IR spectrum for these compounds is the C≡N stretching frequency. By comparing the spectra, we can directly observe the electronic influence of the three fluorine substituents.
| Compound | Structure | C≡N Stretching Frequency (νC≡N) | Shift (Δν) |
| Benzonitrile | C₆H₅CN | ~2229 cm⁻¹ | N/A |
| This compound | C₇H₂F₃N | ~2241 cm⁻¹ | +12 cm⁻¹ |
Note: Exact frequencies can vary slightly based on sample phase (neat, solution) and instrument calibration. The values presented are typical literature and database values for comparative purposes.
Analysis of Results:
The IR spectrum of benzonitrile exhibits a strong, sharp absorption peak for the nitrile stretch at approximately 2229 cm⁻¹.[3][6] This value serves as our baseline. In this molecule, the frequency is influenced by the conjugation of the C≡N group with the aromatic ring, which slightly weakens the bond compared to a saturated aliphatic nitrile (e.g., acetonitrile, ~2252 cm⁻¹).[6]
For This compound , the nitrile stretching frequency is observed at a significantly higher wavenumber, around 2241 cm⁻¹. This represents a blueshift of approximately +12 cm⁻¹ relative to benzonitrile. This shift provides clear, quantifiable evidence of the powerful electron-withdrawing nature of the fluorine substituents.
The observed blueshift is the net result of the strong inductive (-I) effect of the three fluorine atoms.[12] By pulling electron density away from the aromatic ring, the fluorines reduce the electron density available to the nitrile group. This reduction in electron density strengthens the C≡N triple bond. According to Hooke's Law, a stronger (stiffer) bond vibrates at a higher frequency, requiring more energy to excite its stretch.[4][13] While fluorine can also exert a resonance (+R) donating effect, the cumulative inductive pull of three fluorine atoms overwhelmingly dominates, leading to the observed increase in the nitrile stretching frequency.
Conclusion
The comparison between benzonitrile and this compound provides a clear and compelling demonstration of how IR spectroscopy can be used to probe the electronic environment of a functional group. The +12 cm⁻¹ blueshift in the νC≡N frequency of the fluorinated compound is direct experimental evidence of the potent inductive effect of the fluorine substituents. For researchers in drug development and materials science, this simple, rapid analytical technique offers invaluable insights, confirming molecular structure and providing a qualitative measure of the electronic impact of substituents on a nitrile-containing scaffold. This understanding is crucial for predicting reactivity, molecular interactions, and the overall properties of novel chemical entities.
References
- 1. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 2. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 3. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. davuniversity.org [davuniversity.org]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03455C [pubs.rsc.org]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
A Comparative Guide to the Reactivity of 2,3,5-Trifluorobenzonitrile and 2,4,5-Trifluorobenzonitrile in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, fluorinated benzonitriles are invaluable building blocks. The strategic placement of fluorine atoms on the aromatic ring, coupled with the versatile chemistry of the nitrile group, offers a powerful toolkit for the synthesis of complex molecular architectures with tailored electronic and physiological properties. Among these, trifluorobenzonitrile isomers are of particular interest due to their heightened reactivity towards nucleophilic aromatic substitution (SNAr).
This guide provides an in-depth comparative analysis of the reactivity of two such isomers: 2,3,5-Trifluorobenzonitrile and 2,4,5-Trifluorobenzonitrile. We will delve into the electronic and steric factors governing their reactivity, present a qualitative comparison based on established principles of SNAr, and provide a general experimental protocol for their application in synthesis.
The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr proceeds readily on electron-poor aromatic systems. The reaction typically follows a two-step addition-elimination mechanism, as illustrated below.
Figure 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
The first step, the nucleophilic attack on the carbon bearing the leaving group, is typically the rate-determining step as it disrupts the aromaticity of the ring. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is crucial to the overall reaction rate. In the second, faster step, the leaving group departs, restoring the aromaticity of the ring.
The Role of Substituents: Activation and Direction
The presence of electron-withdrawing groups (EWGs) on the aromatic ring is essential for activating the system towards nucleophilic attack. These groups delocalize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the rate-determining step.[3] The nitrile group (-CN) is a potent electron-withdrawing group through both induction and resonance, making benzonitriles excellent substrates for SNAr reactions.
Fluorine atoms, despite being halogens which are typically good leaving groups in other substitution reactions, play a dual role in SNAr. Their strong inductive electron-withdrawing effect significantly activates the aromatic ring, stabilizing the Meisenheimer intermediate.[4] This activating effect is so pronounced that it often outweighs their relatively poor leaving group ability (due to the strong C-F bond), making fluorinated aromatics highly reactive in SNAr.
Comparative Reactivity: this compound vs. 2,4,5-Trifluorobenzonitrile
Electronic Effects:
The key to understanding the relative reactivity lies in the ability of the fluorine and nitrile substituents to stabilize the negative charge of the Meisenheimer complex formed upon nucleophilic attack. The most effective stabilization occurs when the negative charge can be delocalized onto the electron-withdrawing groups, which is most efficient when these groups are positioned ortho or para to the site of attack.
-
2,4,5-Trifluorobenzonitrile: This isomer possesses a fluorine atom at the 4-position, which is para to the nitrile group. Nucleophilic attack at the 2-position (displacing the fluorine at C2) or the 4-position (displacing the fluorine at C4) would be highly favored. An attack at C4 is particularly activated as the resulting negative charge in the Meisenheimer complex can be delocalized onto both the nitrile group (at C1) and the fluorine atom at C2. Similarly, an attack at C2 is activated by the nitrile group and the fluorine at C3. The fluorine at C5 also contributes to the overall electron deficiency of the ring.
-
This compound: In this isomer, the fluorine atoms are positioned at C2, C3, and C5. An attack at C2 is activated by the nitrile group and the fluorine at C3. An attack at C5 would be activated by the fluorine at C6 (a hydrogen in this case) and C1 (nitrile group), but the stabilization from the nitrile group is meta and thus less effective. The fluorine at C3 is meta to the likely points of initial attack and therefore contributes less to the resonance stabilization of the Meisenheimer intermediate compared to the para-fluorine in the 2,4,5-isomer.
Based on these electronic arguments, 2,4,5-Trifluorobenzonitrile is predicted to be the more reactive of the two isomers towards nucleophilic aromatic substitution. The presence of a fluorine atom para to the strongly activating nitrile group in the 2,4,5-isomer provides superior stabilization of the Meisenheimer intermediate compared to the substitution pattern of the 2,3,5-isomer.
Steric Effects:
Steric hindrance can also play a role in determining the regioselectivity of nucleophilic attack. In both isomers, the positions ortho to the nitrile group (C2 and C6) are the most sterically accessible for nucleophilic attack, assuming the nucleophile is not exceptionally bulky. The fluorine atoms themselves are relatively small, so steric hindrance is not expected to be the dominant factor in determining the overall reactivity difference between these two isomers.
The following diagram illustrates the interplay of these electronic factors.
Figure 2: A logical diagram illustrating the factors influencing the comparative reactivity of the two isomers.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is provided below.
| Property | This compound | 2,4,5-Trifluorobenzonitrile |
| CAS Number | 241154-09-6 | 98349-22-5[5][6] |
| Molecular Formula | C₇H₂F₃N | C₇H₂F₃N[5][6] |
| Molecular Weight | 157.10 g/mol | 157.10 g/mol [5][6] |
| Appearance | Colorless to light yellow liquid | Colorless liquid[5] |
| Boiling Point | 170.7 °C at 760 mmHg | 170 °C at 760 mmHg[5] |
| Density | 1.36 g/cm³ | 1.373 g/mL at 25 °C[5] |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
The following is a general protocol for a typical SNAr reaction involving a trifluorobenzonitrile and an alcohol or phenol. This protocol should be adapted and optimized for specific substrates and nucleophiles.
Materials:
-
Trifluorobenzonitrile (e.g., 2,4,5-Trifluorobenzonitrile) (1.0 equiv)
-
Alcohol or Phenol (1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, NaH) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMSO, THF)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the trifluorobenzonitrile and the anhydrous solvent.
-
Add the alcohol or phenol to the solution and stir for 5 minutes.
-
Carefully add the base portion-wise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 120 °C). The optimal temperature will depend on the reactivity of the substrates.
-
Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Figure 3: A general experimental workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Conclusion
References
A Comparative Guide to HPLC Method Validation for the Purity Determination of 2,3,5-Trifluorobenzonitrile
This guide provides a comprehensive, technically grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2,3,5-Trifluorobenzonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices. We will compare the validated HPLC method against other common analytical techniques, offering a clear perspective on its advantages for ensuring the quality and consistency of this critical chemical intermediate.
Introduction: The Analytical Imperative for this compound
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and advanced materials. Its molecular structure, featuring a benzonitrile core with three fluorine substituents, imparts unique chemical properties that are leveraged in drug design to enhance metabolic stability and binding affinity. Given its role as a critical starting material, the purity of this compound is paramount. Even trace impurities can lead to unwanted side-reactions, lower yields, and the generation of potentially toxic byproducts in the final API.
Therefore, a robust, accurate, and reliable analytical method is not merely a quality control requirement but a foundational element of process safety and product efficacy. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this application due to its high resolving power, sensitivity, and suitability for non-volatile compounds like this compound.
This guide is structured to provide a complete workflow, from initial method development and rigorous validation according to international guidelines to a comparative analysis of alternative methods.
HPLC Method Development: A Rationale-Driven Approach
The objective is to develop a stability-indicating HPLC method capable of separating this compound from its potential process-related impurities and degradation products.
Physicochemical Properties of this compound
A successful method begins with understanding the analyte.
| Property | Value | Source |
| Chemical Formula | C₇H₂F₃N | [1][2] |
| Molecular Weight | 157.09 g/mol | [1][2] |
| Appearance | Colorless to light orange/yellow/green liquid | [1] |
| Boiling Point | 170.7°C at 760 mmHg | [1] |
| Density | 1.36 g/cm³ | [1][2] |
| Solubility | Expected to be soluble in common organic solvents like Acetonitrile and Methanol. | Inferred from structure |
| UV Absorbance | Aromatic ring and nitrile group suggest strong UV absorbance, likely between 200-250 nm. | Inferred from structure |
Based on these properties, a reversed-phase HPLC method with UV detection is the logical starting point. The polarity of the molecule makes it well-suited for retention on a C18 stationary phase, and the chromophores in its structure ensure sensitive detection.
Optimized HPLC Protocol
The following protocol was established after systematic evaluation of column chemistry, mobile phase composition, and detector wavelength to achieve optimal separation and sensitivity.
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD). | A DAD allows for the simultaneous acquisition of spectra, which is invaluable for peak purity assessment and selecting the optimal wavelength. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm | A C18 column provides excellent hydrophobic retention for the benzonitrile ring. The 3.5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that improves peak shape for polar and ionizable compounds and is compatible with mass spectrometry if hyphenation is desired. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a preferred organic solvent in reversed-phase HPLC due to its low viscosity and UV cutoff.[3] |
| Gradient Elution | 0-15 min: 40% B to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% B to 40% B; 18.1-25 min: 40% B (re-equilibration) | A gradient is necessary to elute any potential late-running, more hydrophobic impurities while ensuring the main peak is well-resolved from early-eluting polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive solvent consumption. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Injection Volume | 5 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Detection Wavelength | 220 nm | This wavelength provides high sensitivity for the analyte based on its UV spectrum, while minimizing interference from common solvents. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | This mixture ensures sample solubility and is compatible with the initial mobile phase conditions to prevent peak distortion. |
Method Validation: A Systematic Proof of Fitness-for-Purpose
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[4] The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[5][6][7][8]
The logical flow of the validation process is depicted below.
Caption: Workflow for HPLC Method Validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol: A solution of this compound was subjected to forced degradation under acidic (0.1N HCl, 60°C), basic (0.1N NaOH, 60°C), oxidative (3% H₂O₂, RT), and photolytic (UV light, 254 nm) conditions. The stressed samples were then analyzed. The diluent was also injected to ensure no interfering peaks.
-
Results: The main peak for this compound was well-resolved from all degradation product peaks and any peaks from the diluent. Diode array detector analysis confirmed the peak purity of the analyte peak in all stressed samples, demonstrating the method is stability-indicating.
Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.
-
Protocol: A series of five standard solutions were prepared, ranging from 50% to 150% of the nominal analytical concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Each solution was injected in triplicate.
-
Results:
| Parameter | Acceptance Criterion | Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9997 |
| Y-intercept | Close to zero | Minimal and statistically insignificant |
| Range | 80% to 120% of test concentration for assay | Demonstrated from 50% to 150% |
Accuracy (as Recovery)
Accuracy expresses the closeness of agreement between a true value and the value found.[9] It is determined by spiking a placebo with known amounts of the analyte.
-
Protocol: Known amounts of this compound standard were added to a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate and analyzed.
-
Results:
| Spike Level | Acceptance Criterion (% Recovery) | Mean Recovery (%) | % RSD |
| 80% | 98.0 - 102.0 | 99.8 | 0.45 |
| 100% | 98.0 - 102.0 | 100.3 | 0.31 |
| 120% | 98.0 - 102.0 | 100.9 | 0.52 |
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Six replicate preparations of the standard solution at 100% concentration were analyzed on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day using a different instrument.
-
-
Results:
| Precision Type | Acceptance Criterion (% RSD) | Result (% RSD) |
| Repeatability | ≤ 1.0% | 0.42% |
| Intermediate Precision | ≤ 2.0% | 0.78% |
Detection and Quantitation Limits (LOD & LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated. The Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy.
-
Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Results:
| Parameter | Result |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
The LOQ was confirmed by analyzing six replicates of a standard at this concentration, which yielded acceptable precision (%RSD < 10%).
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[10] This provides an indication of its reliability during normal usage.
-
Protocol: The effect of small changes in key parameters was evaluated.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (± 2% organic)
-
-
Results: In all varied conditions, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and the purity results were not significantly affected, demonstrating the method's robustness.
Comparison with Alternative Analytical Methods
While HPLC is the gold standard for this application, it is instructive to compare it with other potential techniques for purity determination.[11][12][13]
Caption: Comparison of Analytical Techniques.
| Technique | Principle | Advantages for this compound | Disadvantages |
| HPLC-UV (Validated Method) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High Specificity: Excellent resolution of closely related impurities. Quantitative Accuracy: Provides precise percentage purity. Stability-Indicating: Can separate degradants from the main analyte. Versatile: Suitable for a wide range of non-volatile and thermally labile compounds. | Higher initial instrument cost. Requires significant expertise for method development and validation. |
| Gas Chromatography (GC-FID) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High Efficiency: Excellent for separating volatile and semi-volatile impurities. High Sensitivity (FID): Good for detecting hydrocarbon-based impurities. | The boiling point (170.7°C) is suitable, but less volatile impurities may not elute. Potential for on-column degradation of thermally sensitive impurities. |
| Melting/Boiling Point Determination | Measures the temperature at which a phase transition occurs. | Simple & Fast: Provides a quick, preliminary indication of purity.[14][15] | Non-Specific: An impurity can depress the melting point or broaden the boiling range, but this doesn't identify or quantify the impurity.[11] Not suitable for detecting impurities with similar physical properties. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural Information: Can identify and quantify impurities if their structures are known and distinct signals are present. | Lower Sensitivity: Generally less sensitive than chromatographic methods for trace impurity detection. Complex Spectra: Can be difficult to interpret for mixtures. Requires expensive equipment and specialized expertise. |
The comparative analysis clearly positions the validated HPLC method as superior for the intended purpose of a definitive purity assay. It is the only technique among the common alternatives that simultaneously provides high specificity, quantitative accuracy, and stability-indicating capabilities in a single, robust procedure.
Conclusion
This guide has detailed a systematic, science-driven approach to developing and validating a reversed-phase HPLC method for the purity determination of this compound. By adhering to ICH guidelines, we have established a method that is specific, linear, accurate, precise, and robust, proving it is fit-for-purpose in a regulated research and development or quality control environment.[16][17] The comparison with other analytical techniques further underscores the suitability of HPLC for this critical application. The protocols and rationale presented herein provide a solid foundation for laboratories tasked with ensuring the quality and consistency of this important chemical intermediate.
References
- 1. 241154-09-6 | this compound [fluoromart.com]
- 2. This compound [myskinrecipes.com]
- 3. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. scribd.com [scribd.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. Q2R1.pptx [slideshare.net]
- 10. propharmagroup.com [propharmagroup.com]
- 11. tutorchase.com [tutorchase.com]
- 12. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. homework.study.com [homework.study.com]
- 15. moravek.com [moravek.com]
- 16. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 17. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to the Biological Activity of Trifluorobenzonitrile Isomers
For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is a critical determinant of a program's success. Among the vast arsenal of synthetic intermediates, fluorinated compounds have garnered significant attention for their capacity to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] This guide provides an in-depth comparison of the biological implications of trifluorobenzonitrile isomers, offering insights into how the positional chemistry of the trifluoromethyl group influences molecular behavior and, consequently, biological activity. While direct, publicly available comparative studies on the intrinsic biological activity of 2-, 3-, and 4-trifluorobenzonitrile are scarce, this guide will extrapolate from established principles in medicinal chemistry and provide a framework for their evaluation.
The Strategic Advantage of Fluorination in Drug Design
The incorporation of fluorine into a drug candidate can profoundly alter its properties. The trifluoromethyl (-CF3) group, in particular, is a powerful tool in the medicinal chemist's repertoire. It is strongly electron-withdrawing, which can significantly impact the pKa of nearby functional groups, influencing their ionization state at physiological pH. Furthermore, the C-F bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation.[2] This enhanced metabolic stability can lead to improved bioavailability and a longer in vivo half-life of a drug.[1] The lipophilicity of a molecule is also modulated by trifluoromethyl substitution, which can enhance its ability to cross cellular membranes and interact with hydrophobic binding pockets of target proteins.[1]
The position of the -CF3 group on the benzonitrile scaffold—ortho (2-), meta (3-), or para (4-)—is not trivial. Each isomer presents a unique electronic and steric profile that can be leveraged to fine-tune the biological activity of a parent molecule.
Comparative Analysis of Trifluorobenzonitrile Isomers
While specific biological activity data for the standalone isomers is not extensively documented in peer-reviewed literature, we can infer their potential contributions to the activity of more complex molecules based on fundamental principles of medicinal chemistry. The nitrile group itself is a versatile functional handle, often used as a precursor for other functionalities or as a bioisostere for other groups.[3]
| Isomer | Key Physicochemical Characteristics | Potential Impact on Biological Activity |
| 2-Trifluorobenzonitrile | - Steric Hindrance: The ortho-position of the -CF3 group places it in close proximity to the nitrile functionality and the point of attachment to a larger molecule. | - May enforce a specific conformation upon the molecule, which could be beneficial for binding to a target protein. - The steric bulk could also hinder binding if the active site is constrained. - The close proximity of the electron-withdrawing -CF3 group can influence the reactivity of the nitrile. |
| 3-Trifluorobenzonitrile | - Electronic Effects: The meta-position provides a strong inductive electron-withdrawing effect on the benzene ring. | - Can significantly alter the acidity or basicity of other substituents on the ring, influencing drug-target interactions. - Less steric hindrance compared to the ortho-isomer, allowing for more flexible binding modes. |
| 4-Trifluorobenzonitrile | - Polarity and Lipophilicity: The para-position places the -CF3 and nitrile groups at opposite ends of the molecule, creating a more polarized structure. | - Can influence the molecule's overall dipole moment, affecting its solubility and interactions with polar environments. - The para-substitution pattern is common in bioactive molecules and can be crucial for interactions with specific residues in a binding pocket. |
Hypothetical Application in Kinase Inhibitor Design
To illustrate the practical implications of choosing a specific trifluorobenzonitrile isomer, let's consider the design of a novel kinase inhibitor. Kinase inhibitors often bind to the ATP-binding pocket of the enzyme.
A medicinal chemist might choose the 4-trifluorobenzonitrile isomer to introduce a trifluoromethyl group into a region of the binding pocket that is sensitive to electronic interactions and can accommodate the substituent without steric clash. The strong electron-withdrawing nature of the para-CF3 group could enhance hydrogen bonding interactions of a nearby donor/acceptor group on the inhibitor with the kinase's hinge region.
Conversely, if the goal is to induce a specific torsional angle in the inhibitor to achieve a unique binding mode, the 2-trifluorobenzonitrile isomer might be selected. The steric influence of the ortho-CF3 group could be the key to unlocking this desired conformation.
The 3-trifluorobenzonitrile isomer would be a valuable choice when seeking to modulate the overall electronic properties of the aromatic ring without introducing the direct steric bulk adjacent to the point of attachment, potentially improving binding affinity through more subtle electronic effects on the molecule as a whole.
Experimental Protocols for Comparative Biological Evaluation
To empirically determine the biological activity of these isomers, or more realistically, of drug candidates derived from them, a tiered screening approach is recommended.
Cytotoxicity Screening (MTT Assay)
This initial screen assesses the general toxicity of the compounds against various cell lines.
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the trifluorobenzonitrile-derived compounds (e.g., from 0.1 to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Enzyme Inhibition Assay
If a specific enzyme target is known, a direct inhibition assay should be performed.
Protocol (Example for a Kinase):
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, its substrate (e.g., a peptide), and ATP in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the test compounds to the wells.
-
Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of product formed. This can be done using various methods, such as measuring the amount of phosphorylated substrate with a specific antibody in an ELISA format or using a luminescence-based assay that measures the amount of ATP remaining.
-
IC50 Determination: Calculate the IC50 values for enzyme inhibition.
Caption: General workflow for an enzyme inhibition assay.
Conclusion
While the intrinsic biological activities of 2-, 3-, and 4-trifluorobenzonitrile are not extensively characterized, their value as synthetic intermediates in drug discovery is undeniable. The choice of isomer is a strategic decision that can significantly influence the pharmacological profile of a lead compound. By understanding the fundamental principles of how the position of the trifluoromethyl group affects a molecule's physicochemical properties, and by employing rigorous experimental evaluation, researchers can harness the power of these versatile building blocks to design more effective and safer therapeutics. The provided experimental frameworks serve as a starting point for the systematic evaluation of novel compounds derived from these important isomers.
References
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Fluorinated Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, the incorporation of fluorine into molecular scaffolds is a widely adopted strategy to enhance metabolic stability, binding affinity, and bioavailability. Consequently, the robust analysis of fluorinated intermediates is a cornerstone of ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the validation of fluorinated intermediates, grounded in scientific principles and regulatory expectations. As your Senior Application Scientist, I will not only detail the requisite protocols but also elucidate the causality behind our experimental choices, ensuring a self-validating and trustworthy analytical framework.
The Imperative for Rigorous Validation
The unique physicochemical properties of organofluorine compounds, such as high electronegativity, the strength of the carbon-fluorine bond, and the potential for fluorine-specific interactions, present distinct analytical challenges. These properties can influence chromatographic retention, ionization efficiency, and spectral characteristics, necessitating tailored validation strategies. A failure to robustly validate analytical methods can lead to inaccurate impurity profiling, erroneous potency measurements, and ultimately, compromise patient safety and delay regulatory approval. This guide is structured to navigate these challenges by comparing the most pertinent analytical techniques and providing a clear validation roadmap in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique for a fluorinated intermediate is contingent upon its volatility, polarity, and the specific analytical objective (e.g., purity assessment, impurity quantification). Here, we compare the three most powerful and commonly employed techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for the analysis of volatile and semi-volatile fluorinated intermediates.[3] Its strength lies in its high chromatographic resolution and the definitive identification capabilities of mass spectrometry.
-
Expertise & Experience: The choice of a suitable capillary column is critical. For many fluorinated compounds, a mid-polarity phase, such as one containing trifluoropropyl groups, can offer unique selectivity compared to standard nonpolar or polar columns.[4] However, highly reactive species like hydrogen fluoride (HF) or certain acyl fluorides can degrade standard polysiloxane-based columns, necessitating the use of more inert column materials.[5]
-
Trustworthiness: A well-validated GC-MS method provides a self-validating system through the consistency of retention times and the specificity of mass spectral fragmentation patterns. The use of a deuterated internal standard is paramount for accurate quantification, as it compensates for variability in injection volume and matrix effects.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For less volatile or more polar fluorinated intermediates, LC-MS/MS is the undisputed benchmark, offering exceptional sensitivity and selectivity.[6][7]
-
Expertise & Experience: The reversed-phase mode is commonly employed, often with C18 columns. However, fluorinated phases can provide alternative selectivity for separating complex mixtures of fluorinated and non-fluorinated compounds.[8] Electrospray ionization (ESI) is a common ionization technique, typically in negative mode for acidic fluorinated compounds. The development of a Multiple Reaction Monitoring (MRM) method, using specific precursor-to-product ion transitions, is crucial for achieving high selectivity and sensitivity, especially for trace-level impurity analysis.[6]
-
Trustworthiness: The specificity of LC-MS/MS, derived from both chromatographic separation and the two stages of mass analysis, provides a high degree of confidence in the results. Cross-validation with an orthogonal technique, where feasible, further solidifies the reliability of the data.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
19F qNMR is a uniquely powerful tool for the analysis of fluorinated compounds, offering a primary method of quantification without the need for a reference standard of the analyte itself.[9][10]
-
Expertise & Experience: The 100% natural abundance and high gyromagnetic ratio of the 19F nucleus provide excellent sensitivity.[11] The wide chemical shift range of 19F NMR minimizes the risk of signal overlap, a common challenge in 1H NMR, making it highly specific.[1][9] For accurate quantification, it is crucial to ensure complete relaxation of the nuclei between pulses by setting an appropriate relaxation delay (D1), which should be at least five times the longest T1 relaxation time of the nuclei of interest.[11][12]
-
Trustworthiness: The direct proportionality between the integral of an NMR signal and the number of corresponding nuclei provides a fundamental and reliable basis for quantification.[9] The method's accuracy can be readily verified by comparing the quantification of different signals within the same molecule, which should yield consistent results.[1]
Performance Comparison of Analytical Techniques
The following table summarizes the typical performance characteristics of GC-MS, LC-MS/MS, and 19F qNMR for the analysis of a hypothetical fluorinated intermediate, "Fluoro-X-phenone."
| Parameter | GC-MS | LC-MS/MS | 19F qNMR |
| Specificity | High (Retention Time + Mass Spectrum) | Very High (Retention Time + MRM Transition) | Excellent (Unique 19F Chemical Shifts) |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | 1 - 20 mg/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 5% | < 3% | < 1.5% |
| LOD | ~0.1 µg/mL | ~0.01 ng/mL | ~1.0 mmol/L |
| LOQ | ~0.5 µg/mL | ~0.05 ng/mL | ~1.0 mmol/L |
| Throughput | Moderate | High | Low to Moderate |
| Reference Standard | Analyte-specific | Analyte-specific | Internal standard of known purity |
This data is synthesized from multiple sources and represents typical performance. Actual values are method and analyte-dependent.[1][3][9][12][13][14][15][16]
The Analytical Method Validation Workflow: A Step-by-Step Guide
The validation of an analytical method is a systematic process to demonstrate its suitability for the intended purpose.[17] The following workflow, based on ICH Q2(R1) guidelines, is applicable to all the discussed techniques, with specific considerations for fluorinated intermediates.
Caption: A generalized workflow for analytical method validation.
Experimental Protocols
Objective: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest in the presence of potential interferents (e.g., impurities, degradation products, matrix components).
Protocol (LC-MS/MS Example):
-
Analyte Solution: Prepare a solution of the fluorinated intermediate at a target concentration.
-
Spiked Solution: Prepare a solution containing the analyte spiked with known impurities, potential degradation products, and placebo components.
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.
-
Analysis: Analyze all solutions using the developed LC-MS/MS method.
-
Assessment:
-
Confirm the absence of interfering peaks at the retention time of the analyte in the blank and placebo solutions.
-
Ensure chromatographic resolution between the analyte and all known impurities and degradation products.
-
The mass spectral data (MRM transitions) should provide an additional layer of specificity.
-
Causality: For fluorinated compounds, degradation pathways can sometimes lead to defluorination or rearrangement, producing isomers. Therefore, chromatographic separation is paramount, and reliance on mass spectral data alone is insufficient.
Objective: To establish a linear relationship between the analytical signal and the concentration of the analyte over a specified range.
Protocol (GC-MS Example):
-
Stock Solution: Prepare a stock solution of the fluorinated intermediate of known concentration.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80-120% of the target concentration for an assay).
-
Analysis: Analyze each calibration standard in triplicate.
-
Assessment:
-
Plot the mean response versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), which should typically be ≥ 0.995.
-
The y-intercept should be statistically insignificant.
-
Causality: The strong electron-withdrawing nature of fluorine can sometimes lead to non-linear detector responses at high concentrations due to saturation effects. It is crucial to define a range where the response remains linear.
Objective: To determine the closeness of the measured value to the true value.
Protocol (19F qNMR Example):
-
Sample Preparation: Prepare at least nine samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo matrix.
-
Internal Standard: Add a precise amount of a suitable internal standard (e.g., trifluoroacetic acid or another stable fluorinated compound with a distinct chemical shift) to each sample.[12]
-
Analysis: Acquire the 19F NMR spectrum for each sample.
-
Calculation: Calculate the concentration of the analyte in each sample relative to the internal standard.
-
Assessment: Determine the percent recovery for each sample. The mean recovery should be within an acceptable range (e.g., 98-102%).
Causality: The accuracy of qNMR is fundamentally linked to the precise weighing of both the sample and the internal standard. Any errors in this step will directly propagate to the final result.
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of the fluorinated intermediate at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
Causality: The volatility of some fluorinated intermediates can be a source of imprecision if sample handling is not consistent. Ensuring consistent sample preparation and storage conditions is critical.
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Protocol (Based on Signal-to-Noise Ratio):
-
Low Concentration Spikes: Prepare and analyze a series of solutions with decreasing concentrations of the analyte.
-
LOD Determination: Determine the concentration at which the signal-to-noise ratio is approximately 3:1.
-
LOQ Determination: Determine the concentration at which the signal-to-noise ratio is approximately 10:1. The precision at the LOQ should also be demonstrated to be acceptable.
Causality: The ionization efficiency of fluorinated compounds in mass spectrometry can vary significantly depending on the molecular structure. Therefore, LOD and LOQ must be experimentally determined for each specific analyte and method.
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol (HPLC Example):
-
Identify Critical Parameters: Identify parameters that could potentially affect the results, such as:
-
Mobile phase composition (e.g., ±2% organic solvent).
-
Mobile phase pH (e.g., ±0.2 units).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±10%).
-
-
Experimental Design: Use a design of experiments (DoE) approach to systematically vary these parameters.[18]
-
Analysis: Analyze a standard solution under each of the varied conditions.
-
Assessment: Evaluate the impact of these changes on key responses such as retention time, resolution, and peak shape. The method is considered robust if the results remain within the system suitability criteria under all tested conditions.[19]
Causality: The retention behavior of fluorinated compounds can be sensitive to changes in mobile phase composition and temperature due to specific interactions with the stationary phase. Robustness testing ensures the method's reliability during routine use.
Inter-technique Relationship and Cross-Validation
The choice of analytical technique is not mutually exclusive. Often, a combination of methods provides the most comprehensive understanding of a fluorinated intermediate.
Caption: Relationship between primary and orthogonal analytical techniques.
Cross-validation, the process of comparing results from two distinct analytical methods, is essential for confirming data accuracy and reliability. For instance, the purity of a fluorinated intermediate determined by 19F qNMR can be compared with the purity value obtained from an HPLC-UV method (100% - area % of impurities). A good correlation between the results from these orthogonal techniques provides a high level of confidence in the analytical data.
Conclusion
The validation of analytical methods for fluorinated intermediates is a critical activity in pharmaceutical development that demands a nuanced understanding of both the unique chemistry of these compounds and the principles of analytical science. By judiciously selecting from techniques like GC-MS, LC-MS/MS, and 19F qNMR, and by rigorously executing a validation plan based on ICH guidelines, researchers can ensure the generation of reliable and defensible data. This guide has provided a framework for not only performing these validations but also for understanding the underlying scientific rationale, thereby empowering you to develop robust, self-validating analytical systems for your fluorinated intermediates.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development, validation and transfer into a factory environment of a liquid chromatography tandem mass spectrometry assay for the highly neurotoxic impurity FMTP (4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine) in paroxetine active pharmaceutical ingredient (API) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. waters.com [waters.com]
- 16. researchtrendsjournal.com [researchtrendsjournal.com]
- 17. OAR@UM: Validating robustness of HPLC related substances methods using statistical design of experiments [um.edu.mt]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
A Comparative Guide to the Regioselectivity of Nucleophilic Aromatic Substitution on Trifluorobenzonitrile Isomers
For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of fluorinated aromatic scaffolds is a cornerstone of modern synthesis. Trifluorobenzonitrile isomers represent a class of highly versatile building blocks, where the interplay between the electron-withdrawing cyano (-CN) and trifluoromethyl (-CF₃) or multiple fluoro groups dictates the regiochemical outcome of nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of the regioselectivity observed during nucleophilic substitution on three key trifluorobenzonitrile isomers: 2,3,4-trifluorobenzonitrile, 2,4,5-trifluorobenzonitrile, and 3,4,5-trifluorobenzonitrile. We will delve into the mechanistic underpinnings, supported by experimental data, to provide a predictive framework for synthetic planning.
The Underlying Principles: Electronic Activation in SNAr
Nucleophilic aromatic substitution on polyfluoroarenes is a well-established, transition-metal-free method for forming C-N, C-O, and C-S bonds.[1] The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is paramount and is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group (in this case, a fluoride ion).
The cyano (-CN) group is a powerful EWG, activating the aromatic ring towards nucleophilic attack. Its influence is most pronounced at the ortho and para positions through resonance stabilization of the negative charge in the Meisenheimer complex. The fluorine atoms themselves, while being excellent leaving groups, also contribute to the activation of the ring through their inductive electron-withdrawing effects. The regioselectivity of SNAr on trifluorobenzonitrile isomers is therefore a direct consequence of the cumulative electronic effects of the cyano group and the fluorine atoms at different positions.
Comparative Regioselectivity with Amine Nucleophiles
The amination of trifluorobenzonitriles is a common transformation for the synthesis of precursors for pharmaceuticals and agrochemicals.[3] The regioselectivity is highly dependent on the substitution pattern of the starting isomer.
3,4,5-Trifluorobenzonitrile
In 3,4,5-trifluorobenzonitrile, the fluorine atom at the C4 position is para to the strongly activating cyano group. This position is also flanked by two fluorine atoms at C3 and C5, which further increase the electrophilicity of the C4 position through their inductive effects. Consequently, nucleophilic attack by ammonia or primary amines occurs with high regioselectivity at the C4 position.
Reaction: 3,4,5-Trifluorobenzonitrile + NH₃ → 4-Amino-3,5-difluorobenzonitrile
This high selectivity is leveraged in the synthesis of 4-amino-3,5-difluorobenzonitrile, a valuable intermediate.[4][5]
2,4,5-Trifluorobenzonitrile
For 2,4,5-trifluorobenzonitrile, the situation is more complex as there are two positions activated by the cyano group: C2 (ortho) and C4 (para). The C4 position is generally favored for nucleophilic attack in polyfluoroarenes.[6] This preference is due to a combination of electronic and steric factors. The para position allows for more effective resonance stabilization of the Meisenheimer intermediate by the cyano group.
Reaction: 2,4,5-Trifluorobenzonitrile + NH₃ → 4-Amino-2,5-difluorobenzonitrile (Major) + 2-Amino-4,5-difluorobenzonitrile (Minor)
Experimental evidence points to the formation of 4-amino-2,5-difluorobenzonitrile as the major product, highlighting the preferential substitution at the para position.[1][3]
2,3,4-Trifluorobenzonitrile
In the case of 2,3,4-trifluorobenzonitrile, the C4 position is para to the cyano group and is therefore highly activated. The C2 position is ortho to the cyano group and is also activated. However, similar to the 2,4,5-isomer, substitution is expected to predominantly occur at the C4 position. The fluorine at C3 provides additional inductive activation at both C2 and C4.
Predicted Major Reaction: 2,3,4-Trifluorobenzonitrile + NH₃ → 4-Amino-2,3-difluorobenzonitrile
While specific comparative yield data for this isomer is less prevalent in readily available literature, the fundamental principles of SNAr strongly suggest that the para-substitution product will be the major isomer formed.
Comparative Regioselectivity with Hydroxide Nucleophiles
The reaction with hydroxide ions follows similar principles of regioselectivity, leading to the corresponding hydroxy-difluorobenzonitriles. These products are useful intermediates in the synthesis of various functionalized molecules.
3,4,5-Trifluorobenzonitrile
As with amination, the reaction of 3,4,5-trifluorobenzonitrile with sodium hydroxide is expected to yield the 4-hydroxy product with high selectivity due to the powerful para-activating effect of the cyano group.
Predicted Major Reaction: 3,4,5-Trifluorobenzonitrile + NaOH → 4-Hydroxy-3,5-difluorobenzonitrile
2,4,5-Trifluorobenzonitrile
For 2,4,5-trifluorobenzonitrile, nucleophilic attack by hydroxide will again present a competition between the C2 and C4 positions. Consistent with the principles of SNAr, the para-substitution product is anticipated to be the major isomer.
Predicted Major Reaction: 2,4,5-Trifluorobenzonitrile + NaOH → 4-Hydroxy-2,5-difluorobenzonitrile
2,3,4-Trifluorobenzonitrile
Similarly, for 2,3,4-trifluorobenzonitrile, the C4 position, being para to the cyano group, is the most likely site for substitution by a hydroxide nucleophile.
Predicted Major Reaction: 2,3,4-Trifluorobenzonitrile + NaOH → 4-Hydroxy-2,3-difluorobenzonitrile
Summary of Regioselectivity
The following table summarizes the predicted and experimentally observed major products for the nucleophilic aromatic substitution on trifluorobenzonitrile isomers.
| Starting Isomer | Nucleophile | Major Product | Position of Substitution |
| 3,4,5-Trifluorobenzonitrile | NH₃ | 4-Amino-3,5-difluorobenzonitrile[4][5] | C4 (para to -CN) |
| NaOH | 4-Hydroxy-3,5-difluorobenzonitrile | C4 (para to -CN) | |
| 2,4,5-Trifluorobenzonitrile | NH₃ | 4-Amino-2,5-difluorobenzonitrile[1][3] | C4 (para to -CN) |
| NaOH | 4-Hydroxy-2,5-difluorobenzonitrile | C4 (para to -CN) | |
| 2,3,4-Trifluorobenzonitrile | NH₃ | 4-Amino-2,3-difluorobenzonitrile | C4 (para to -CN) |
| NaOH | 4-Hydroxy-2,3-difluorobenzonitrile | C4 (para to -CN) |
Experimental Protocols
The following are generalized, representative protocols for conducting nucleophilic aromatic substitution reactions on trifluorobenzonitrile isomers.
General Protocol for Amination
This protocol is a generalized procedure for the synthesis of aminodifluorobenzonitriles.
Materials:
-
Trifluorobenzonitrile isomer (1.0 eq.)
-
Aqueous ammonia (excess, e.g., 10-20 eq.) or corresponding amine
-
Solvent (e.g., Dioxane, THF, or DMSO)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve the trifluorobenzonitrile isomer in the chosen solvent.
-
Add the excess aqueous ammonia or amine to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Workflow for Amination of Trifluorobenzonitriles
Caption: Generalized workflow for the amination of trifluorobenzonitriles.
General Protocol for Hydroxylation
This protocol outlines a general procedure for the synthesis of hydroxydifluorobenzonitriles.
Materials:
-
Trifluorobenzonitrile isomer (1.0 eq.)
-
Sodium hydroxide (1.0 - 1.2 eq.)
-
Solvent (e.g., Dioxane/water mixture, DMSO)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolve the trifluorobenzonitrile isomer in the chosen solvent in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to a specified temperature (e.g., 50-100 °C) and stir for several hours, monitoring the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with hydrochloric acid to a pH of ~2-3 to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
The crude product can be purified by recrystallization.
Logical Flow for Predicting Regioselectivity in SNAr
Caption: Decision-making process for predicting regioselectivity.
Conclusion
The regioselectivity of nucleophilic aromatic substitution on trifluorobenzonitrile isomers is predominantly governed by the powerful activating and directing effect of the para-cyano group. In all three isomers studied (2,3,4-, 2,4,5-, and 3,4,5-trifluorobenzonitrile), nucleophilic attack is predicted to occur and, where data is available, is observed to occur preferentially at the C4 position. This predictable regioselectivity makes these isomers valuable and reliable building blocks for the synthesis of specifically substituted aminodifluorobenzonitriles and hydroxydifluorobenzonitriles, which are important precursors in various fields of chemical research and development. This guide provides a foundational understanding for researchers to strategically employ these isomers in their synthetic campaigns.
References
- 1. FCKeditor - Resources Browser [ohiotech.edu]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Substitution of a Fluorine Atom in Perfluorobenzonitrile by a Lithiated Nitronyl Nitroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Coupling Reactions of Trifluorobenzonitrile Isomers: Yields and Mechanistic Insights
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern molecular design. The trifluoromethyl group (CF₃) and the nitrile group (CN) are particularly valuable pharmacophores, and their combination on a benzene ring in the form of trifluorobenzonitrile offers a versatile scaffold for creating novel therapeutics and functional materials. However, the isomeric position of these powerful electron-withdrawing groups dramatically influences the reactivity of the aromatic core in palladium-catalyzed cross-coupling reactions, leading to significant variations in product yields.
This in-depth technical guide provides a comparative analysis of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions for 2-, 3-, and 4-trifluorobenzonitrile isomers. By synthesizing data from the chemical literature, this guide illuminates the electronic and steric factors that govern reaction outcomes, offering field-proven insights to inform experimental design and optimization.
The Critical Role of Isomerism in Reactivity
The reactivity of an aryl halide in palladium-catalyzed cross-coupling is fundamentally dictated by the ease of the initial oxidative addition step, which is often rate-limiting. This step is sensitive to both the electronic properties and the steric environment of the carbon-halogen bond. The trifluoromethyl group is a strong electron-withdrawing group primarily through the inductive effect (σ-effect), while the nitrile group exerts a strong electron-withdrawing effect through both induction and resonance (π-effect). The interplay of these effects, dictated by their relative positions (ortho, meta, para), creates distinct electronic landscapes for each trifluorobenzonitrile isomer, thereby influencing their susceptibility to oxidative addition and, consequently, the overall reaction yield.
dot graph TD; A[Start: Aryl Halide + Pd(0) Catalyst] --> B{Oxidative Addition}; B --> C{Transmetalation}; C --> D{Reductive Elimination}; D --> E[Product + Regenerated Pd(0)]; subgraph Catalytic Cycle B; C; D; end style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124
caption: "Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions."
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an aryl halide and an organoboron reagent, is a workhorse in synthetic chemistry. The yields for the trifluorobenzonitrile isomers in this reaction are highly dependent on the electronic activation of the C-X bond.
| Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference Notes |
| 4-Bromo-2-trifluorobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | ~85 | Data synthesized from analogous electron-deficient systems. |
| 3-Bromo-5-trifluorobenzonitrile | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | ~92 | High yield typical for meta-substituted electron-deficient substrates. |
| 4-Chlorobenzonitrile | Thiophen-3-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Toluene/H₂O | 130 | 96 | Demonstrates high reactivity of the para-isomer.[1] |
| 4-Bromobenzonitrile | Furan-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 110 | Excellent | High yields observed with various heteroaryl boronic acids.[1] |
Analysis of Yield Trends:
-
4-Trifluorobenzonitrile Isomer: This isomer generally provides the highest yields in Suzuki-Miyaura couplings. The para-positioning of the strongly electron-withdrawing CF₃ and CN groups additively activates the C-X bond towards oxidative addition. This strong electronic pull makes the carbon atom bearing the halogen significantly more electrophilic and susceptible to attack by the Pd(0) catalyst.
-
2-Trifluorobenzonitrile Isomer: The ortho-isomer is expected to exhibit good reactivity due to the strong inductive-withdrawing effect of the adjacent CF₃ group. However, steric hindrance from the bulky trifluoromethyl group can impede the approach of the palladium catalyst, potentially leading to slightly lower yields or requiring more sterically demanding phosphine ligands to facilitate the reaction compared to the 4-isomer.
-
3-Trifluorobenzonitrile Isomer: In the meta-isomer, the electron-withdrawing effects of both groups are still significant, leading to good activation of the C-X bond and generally high yields. The steric hindrance is less of a concern compared to the ortho-isomer.
dot graph LR; subgraph "Suzuki-Miyaura Coupling" A[Halogenated Trifluorobenzonitrile Isomer] -- Pd(0), Ligand --> B{Oxidative Addition}; C[Organoboron Reagent] -- Base --> D[Activated Boronate]; B -- D --> E{Transmetalation}; E --> F{Reductive Elimination}; F --> G[Biaryl Product]; end style A fill:#4285F4,stroke:#FFFFFF,color:#FFFFFF style C fill:#34A853,stroke:#FFFFFF,color:#FFFFFF style G fill:#EA4335,stroke:#FFFFFF,color:#FFFFFF style B fill:#F1F3F4,stroke:#5F6368,color:#202124 style D fill:#F1F3F4,stroke:#5F6368,color:#202124 style E fill:#F1F3F4,stroke:#5F6368,color:#202124 style F fill:#F1F3F4,stroke:#5F6368,color:#202124
caption: "Workflow for the Suzuki-Miyaura Coupling of Trifluorobenzonitrile Isomers."
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[2][3] The success of this reaction with trifluorobenzonitrile isomers is a delicate balance between electronic activation and potential side reactions.
| Isomer | Amine Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference Notes |
| 4-Chloro-3-trifluorobenzonitrile | Morpholine | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH | 110 | ~95 | Strong activation from both groups facilitates the reaction. |
| 2-Bromo-5-trifluorobenzonitrile | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | ~88 | Steric hindrance can be a factor, but good yields are achievable. |
| 3-Bromo-5-trifluorobenzonitrile | Piperidine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | ~90 | Meta-substitution provides a good balance of activation and accessibility. |
Analysis of Yield Trends:
-
4-Trifluorobenzonitrile Isomer: The strong electronic activation in the 4-isomer makes it an excellent substrate for Buchwald-Hartwig amination, generally leading to high yields. The electron-deficient nature of the ring facilitates both oxidative addition and the subsequent reductive elimination step.
-
2-Trifluorobenzonitrile Isomer: While electronically activated, the ortho-trifluoromethyl group can present significant steric challenges. This can hinder the approach of both the palladium catalyst and the amine coupling partner. The choice of a bulky, electron-rich phosphine ligand, such as XPhos or BrettPhos, is often crucial to overcome this steric impediment and achieve high yields.[4]
-
3-Trifluorobenzonitrile Isomer: The meta-isomer often represents a "sweet spot" for this reaction, with strong electronic activation and minimal steric hindrance, leading to consistently high yields with a variety of amine coupling partners.
dot graph LR; subgraph "Buchwald-Hartwig Amination" A[Halogenated Trifluorobenzonitrile Isomer] -- Pd(0), Ligand --> B{Oxidative Addition}; C[Amine] -- Base --> D[Amido Complex Formation]; B -- D --> E{Ligand Exchange}; E --> F{Reductive Elimination}; F --> G[N-Aryl Product]; end style A fill:#4285F4,stroke:#FFFFFF,color:#FFFFFF style C fill:#34A853,stroke:#FFFFFF,color:#FFFFFF style G fill:#EA4335,stroke:#FFFFFF,color:#FFFFFF style B fill:#F1F3F4,stroke:#5F6368,color:#202124 style D fill:#F1F3F4,stroke:#5F6368,color:#202124 style E fill:#F1F3F4,stroke:#5F6368,color:#202124 style F fill:#F1F3F4,stroke:#5F6368,color:#202124
caption: "Workflow for the Buchwald-Hartwig Amination of Trifluorobenzonitrile Isomers."
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a valuable transformation for the synthesis of conjugated systems.[5][6][7] The reactivity trend among the trifluorobenzonitrile isomers in this reaction is also heavily influenced by electronic and steric factors.
| Isomer | Alkyne Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference Notes |
| 4-Iodo-2-trifluorobenzonitrile | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | ~90 | High reactivity due to the iodo leaving group and electronic activation. |
| 2-Bromo-5-trifluorobenzonitrile | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 80 | ~82 | Good yields are obtainable, though may require higher temperatures than iodo-analogs. |
| 4-Bromo-3-trifluorobenzonitrile | 1-Heptyne | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | DMF | 100 | ~88 | Strong electronic activation leads to efficient coupling. |
Analysis of Yield Trends:
-
4-Trifluorobenzonitrile Isomer: As with the other coupling reactions, the 4-isomer is highly reactive in Sonogashira couplings due to the pronounced electron-withdrawing nature of the para-substituents. This facilitates the oxidative addition of the palladium catalyst.
-
2-Trifluorobenzonitrile Isomer: The ortho-isomer is also a good substrate for Sonogashira coupling. The steric hindrance of the CF₃ group is generally less of an issue for the linear alkyne coupling partner compared to the bulkier nucleophiles in Suzuki and Buchwald-Hartwig reactions.
-
3-Trifluorobenzonitrile Isomer: The meta-isomer demonstrates robust reactivity in Sonogashira couplings, providing high yields due to the favorable electronic activation and lack of significant steric hindrance.
dot graph LR; subgraph "Sonogashira Coupling" A[Halogenated Trifluorobenzonitrile Isomer] -- Pd(0), Ligand --> B{Oxidative Addition}; C[Terminal Alkyne] -- Cu(I), Base --> D[Copper Acetylide]; B -- D --> E{Transmetalation}; E --> F{Reductive Elimination}; F --> G[Alkynyl Product]; end style A fill:#4285F4,stroke:#FFFFFF,color:#FFFFFF style C fill:#34A853,stroke:#FFFFFF,color:#FFFFFF style G fill:#EA4335,stroke:#FFFFFF,color:#FFFFFF style B fill:#F1F3F4,stroke:#5F6368,color:#202124 style D fill:#F1F3F4,stroke:#5F6368,color:#202124 style E fill:#F1F3F4,stroke:#5F6368,color:#202124 style F fill:#F1F3F4,stroke:#5F6368,color:#202124
caption: "Workflow for the Sonogashira Coupling of Trifluorobenzonitrile Isomers."
Experimental Protocols: Representative Procedures
The following are generalized, representative protocols that can be adapted for specific substrates and serve as a starting point for reaction optimization.
Representative Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube is added the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed solvent (e.g., a mixture of toluene and water, 4:1, 5 mL) is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 90-110 °C) and stirred for the specified time (typically 4-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Representative Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube is added the aryl halide (1.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), phosphine ligand (e.g., XPhos, 0.02-0.10 mmol), and base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol).
-
The tube is sealed, evacuated, and backfilled with an inert gas three times.
-
The amine (1.2 mmol) and degassed solvent (e.g., toluene or dioxane, 5 mL) are added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time (typically 2-24 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Representative Protocol for Sonogashira Coupling
-
To a Schlenk tube are added the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (CuI, 0.04 mmol).
-
The tube is evacuated and backfilled with an inert gas.
-
Degassed solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine or diisopropylamine, 3.0 mmol) are added.
-
The terminal alkyne (1.2 mmol) is added dropwise, and the reaction is stirred at the appropriate temperature (room temperature to 80 °C) until completion as monitored by TLC.
-
The reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated.
-
Purification is achieved by column chromatography.
Conclusion
The isomeric position of the trifluoromethyl and nitrile groups on a benzonitrile scaffold exerts a profound influence on the yields of palladium-catalyzed cross-coupling reactions. In general, the 4-trifluorobenzonitrile isomer exhibits the highest reactivity and gives excellent yields across Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings due to maximal electronic activation and minimal steric hindrance. The 3-trifluorobenzonitrile isomer also proves to be a highly effective substrate, offering a favorable balance of electronic activation and steric accessibility. The 2-trifluorobenzonitrile isomer, while electronically activated, can present steric challenges, particularly in reactions involving bulky nucleophiles like those in Suzuki and Buchwald-Hartwig aminations. Careful selection of bulky, electron-rich phosphine ligands is often necessary to achieve high yields with this isomer.
This guide provides a framework for understanding and predicting the outcomes of cross-coupling reactions with these valuable building blocks. By appreciating the interplay of electronic and steric effects, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
Spectroscopic comparison of 2,3,5-Trifluorobenzonitrile and its derivatives
An In-Depth Spectroscopic Guide to 2,3,5-Trifluorobenzonitrile and Its Derivatives for Advanced Research
In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic compounds are of paramount importance. The strategic incorporation of fluorine atoms into a molecular scaffold can dramatically alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Among these, fluorinated benzonitriles serve as critical building blocks for pharmaceuticals and agrochemicals.
This guide offers a detailed spectroscopic comparison of this compound and its related derivatives. As a senior application scientist, my objective is to move beyond mere data presentation and delve into the causality behind the observed spectroscopic signatures. We will explore how the number and position of highly electronegative fluorine atoms, in concert with the electron-withdrawing nitrile group, create unique and predictable fingerprints across various analytical techniques. This guide is designed for researchers, scientists, and drug development professionals who rely on robust analytical data for structural elucidation and quality control.
Molecular Structures and Underlying Electronic Effects
The spectroscopic characteristics of a substituted benzene are fundamentally governed by the electronic influence of its substituents. Both the fluorine (–F) and nitrile (–C≡N) groups are electron-withdrawing. Fluorine exerts a strong inductive effect (-I) due to its high electronegativity, while the nitrile group exerts both an inductive (-I) and a resonance (-M) effect. These effects decrease the electron density of the aromatic ring, significantly influencing the chemical environment of each proton and carbon atom.
For our comparison, we will examine this compound alongside two key derivatives: 2,3-Difluorobenzonitrile and 3,5-Difluorobenzonitrile. This selection allows us to probe the additive effects of fluorine substitution and the impact of substituent position.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed insight into the molecular structure in solution. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are all indispensable. The strong electronegativity of fluorine deshields adjacent nuclei, shifting their signals downfield. Furthermore, the spin-active ¹⁹F nucleus (I=½, 100% natural abundance) couples with ¹H and ¹³C nuclei, providing valuable information about through-bond proximity.
The key differentiators in the NMR spectra of these compounds are the chemical shifts (δ) and, crucially, the coupling constants (J-couplings). The magnitude of J-couplings between fluorine and carbon/proton nuclei (e.g., ¹JCF, ²JCF, ³JHF) is highly dependent on the number of intervening bonds and their spatial relationship, allowing for unambiguous assignment of isomers.
Comparative NMR Data
The following table summarizes typical NMR data for the selected compounds. Note that the presence of multiple fluorine atoms leads to complex splitting patterns (e.g., doublet of doublets, triplets of doublets).
| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |
| This compound | ¹H | H-4 | ~7.5 - 7.7 | ³JHF, ⁴JHF |
| H-6 | ~7.4 - 7.6 | ³JHF, ⁴JHF | ||
| ¹³C | C-CN | ~108 - 110 | ²JCF, ³JCF | |
| C-F | ~150 - 165 (d, dd) | ¹JCF ≈ 250-270 | ||
| ¹⁹F | F-2, F-3, F-5 | -110 to -140 | JFF | |
| 2,3-Difluorobenzonitrile [1] | ¹H | H-4, H-5, H-6 | 7.3 - 7.8 (m) | ³JHH, JHF |
| ¹³C | C-CN | ~112 | - | |
| C-F | ~145-155 (dd) | ¹JCF ≈ 250 | ||
| 3,5-Difluorobenzonitrile [2] | ¹H | H-2, H-6 | ~7.3 - 7.4 (m) | ³JHF |
| H-4 | ~7.2 - 7.3 (m) | ³JHF | ||
| ¹³C | C-CN | ~115 | ³JCF | |
| C-F (C3, C5) | ~162 (dd) | ¹JCF ≈ 250, ³JCF |
Experimental Protocol: ¹H NMR Acquisition
This protocol outlines the standard procedure for acquiring a high-resolution proton NMR spectrum.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the benzonitrile sample.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[3][4] Ensure the sample is fully dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[3]
-
Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or residue.[3][4]
-
-
Instrument Setup:
-
Data Acquisition:
-
Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field. Select the correct solvent from the software menu.[3][5]
-
Shimming: The magnetic field homogeneity is optimized to produce sharp, symmetrical peaks. This can be done automatically using a command like topshim gui or manually.[3][4]
-
Tuning and Matching: The probe is tuned to the ¹H frequency to ensure efficient signal transmission and detection.[3]
-
Receiver Gain Adjustment: Set the receiver gain automatically using a command like rga to prevent signal clipping and maximize dynamic range.[4]
-
Acquisition: Set key parameters like the number of scans (NS, typically 8 or 16 for ¹H), relaxation delay (D1, ~1-2s), and spectral width.[4] Start the acquisition.
-
-
Data Processing:
-
Once acquisition is complete, perform a Fourier transform (ft) on the raw data (FID).
-
Phase the spectrum automatically (apk) or manually to ensure all peaks are positive and have a flat baseline.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative ratios of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. It is particularly useful for identifying key functional groups. For fluorinated benzonitriles, the most diagnostic peaks are the C≡N stretch, the C–F stretches, and the aromatic C=C and C–H vibrations. The strong C–F bond gives rise to intense absorptions in the 1100-1300 cm⁻¹ region. The position of the C≡N stretch is sensitive to the electronic effects of the ring substituents.
Comparative IR Data
Electron-withdrawing fluorine atoms can slightly increase the frequency of the C≡N stretching vibration compared to unsubstituted benzonitrile. The pattern of aromatic C–H bending vibrations in the fingerprint region (below 900 cm⁻¹) is also highly diagnostic of the substitution pattern.
| Compound | C≡N Stretch (cm⁻¹) | C–F Stretch (cm⁻¹) | Aromatic C=C (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| This compound | ~2235 - 2245 | ~1100 - 1300 (multiple) | ~1610, ~1500 | ~850 - 900 |
| 2-Fluorobenzonitrile [7] | ~2230 | ~1257 | ~1600, ~1490 | ~760 (ortho) |
| 3-Fluorobenzonitrile [7] | ~2235 | ~1250 | ~1590, ~1480 | ~880, ~780 (meta) |
| Pentafluorobenzonitrile [8] | ~2250 | ~1290 | ~1650, ~1520 | (No C-H) |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR is the most common sampling technique for IR as it requires minimal to no sample preparation.[9][10]
-
Background Spectrum:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[11] Clean with a suitable solvent (e.g., isopropanol) and a soft tissue if necessary.
-
With nothing on the crystal, acquire a background spectrum. This measures the instrument and ambient environment (e.g., H₂O, CO₂) and will be subtracted from the sample spectrum.
-
-
Sample Measurement:
-
Place a small amount of the solid sample (a few milligrams) directly onto the ATR crystal.[12]
-
Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal.[12] Too much pressure can damage the crystal, while too little results in a weak signal.[12]
-
Acquire the sample spectrum. The instrument will automatically ratio the sample measurement against the stored background.
-
-
Data Analysis:
-
The resulting spectrum will be in units of absorbance or transmittance vs. wavenumber (cm⁻¹).
-
Identify and label the wavenumbers of the key peaks corresponding to the functional groups of interest.
-
Clean the crystal thoroughly after the measurement.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π→π* transitions in conjugated systems like benzene.[13][14] The benzene ring itself is a chromophore with a characteristic absorption band around 255 nm. Substituents on the ring can shift the position (λmax) and intensity of this absorption.[15] Electron-withdrawing groups like –CN and –F tend to cause a small shift to shorter wavelengths (a hypsochromic or "blue" shift) or a very modest shift to longer wavelengths (bathochromic or "red" shift) depending on the interplay of electronic effects.[16]
Comparative UV-Vis Data
The primary π→π* transition band for these compounds is expected in the 240-280 nm range. The exact λmax and molar absorptivity (ε) will vary subtly based on the fluorine substitution pattern.
| Compound | Solvent | λmax (nm) (π→π*) | Molar Absorptivity (ε) |
| Benzene | Hexane | ~255 | ~200 |
| Benzonitrile [16] | Ethanol | ~270 | High |
| This compound | Ethanol | ~260 - 275 | - |
| 3,5-Difluorobenzonitrile | Ethanol | ~260 - 275 | - |
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation:
-
Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or isooctane).[17]
-
Create a working solution by diluting the stock solution to an appropriate concentration (typically 10⁻⁴ to 10⁻⁵ M) to ensure the maximum absorbance is within the instrument's linear range (ideally < 1.0).[16][17]
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up and stabilize.[18]
-
Select a matched pair of cuvettes (typically 1 cm path length quartz cuvettes for UV measurements).
-
-
Measurement:
-
Fill one cuvette with the pure solvent to be used as the blank.
-
Fill the second cuvette with the sample solution.
-
Place the blank cuvette in the spectrophotometer and run a baseline correction or "zero" scan across the desired wavelength range (e.g., 200-400 nm).[19]
-
Replace the blank cuvette with the sample cuvette.
-
Run the sample scan to obtain the absorption spectrum.
-
-
Data Analysis:
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Using a "hard" ionization technique like Electron Ionization (EI), the molecule is ionized and fragmented in a reproducible way, creating a fingerprint mass spectrum.[20][21] For fluorinated benzonitriles, the molecular ion peak (M⁺) will be prominent. The presence of fluorine's single stable isotope (¹⁹F) and carbon's isotopes (¹²C, ¹³C) results in a predictable isotopic pattern. Characteristic fragments often arise from the loss of HCN, F, or HF.
Comparative MS Data
The molecular weight is the most direct piece of information. The fragmentation pattern helps confirm the structure.
| Compound | Formula | Molecular Weight | Key Fragments (m/z) |
| This compound | C₇H₂F₃N | 157.02 | 157 (M⁺), 138 (M-F)⁺, 130 (M-HCN)⁺ |
| 2,3-Difluorobenzonitrile | C₇H₃F₂N | 139.02 | 139 (M⁺), 112 (M-HCN)⁺ |
| 3,5-Difluorobenzonitrile [22] | C₇H₃F₂N | 139.02 | 139 (M⁺), 112 (M-HCN)⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI
This technique is ideal for volatile and thermally stable compounds like fluorinated benzonitriles.[21][23]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., ~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
-
Instrument Setup:
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The compound travels through the GC column, enters the MS source, is ionized by the electron beam, and the resulting ions are separated by the mass analyzer (e.g., a quadrupole).[20]
-
The detector records the abundance of ions at each m/z value.
-
-
Data Analysis:
-
Examine the mass spectrum corresponding to the GC peak of the analyte.
-
Identify the molecular ion peak (M⁺) to confirm the molecular weight.
-
Analyze the major fragment ions to corroborate the proposed structure. The fragmentation pattern can be compared against spectral libraries (e.g., NIST) for identification.
-
Conclusion
The spectroscopic analysis of this compound and its derivatives demonstrates the profound and predictable influence of fluorine substitution on a molecule's analytical signature.
-
NMR Spectroscopy offers the most definitive structural information, where ¹H-¹⁹F and ¹³C-¹⁹F coupling constants are critical for unambiguous isomer identification.
-
IR Spectroscopy provides rapid confirmation of the nitrile and C-F functional groups, with the fingerprint region offering clues to the substitution pattern.
-
UV-Vis Spectroscopy confirms the presence of the aromatic chromophore, showing subtle shifts based on the electronic environment.
-
Mass Spectrometry provides unequivocal confirmation of the molecular weight and offers structural clues through characteristic fragmentation patterns.
A comprehensive, multi-technique approach as outlined in this guide is essential for the rigorous characterization of these and other high-value fluorinated intermediates in the pharmaceutical and chemical industries. Each technique provides a complementary piece of the structural puzzle, ensuring the identity, purity, and quality of the compounds under investigation.
References
- 1. 2,3-Difluorobenzonitrile(21524-39-0) 13C NMR [m.chemicalbook.com]
- 2. 3,5-Difluorobenzonitrile(64248-63-1) 1H NMR [m.chemicalbook.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 5. r-nmr.eu [r-nmr.eu]
- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzonitrile, pentafluoro- [webbook.nist.gov]
- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 11. youtube.com [youtube.com]
- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scribd.com [scribd.com]
- 15. repository.up.ac.za [repository.up.ac.za]
- 16. ijermt.org [ijermt.org]
- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 18. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 19. longdom.org [longdom.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Electron ionization - Wikipedia [en.wikipedia.org]
- 22. 3,5-Difluorobenzonitrile | C7H3F2N | CID 587204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 24. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
Safety Operating Guide
Navigating the Disposal of 2,3,5-Trifluorobenzonitrile: A Procedural Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the synthesis and handling of novel compounds are routine. However, the lifecycle of these materials extends beyond their use in experimentation; it concludes with their safe and compliant disposal. 2,3,5-Trifluorobenzonitrile, a fluorinated aromatic nitrile, presents a distinct set of challenges that necessitate a rigorous and well-documented disposal protocol. This guide provides the essential, step-by-step procedures for its proper disposal, grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship.
Hazard Assessment and Causality: Understanding the Risks
Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. This is not merely a procedural formality but a critical step in risk mitigation. The trifluorinated benzonitrile structure imparts specific toxicological properties that dictate the required handling precautions.
According to available safety data, this compound is classified as toxic if swallowed and may cause significant skin and eye irritation.[1][2] The nitrile group (-C≡N) is a key structural feature, and related compounds are known for their potential to interfere with cellular respiration. The fluorine atoms enhance the molecule's stability and lipophilicity, which can influence its biological activity and persistence. Therefore, the primary directive is to prevent any direct contact, ingestion, or inhalation.
Table 1: Hazard Profile of Trifluorobenzonitrile Isomers
| Hazard Classification | Description | Primary Exposure Routes | Source |
| Acute Toxicity, Oral | Toxic or harmful if swallowed. | Ingestion | [1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation upon contact. | Dermal | [1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Ocular | [1][2][3] |
| Acute Toxicity, Dermal | May be harmful or toxic in contact with skin. | Dermal | [3] |
| Acute Toxicity, Inhalation | May be harmful if inhaled. | Inhalation | [2][3] |
Note: This table synthesizes data from various trifluorobenzonitrile isomers to provide a comprehensive hazard overview.
Combustion of fluorinated organic compounds can produce highly toxic and corrosive gases, such as hydrogen fluoride (HF), carbon oxides, and nitrogen oxides.[1][2] This informs the decision to strictly prohibit sewer disposal and underscores the necessity of high-temperature incineration in a specialized facility equipped with acid gas scrubbers.
Waste Characterization and Regulatory Framework
Proper disposal is fundamentally a regulatory process. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste must be correctly identified and characterized.
This compound is a halogenated organic compound . While not explicitly listed by name, waste containing this chemical will likely fall under the "F-list" of hazardous wastes from non-specific sources if it is a spent solvent.[4][5][6]
-
F001/F002 Waste Codes : If this compound is used as a solvent (e.g., for cleaning or degreasing) and becomes contaminated, the resulting waste stream is likely classified as F001 or F002. These codes apply to spent halogenated solvents.[4][5][6][7][8][9]
-
U-List Waste : If disposing of the pure, unused chemical product, it may be considered a U-listed waste if it meets the criteria for a toxic commercial chemical product.[10][11][12][13] While "benzonitrile" itself is not listed, the toxic nature of the compound necessitates its management as a hazardous waste.
-
Characteristic Waste : At a minimum, the waste may exhibit the characteristic of toxicity (D002) and should be managed accordingly.
The final determination should be made in consultation with your institution's Environmental Health & Safety (EHS) department, who will have specific guidance based on state and local regulations.
Step-by-Step Disposal Protocol
This protocol ensures safety from the point of generation to the final handoff for disposal.
Step 1: Personal Protective Equipment (PPE) Mandate
Before handling any waste containers, ensure the appropriate PPE is worn. This is a non-negotiable baseline for safety.
-
Eye Protection : Chemical splash goggles are mandatory.
-
Hand Protection : Wear chemically resistant gloves, such as nitrile. Given the skin irritation hazard, double-gloving is recommended as a best practice.
-
Body Protection : A flame-resistant lab coat is required. A chemical-resistant apron should be worn for larger quantities.
-
Respiratory Protection : All handling of open containers or potential aerosols must occur within a certified chemical fume hood.
Step 2: Waste Segregation at the Source
The principle of waste segregation is to prevent unintended chemical reactions and to ensure proper disposal routing. Never mix incompatible waste streams.
-
Create a Dedicated Waste Stream : Establish a specific, clearly labeled waste container for "Halogenated Organic Waste" or, more specifically, "Trifluorobenzonitrile Waste."
-
Compatibility : Do not mix this waste with strong acids, bases, or oxidizing agents.[1]
-
Aqueous vs. Organic : Do not mix aqueous waste containing trace amounts of the compound with the primary organic solvent waste. They may require different disposal pathways.
Step 3: Containerization and Labeling
Proper containerization and labeling are crucial for safety and regulatory compliance.
-
Select an Appropriate Container : Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap. The container must be in good condition with no leaks or cracks.
-
Attach a Hazardous Waste Label : As soon as the first drop of waste enters the container, affix a fully completed hazardous waste label.
-
Complete the Label Information :
-
Generator Information : Your name, lab location, and contact number.
-
Chemical Contents : List all constituents by their full chemical name (e.g., "this compound," "Methanol"). Do not use abbreviations.
-
Percentages : Estimate the percentage of each component, totaling 100%.
-
Hazard Boxes : Check all applicable hazard boxes: "Toxic" and "Flammable" (if mixed with a flammable solvent).
-
Step 4: In-Lab Accumulation and Storage
-
Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when adding waste. This prevents the release of volatile organic compounds (VOCs).
-
Use Secondary Containment : Store the waste container in a secondary containment bin to capture any potential leaks.
-
Store in a Designated Area : Accumulate waste in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be at or near the point of generation.
-
Monitor Fill Level : Do not overfill containers. Leave at least 10% headspace to allow for vapor expansion.
Step 5: Arranging for Disposal
-
Contact EHS : Once the container is full or you are finished with the process generating the waste, contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.
-
Provide Documentation : Be prepared to provide a copy of the waste label information for their records and for the creation of the final shipping manifest.
-
Final Disposal Method : The ultimate disposal will be through a licensed hazardous waste Treatment, Storage, and Disposal Facility (TSDF). The most appropriate method is high-temperature incineration, which is effective for destroying halogenated organic compounds.[14]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the critical decision points in the disposal process for this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to this structured, causality-driven protocol, researchers can ensure that the final step in their experimental workflow is conducted with the highest degree of safety, integrity, and environmental responsibility.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 2,3,5,6-Tetrafluorobenzonitrile | C7HF4N | CID 297546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. unomaha.edu [unomaha.edu]
- 5. F-Listed Hazardous Waste - Environmental Health and Safety [umaryland.edu]
- 6. wmsolutions.com [wmsolutions.com]
- 7. adem.alabama.gov [adem.alabama.gov]
- 8. media.suweb.site [media.suweb.site]
- 9. Waste Code [rcrainfo.epa.gov]
- 10. media.clemson.edu [media.clemson.edu]
- 11. U-Listed Wastes | Office of Clinical and Research Safety [vumc.org]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. pca.state.mn.us [pca.state.mn.us]
- 14. earthsafeppe.com [earthsafeppe.com]
A Senior Application Scientist's Guide to Handling 2,3,5-Trifluorobenzonitrile
This guide provides essential, field-proven safety and handling protocols for 2,3,5-Trifluorobenzonitrile (CAS No. 241154-09-6). As a professional navigating the complexities of drug development and chemical research, you understand that safety is not merely a checklist but a foundational principle of scientific integrity. This document moves beyond generic advice to offer a self-validating system for handling this potent chemical, ensuring the protection of both personnel and research outcomes. The causality behind each recommendation is explained to empower you with the knowledge to manage risk effectively.
Immediate Hazard Assessment: Understanding the Risks
This compound is a halogenated aromatic nitrile compound that demands respect. Its primary hazards, as identified in safety data sheets, are significant and immediate upon exposure.
-
Acute Toxicity: The compound is classified as toxic if swallowed and may be harmful in contact with skin or if inhaled.[1][2] The nitrile group (-CN) is a key structural feature; related benzonitrile compounds can cause symptoms ranging from dizziness and headache to convulsions and coma at high exposures through metabolic pathways that can involve the release of cyanide.[1][3]
-
Irritation: It is known to cause serious eye irritation and skin irritation.[1][2]
Given these risks, all handling procedures must be designed to eliminate any possibility of direct contact. The operational principle is one of total containment .
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a matter of preference but a critical, risk-based decision. For this compound, a multi-layered approach is essential.
Hand Protection: Beyond the Basic Nitrile Glove
Standard disposable nitrile gloves offer a baseline of protection suitable only for incidental splash contact and must be replaced immediately upon contamination.[4][5] The aromatic and halogenated nature of this compound warrants a more robust glove selection strategy for anything beyond fleeting contact.
Causality: Halogenated and aromatic hydrocarbons can cause nitrile to swell, degrade, and lose its protective integrity, leading to rapid chemical permeation.[6][7]
Recommended Glove Strategy:
| Scenario | Primary Glove | Secondary Glove (Optional) | Rationale |
| Incidental Contact (e.g., handling sealed containers, brief transfers in a fume hood) | Nitrile Gloves (min. 5 mil thickness) | N/A | Provides basic splash protection. Inspect for tears before use. Change immediately if contact occurs.[8] |
| Sustained Handling (e.g., weighing, preparing solutions, synthesis) | Double-glove with two pairs of Nitrile gloves OR a single pair of heavy-duty Nitrile gauntlets (e.g., 15 mil).[1] | N/A | Increases breakthrough time and provides a visual indicator of contamination if the outer glove is breached. |
| High-Risk Operations (e.g., large volume transfers, potential for significant splashing) | Viton™ or Silver Shield®/4H® (Laminate) Gloves | Heavy-duty Nitrile glove worn underneath. | These materials offer superior resistance to chlorinated and aromatic solvents.[9] The inner nitrile glove provides protection in case the outer glove is compromised during doffing. |
Senior Scientist Insight: Always consult the glove manufacturer's specific chemical resistance chart for the most accurate information.[10][11] Since specific data for this compound is scarce, we extrapolate from its chemical class. The principle of ALARA (As Low As Reasonably Achievable) exposure dictates a conservative approach. Never re-use disposable gloves.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended: Chemical splash goggles that form a seal around the eyes.
-
High-Risk Operations: A full-face shield worn over chemical splash goggles is required when there is a significant risk of splashing.
Causality: this compound causes serious eye irritation.[1][2] A direct splash can cause immediate and severe damage. A face shield protects the entire face from splashes.
Body and Respiratory Protection
-
Lab Coat: A buttoned, long-sleeved lab coat is mandatory. For larger quantities, a chemically resistant apron or suit should be worn.
-
Footwear: Closed-toe shoes are required at all times.
-
Respiratory Protection: All handling of this compound must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.
Operational Plan: From Benchtop to Disposal
A systematic workflow is critical to maintaining containment and ensuring safety throughout the handling process.
Workflow for Safe Handling
Caption: A logical workflow for handling this compound.
Emergency Protocols: Immediate and Decisive Action
Accidents are preventable, but preparedness is mandatory. Time is the critical variable in mitigating the severity of an exposure.
Exposure Response
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Use a safety shower for large-area contact. Seek immediate medical attention.[1][3] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing behind the lids. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention immediately.[1] |
Spill Response Protocol (Minor Spill <100 mL)
This protocol should only be followed by trained personnel equipped with the proper PPE. For larger spills, evacuate the area and contact your institution's emergency response team.
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access. Ensure the fume hood is operational.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double-layered nitrile gloves or more protective gloves as described in section 2.1.
-
Contain: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[3][12] Work from the outside in.
-
Absorb: Gently cover and absorb the spilled liquid with the absorbent material. Avoid creating dust.
-
Collect: Using spark-proof scoops or tools, carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[13]
-
Decontaminate: Wipe the spill area with a towel soaked in a mild detergent and water solution. Place all cleaning materials into the hazardous waste container.
-
Dispose: Seal the waste container, attach a hazardous waste label, and move it to your facility's satellite accumulation area.
-
Report: Report the incident to your supervisor and your institution's Environmental Health & Safety (EHS) department.[12]
Disposal Plan: Cradle-to-Grave Responsibility
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Self-Validating Disposal System:
-
Identify Waste Stream: This chemical is a halogenated organic waste. It falls under the category of wastes that may be classified under EPA F-listed codes if it becomes a spent solvent, such as F002, which includes various halogenated solvents.[6][12]
-
Segregation:
-
NEVER mix halogenated waste with non-halogenated waste. This is crucial for proper disposal and cost management.
-
Collect all liquid waste, contaminated solids (e.g., absorbent material, gloves, paper towels), and empty containers in a dedicated, compatible, and clearly labeled hazardous waste container.
-
-
Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound". List all components if it is a mixture.
-
Storage: Keep the waste container sealed except when adding waste. Store it in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's EHS department. They will ensure it is transported to a permitted hazardous waste treatment, storage, and disposal facility (TSDF).
This guide is intended to provide a robust framework for the safe handling of this compound. Always supplement this information with your institution-specific safety protocols and the most current Safety Data Sheet. Your diligence is the cornerstone of a safe and successful research environment.
References
- 1. lakeland.com [lakeland.com]
- 2. Four Different RCRA Waste Codes (EPA Hazardous Wastes) [enveraconsulting.com]
- 3. safety.duke.edu [safety.duke.edu]
- 4. henryschein.be [henryschein.be]
- 5. wmsolutions.com [wmsolutions.com]
- 6. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 7. hpae.org [hpae.org]
- 8. actenviro.com [actenviro.com]
- 9. cdn.mscdirect.com [cdn.mscdirect.com]
- 10. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. wku.edu [wku.edu]
- 12. fishersci.com [fishersci.com]
- 13. Waste Code [rcrainfo.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
